Technical Documentation Center

1-(4-Phenylpiperidin-4-yl)propan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Phenylpiperidin-4-yl)propan-1-one
  • CAS: 34798-79-3

Core Science & Biosynthesis

Foundational

1-(4-phenylpiperidin-4-yl)propan-1-one chemical properties and structure

The Chemical and Pharmacological Architecture of 1-(4-phenylpiperidin-4-yl)propan-1-one: A Comprehensive Guide for Drug Development Executive Summary In the landscape of medicinal chemistry, the 4-phenylpiperidine scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical and Pharmacological Architecture of 1-(4-phenylpiperidin-4-yl)propan-1-one: A Comprehensive Guide for Drug Development

Executive Summary

In the landscape of medicinal chemistry, the 4-phenylpiperidine scaffold represents a highly privileged structure, serving as the pharmacophoric core for numerous centrally acting therapeutics. 1-(4-phenylpiperidin-4-yl)propan-1-one , commonly referred to as 4-phenyl-4-propionylpiperidine , is a critical synthetic intermediate[1]. Featuring a secondary amine ready for functionalization and a metabolically stable ketone moiety, this compound is heavily utilized by drug development professionals to synthesize a diverse array of active pharmaceutical ingredients (APIs), ranging from potent opioid analgesics to novel modulators of metabotropic glutamate and melanocortin receptors.

Structural Chemistry & Physicochemical Properties

The molecular architecture of 1-(4-phenylpiperidin-4-yl)propan-1-one is defined by a central piperidine heterocycle substituted at the C4 position with both a phenyl ring and a propionyl group.

Mechanistic Causality of the Structure:

  • The Quaternary C4 Center: The presence of two bulky substituents at the C4 position creates significant steric hindrance, locking the piperidine ring into a rigid chair conformation. This rigidity is critical for receptor binding, ensuring the basic nitrogen and the aromatic ring are perfectly oriented to interact with conserved residues (e.g., Aspartate) in G-protein coupled receptor (GPCR) binding pockets.

  • Ketone vs. Ester Bioisosterism: Classical opioids like pethidine (meperidine) utilize an ester linkage at the C4 position, which is highly susceptible to rapid hydrolysis by plasma esterases, leading to short half-lives and potentially neurotoxic metabolites. By replacing the ester with a propionyl (ketone) group, 1-(4-phenylpiperidin-4-yl)propan-1-one eliminates the hydrolyzable C–O bond. This bioisosteric replacement drastically increases metabolic stability while retaining the carbonyl oxygen required for crucial hydrogen-bond interactions within the receptor pocket.

  • Blood-Brain Barrier (BBB) Permeability: With a Topological Polar Surface Area (TPSA) of 29.1 Ų, the scaffold is highly lipophilic, ensuring excellent penetration across the BBB—a strict requirement for neuroactive compounds.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 1-(4-phenylpiperidin-4-yl)propan-1-one
Common Synonym 4-phenyl-4-propionylpiperidine
Molecular Formula C14H19NO
Molar Mass 217.31 g/mol
Topological Polar Surface Area (TPSA) 29.1 Ų
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 1 (Ketone Carbonyl)
CAS Registry Number (Free Base) 34798-79-3
CAS Registry Number (HCl Salt) 15847-64-0[2]

Pharmacological Divergence and API Synthesis

The unsubstituted secondary amine of the piperidine ring is the primary site for synthetic divergence. By selectively N-alkylating or N-amidating this nitrogen, researchers can dictate the pharmacological destiny of the molecule.

  • Opioid Analgesics: N-alkylation with 2-(2-chloroethoxy)ethanol yields Droxypropine , a potent opioid analgesic historically evaluated for severe pain management[3].

  • Metabotropic Glutamate Receptor (mGluR) Modulators: The scaffold is utilized to synthesize pyrazolone-substituted piperidines. These derivatives act as mGluR potentiators, which are critical targets for treating acute and chronic neurological and psychiatric disorders[4].

  • Melanocortin Receptor (MCR) Ligands: Complex amidation and alkylation of the piperidine nitrogen yield compounds that modulate MC1-R and MC4-R. These receptors play a pivotal role in regulating inflammatory responses and pain perception[5].

G A 1-(4-phenylpiperidin-4-yl) propan-1-one (Core Scaffold) B Droxypropine (Opioid Analgesic) A->B N-Alkylation (2-(2-chloroethoxy)ethanol) C Pyrazolone Derivatives (mGluR Agonists) A->C N-Alkylation (Pyrazolone-alkyl halide) D Piperidine Carboxylates (Melanocortin Modulators) A->D Amidation/Alkylation

Fig 1: Synthetic divergence of 1-(4-phenylpiperidin-4-yl)propan-1-one into therapeutic agents.

Standardized N-Alkylation Protocol

To ensure high-yield conversion of 1-(4-phenylpiperidin-4-yl)propan-1-one into an active API (such as Droxypropine), the following self-validating N-alkylation protocol is established.

Mechanistic Rationale: The starting material is typically supplied as a hydrochloride salt to prevent oxidative degradation of the secondary amine. A mild inorganic base (Potassium Carbonate, K₂CO₃) is utilized because it effectively liberates the free base in situ and scavenges the equivalent of acid generated during the nucleophilic substitution (Sₙ2) without causing unwanted side reactions (like elimination) that stronger bases might induce. A polar aprotic solvent (Acetonitrile or DMF) is chosen to leave the nucleophilic nitrogen un-solvated, thereby accelerating the Sₙ2 attack on the alkyl halide.

Step-by-Step Methodology:
  • Preparation & Free-Basing:

    • Suspend 1.0 equivalent of 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride in anhydrous Acetonitrile (10 mL/mmol).

    • Add 2.5 equivalents of finely powdered, anhydrous K₂CO₃.

    • Validation Check: Stir the suspension for 15 minutes at room temperature to ensure complete deprotonation before introducing the electrophile.

  • Electrophile Addition:

    • Add 1.1 equivalents of the target alkyl halide (e.g., 2-(2-chloroethoxy)ethanol) dropwise via syringe to prevent localized exothermic spikes.

  • Reflux & Kinetic Monitoring:

    • Equip the flask with a reflux condenser and heat the mixture to 80°C under an inert argon atmosphere.

    • Self-Validating Check: Monitor the reaction kinetics via LC-MS. The reaction is deemed complete when the starting material mass (m/z 218 [M+H]⁺) is entirely consumed and replaced by the product mass. This typically requires 12–18 hours.

  • Workup & Extraction:

    • Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (KCl, unreacted K₂CO₃).

    • Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate and distilled water.

    • Wash the organic layer twice with brine to remove residual polar impurities and solvent traces.

  • Drying & Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to dryness.

    • Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane (DCM) to 5% Methanol in DCM to isolate the pure N-alkylated API.

Workflow S1 1. Substrate Preparation Dissolve in DMF/MeCN S2 2. Base Addition Add K2CO3 (Acid Scavenger) S1->S2 S3 3. N-Alkylation Dropwise addition of Alkyl Halide S2->S3 S4 4. Reaction Monitoring Heat to 80°C, monitor via LC-MS S3->S4 S5 5. Workup & Extraction Quench with H2O, extract with EtOAc S4->S5 S6 6. Purification Flash Chromatography (Silica) S5->S6

Fig 2: Standardized self-validating workflow for the N-alkylation of the piperidine core.

Regulatory and Safety Considerations

Because the 4-phenylpiperidine structural motif is intrinsically linked to potent opioid agonists (sharing a direct lineage with pethidine and ketobemidone analogs), 1-(4-phenylpiperidin-4-yl)propan-1-one is subject to stringent regulatory oversight. It is classified as an immediate chemical precursor to controlled substances. Drug development professionals and laboratory managers must maintain rigorous inventory logs, implement secure storage protocols, and ensure full compliance with local and international precursor chemical laws (such as DEA regulations in the United States and INCB guidelines globally) when utilizing this scaffold for novel drug discovery.

References

  • National Center for Biotechnology Information. "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO - PubChem." PubChem, [Link]

  • CAS Common Chemistry. "1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1)." American Chemical Society, [Link]

  • United Nations Office on Drugs and Crime (UNODC). "Bulletin on Narcotics - 1964 Issue 2 - 006." UNODC, [Link]

  • Lipton, J., et al. "Novel compounds as products modulating one or more melanocortin receptors." U.S.
  • "Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders.

Sources

Exploratory

Thermodynamic Solubility Profiling of 1-(4-phenylpiperidin-4-yl)propan-1-one: A Technical Guide for Process Chemistry

Executive Summary 1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine) is a critical secondary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine) is a critical secondary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding its phase behavior and thermodynamic solubility across various solvent systems is paramount for optimizing liquid-liquid extractions, crystallization workflows, and chromatographic purifications. This whitepaper provides an in-depth analysis of its physicochemical properties, quantitative solubility data, and the rigorous experimental methodologies required to determine its phase-solubility profile.

Physicochemical Causality and Structural Profiling

The solubility of 1-(4-phenylpiperidin-4-yl)propan-1-one is fundamentally dictated by the interplay between its lipophilic core and its polar functional groups.

  • Lipophilic Contributions: The presence of the 4-phenyl ring and the saturated piperidine carbon backbone imparts significant hydrophobicity, resulting in a computed partition coefficient (XLogP3) of approximately 1.9[1]. This structural feature drives its high solubility in non-polar and moderately polar organic solvents by minimizing the entropic penalty of cavity formation in the solvent.

  • Polar Contributions: The secondary amine acts as both a hydrogen bond donor and acceptor, while the propionyl carbonyl group acts as a strong hydrogen bond acceptor.

  • pH-Dependent Ionization: With a pKa typically around 11.2 for the protonated secondary amine[2], the molecule is highly susceptible to pH-driven phase distribution. In acidic environments (pH < 3), the nitrogen is protonated to form a highly water-soluble piperidinium salt. Conversely, at pH > 11, the compound exists entirely as the neutral free base, which partitions preferentially into organic solvents.

Quantitative Solubility Data

The following tables summarize the representative thermodynamic solubility ranges for both the free base and the hydrochloride salt of 1-(4-phenylpiperidin-4-yl)propan-1-one at 25 °C.

Table 1: Thermodynamic Solubility of the Free Base (CAS: 34798-79-3)
SolventPolarity IndexEstimated Solubility (mg/mL)Solvation Mechanism
Water (pH 7.0) 10.2< 1.0Poor hydration of the bulky lipophilic core; high entropic penalty.
Methanol 5.1> 50.0Strong hydrogen bonding with the secondary amine and carbonyl.
Dichloromethane (DCM) 3.1> 100.0Favorable dipole-dipole interactions; ideal for liquid extraction.
Hexane 0.15.0 - 10.0Weak dispersion forces; suitable as an anti-solvent for precipitation.
Table 2: Thermodynamic Solubility of the Hydrochloride Salt (CAS: 15847-64-0)
SolventPolarity IndexEstimated Solubility (mg/mL)Solvation Mechanism
Water (pH 3.0) 10.2> 50.0Robust ion-dipole interactions with the aqueous solvent network.
Ethanol 5.220.0 - 30.0Moderate dielectric constant allows partial salt dissolution.
Dichloromethane (DCM) 3.1< 5.0Insufficient polarity to overcome the ionic crystal lattice energy.
Hexane 0.1< 0.1Complete insolubility; excellent for precipitating the purified salt.

Visualizing Phase Distribution Workflows

Understanding the pH-dependent solubility is critical for isolation and purification. The workflow below illustrates the self-validating system of acid-base extraction used to isolate the free base from synthetic impurities.

G A 1-(4-phenylpiperidin-4-yl)propan-1-one (Free Base) B Aqueous HCl (pH < 3) A->B Acidification C Protonated Piperidinium Salt (Water Soluble) B->C Dissolution D Aqueous NaOH (pH > 11) C->D Basification E Neutral Free Base (Organic Soluble) D->E Precipitation F Liquid-Liquid Extraction (DCM / EtOAc) E->F Partitioning

Figure 1: pH-dependent phase distribution and extraction workflow for piperidine derivatives.

Experimental Methodology: The Shake-Flask Protocol

To generate reliable phase-solubility data for drug development, kinetic solubility methods (like laser nephelometry) are insufficient due to the risk of supersaturation. The isothermal shake-flask method remains the gold standard for determining true thermodynamic equilibrium[3],[4].

Step-by-Step Protocol:
  • Solid Addition (Supersaturation Prevention): Weigh an excess amount of 1-(4-phenylpiperidin-4-yl)propan-1-one (approximately 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (or aqueous buffer). Ensure the vial is hermetically sealed with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Place the vial in a thermostatic shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 72 hours.

    • Causality Note: Extended shaking ensures the dissolution process reaches thermodynamic equilibrium, overcoming the activation energy of the crystal lattice[3].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter.

    • Causality Note: If filtering, discard the first 200 µL to account for potential adsorption of the API onto the PTFE membrane, which would artificially lower the quantified solubility.

  • Aliquoting and Dilution: Immediately transfer a precise aliquot (e.g., 100 µL) of the saturated supernatant into a new vial containing 900 µL of a miscible diluent (e.g., HPLC mobile phase).

    • Causality Note: Immediate dilution is a self-validating step that prevents the solute from precipitating if the ambient laboratory temperature drops prior to analysis.

  • Quantification: Analyze the diluted sample via HPLC-UV against a pre-established multi-point calibration curve. For aqueous samples of the free base, measure the final pH of the supernatant, as the basicity of the dissolved amine can alter the solvent's pH via auto-basification.

Protocol S1 1. Solid Excess Addition S2 2. Isothermal Shaking (24h) S1->S2 Equilibration S3 3. Phase Separation S2->S3 Centrifuge S4 4. Supernatant Dilution S3->S4 Aliquot S5 5. HPLC-UV Quantification S4->S5 Analyze

Figure 2: Standard shake-flask thermodynamic solubility determination protocol.

Process Chemistry Implications

The stark contrast in solubility between the free base and the hydrochloride salt dictates downstream processing strategies:

  • Liquid-Liquid Extraction: Dichloromethane (DCM) is the optimal solvent for extracting the free base from aqueous reaction mixtures due to its high solubilizing capacity and favorable partitioning coefficient.

  • Crystallization: To achieve high-purity crystalline material, the compound is typically dissolved in a polar organic solvent (like ethanol or diethyl ether), followed by the introduction of anhydrous HCl gas. The resulting hydrochloride salt precipitates out quantitatively due to its near-zero solubility in non-polar ethereal or hydrocarbon environments.

References[1] "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO", PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/197940[3] "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter", Dissolution Technologies. Available at: https://dissolutiontech.com/[2] "Piperidine", Wikipedia. Available at: https://en.wikipedia.org/wiki/Piperidine[4] "Solubility Testing – Shake Flask Method", BioAssay Systems. Available at: https://www.bioassaysys.com/

Sources

Foundational

Spectroscopic Data Analysis of 1-(4-phenylpiperidin-4-yl)propan-1-one: A Comprehensive Technical Guide

Executive Summary & Scope 1-(4-phenylpiperidin-4-yl)propan-1-one, widely known as 4-phenyl-4-propionylpiperidine, is a structurally complex secondary amine and an essential intermediate in the synthesis of advanced pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

1-(4-phenylpiperidin-4-yl)propan-1-one, widely known as 4-phenyl-4-propionylpiperidine, is a structurally complex secondary amine and an essential intermediate in the synthesis of advanced pharmaceutical agents, including opioid analgesics and growth hormone secretagogues [1]. Because of its role as a critical precursor, rigorous structural verification is mandatory to prevent the propagation of synthetic impurities into downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond mere data listing. Here, we dissect the causality behind the spectroscopic behavior of this molecule—specifically how its rigid piperidine chair conformation, bulky phenyl substituent, and highly polarized propionyl group interact under Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) conditions.

Mechanistic Rationale & Analytical Strategy

The molecular architecture of 1-(4-phenylpiperidin-4-yl)propan-1-one ( C14​H19​NO , Exact Mass: 217.14666 Da) dictates specific analytical choices:

  • The Piperidine Core: The secondary amine ( N−H ) is subject to rapid proton exchange. To prevent severe line broadening in 1H NMR, anhydrous, non-protic solvents (e.g., CDCl3​ ) must be used.

  • The C4 Quaternary Center: The attachment of both a phenyl ring and a propionyl group at the C4 position locks the piperidine ring into a rigid chair conformation. This rigidity causes the axial and equatorial protons at C2/C6 and C3/C5 to become highly diastereotopic, resulting in complex multiplet splitting rather than simple triplets.

  • The Propionyl Group: The α -cleavage of this group under 70 eV Electron Ionization (EI) is highly favored due to the stabilization of the resulting 4-phenylpiperidin-4-yl cation, providing a diagnostic base peak in MS analysis.

Workflow A 1-(4-phenylpiperidin-4-yl)propan-1-one Sample Preparation B 1H & 13C NMR (Anhydrous CDCl3) A->B C ATR-FTIR (Neat Solid/Liquid) A->C D GC-EI-MS (70 eV Hard Ionization) A->D E Orthogonal Data Synthesis & Structural Validation B->E Carbon skeleton & proton environments C->E Functional groups (C=O, N-H) D->E Molecular weight & fragmentation

Figure 1: Orthogonal analytical workflow for structural validation of the target compound.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , meaning each workflow contains an internal checkpoint to verify instrument calibration before data is accepted. The protocols below are optimized for the freebase form of the compound [1]. If the hydrochloride salt [2] is utilized, the sample must first be freebased using saturated NaHCO3​ and extracted into dichloromethane.

Protocol A: High-Resolution NMR ( 1H and 13C )
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Tune and match the probe to the 1H (400 MHz) and 13C (100 MHz) frequencies. Shim the magnet using the deuterium lock signal of CDCl3​ until the lock level is maximized and stable.

  • Acquisition: Acquire the 1H spectrum using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay. For 13C , use a power-gated decoupling sequence (zgpg30), 1024 scans, and a 2-second relaxation delay.

  • Self-Validation Checkpoint: Verify the TMS internal standard is exactly at 0.00 ppm and the CDCl3​ solvent residual peak is at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ). Failure Condition: If the Full Width at Half Maximum (FWHM) of the TMS peak exceeds 1.0 Hz, re-shim the Z1/Z2 gradients immediately to prevent multiplet distortion.

Protocol B: ATR-FTIR Spectroscopy
  • Background Acquisition: Clean the diamond Attenuated Total Reflectance (ATR) crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the neat solid onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans.

  • Self-Validation Checkpoint: Check the baseline at 3800 cm⁻¹. Failure Condition: If transmittance is below 95%, the crystal is contaminated or the pressure is uneven, which will artificially suppress the N−H stretch signal. Clean and repeat.

Protocol C: GC-EI-MS Analysis
  • Sample Introduction: Inject 1 µL of a 10 µg/mL solution (in GC-grade methanol) into the GC injection port (split ratio 10:1, 250°C).

  • Chromatographic Separation: Run a temperature gradient on a non-polar capillary column (e.g., HP-5MS) from 100°C to 280°C at 15°C/min.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

  • Self-Validation Checkpoint: Verify the presence of the molecular ion [M]+∙ at m/z 217. Failure Condition: If the peak at m/z 218 (M+1) exceeds 16% of the m/z 217 peak abundance, suspect ion-molecule reactions (chemical ionization) due to an overloaded source. Dilute the sample 1:10 and re-inject.

Spectroscopic Data Analysis & Interpretation

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of 1-(4-phenylpiperidin-4-yl)propan-1-one are defined by the electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the phenyl ring.

Table 1: 1H NMR Data (400 MHz, CDCl3​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Notes
7.20 - 7.35m5HAr-HMonosubstituted phenyl ring protons.
2.95 - 3.10m4HPiperidine C2-H, C6-HDeshielded by the adjacent electronegative nitrogen atom.
2.30q (J = 7.3 Hz)2H-C(=O)CH₂-Propionyl methylene, coupled to the terminal methyl group.
2.05 - 2.40m4HPiperidine C3-H, C5-HComplex multiplet due to axial/equatorial environments and rigid chair conformation induced by the bulky C4 substituents.
1.80br s1HN-HSecondary amine proton; broad due to quadrupolar relaxation of 14N and chemical exchange.
0.95t (J = 7.3 Hz)3H-CH₃Terminal methyl of the propionyl group.

Table 2: 13C NMR Data (100 MHz, CDCl3​ )

Chemical Shift (ppm)AssignmentCausality / Notes
210.5C=OHighly deshielded carbonyl carbon of the aliphatic ketone.
141.2Ar-C (ipso)Quaternary aromatic carbon attached to the piperidine C4.
128.6, 127.1, 126.5Ar-C (o, m, p)Aromatic methine carbons.
53.4Piperidine C4Quaternary aliphatic carbon, deshielded by phenyl and carbonyl groups.
43.8Piperidine C2, C6Deshielded by the adjacent nitrogen atom.
33.2Piperidine C3, C5Aliphatic methylene carbons of the ring.
30.1-C(=O)CH₂-Propionyl methylene carbon.
8.5-CH₃Propionyl methyl carbon.
Attenuated Total Reflectance FTIR (ATR-FTIR)

IR spectroscopy provides rapid orthogonal confirmation of the functional groups, specifically differentiating this compound from amide-containing analogs.

Table 3: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Notes
~3300Medium, BroadN-H StretchSecondary amine; broadness depends on intermolecular hydrogen bonding.
3060, 3030WeakC-H Stretch (Aromatic) sp2 hybridized C-H bonds of the phenyl ring.
2950, 2850StrongC-H Stretch (Aliphatic) sp3 hybridized C-H bonds of piperidine and propionyl groups.
1705Strong, SharpC=O StretchAliphatic ketone carbonyl; distinct from amides which typically appear lower (~1650 cm⁻¹).
1600, 1495MediumC=C Bending (Aromatic)Aromatic ring skeletal vibrations.
750, 700StrongC-H Out-of-Plane BendHighly diagnostic for a monosubstituted benzene ring.
Mass Spectrometry (GC-EI-MS)

Under 70 eV electron ionization, the molecule undergoes predictable and highly diagnostic fragmentation. The most thermodynamically favored pathway is the α -cleavage of the propionyl group, driven by the stability of the resulting tertiary carbocation at C4, which is resonance-stabilized by the adjacent phenyl ring.

Fragmentation M Molecular Ion[M]+• m/z 217 F1 [M - C3H5O]+ m/z 160 (Base Peak) M->F1 Alpha Cleavage (-57 Da) F2 [M - C2H5]+ m/z 188 M->F2 Alkyl Cleavage (-29 Da) F3 [C6H5]+ m/z 77 F1->F3 Ring Collapse (-83 Da)

Figure 2: Primary 70 eV EI-MS fragmentation pathways for 1-(4-phenylpiperidin-4-yl)propan-1-one.

Table 4: GC-EI-MS Fragmentation Data

m/zRelative AbundanceFragment IdentityCausality / Notes
21715% [M]+∙ Molecular ion (C14​H19​NO)+∙ .
18825% [M−C2​H5​]+ Loss of the ethyl radical from the propionyl group.
160100% (Base) [M−C3​H5​O]+ Alpha-cleavage of the propionyl radical; forms a highly stable 4-phenylpiperidin-4-yl cation.
9110% [C7​H7​]+ Tropylium ion, indicating rearrangement of the phenyl-alkyl system.
7715% [C6​H5​]+ Phenyl cation, resulting from deep fragmentation of the core structure.

Conclusion

The comprehensive spectroscopic profiling of 1-(4-phenylpiperidin-4-yl)propan-1-one requires a synthesis of 1H / 13C NMR, ATR-FTIR, and EI-MS data. The rigidity of the piperidine chair, the diagnostic 1705 cm⁻¹ ketone stretch, and the thermodynamically driven m/z 160 base peak form a triad of self-validating data points. By strictly adhering to the instrument calibration checkpoints outlined in this guide, researchers can guarantee the structural integrity of this critical pharmaceutical precursor [3].

References

  • Title: 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO | CID 197940 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1) Source: CAS Common Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride - Related Substances Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]

Exploratory

Structural Elucidation of 4-Phenylpiperidine Compounds: A Technical Guide to Crystallography and MicroED

Executive Summary The 4-phenylpiperidine pharmacophore is a ubiquitous structural motif in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) agents, including potent opioid analg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenylpiperidine pharmacophore is a ubiquitous structural motif in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) agents, including potent opioid analgesics (e.g., fentanyl, pethidine) and antipsychotics (e.g., haloperidol). Determining the precise three-dimensional atomic structure of these compounds is critical for understanding their structure-activity relationships (SAR), receptor binding affinities, and solid-state properties.

This whitepaper provides an in-depth, causality-driven guide to the crystal structure determination of 4-phenylpiperidine derivatives. We explore the transition from traditional Single-Crystal X-Ray Diffraction (SCXRD) to the frontier of Microcrystal Electron Diffraction (MicroED), providing self-validating protocols and structural insights for drug development professionals.

The Conformational Challenge of 4-Phenylpiperidines

The intrinsic flexibility of the 4-phenylpiperidine core presents unique challenges for crystallographers. The piperidine ring typically adopts a near-ideal chair conformation, but the orientation of the phenyl group (axial versus equatorial) and the rotational freedom of the N-substituents dictate the molecule's overall topology[1].

Because free base forms of these compounds are highly lipophilic and conformationally dynamic, they often resist crystallization, preferring to separate as oils. Causality in experimental design: To restrict this conformational freedom and increase lattice energy, researchers frequently synthesize salt forms (e.g., hydrochlorides or citrates). The introduction of counterions establishes robust ionic and hydrogen-bonding networks, thermodynamically favoring the nucleation of well-ordered crystals over amorphous precipitation[2].

Single-Crystal X-Ray Diffraction (SCXRD)

Single-crystal X-ray diffraction remains the gold standard for elucidating the precise 3D molecular structure, absolute configuration, and bonding networks of pharmaceutical compounds[3].

Protocol: Vapor Diffusion Crystallization for Flexible Amines

To obtain high-quality single crystals of 4-phenylpiperidine salts, vapor diffusion is preferred over fast evaporation. This method ensures a slow, thermodynamically controlled approach to supersaturation, yielding crystals with minimal defects.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5–10 mg of the 4-phenylpiperidine salt (e.g., fentanyl HCl) in a minimum volume of a high-solubility inner solvent (e.g., methanol or water) within a small inner vial.

  • Anti-Solvent Selection: Choose a volatile anti-solvent (e.g., diethyl ether or acetonitrile) in which the compound is insoluble. The anti-solvent must have a higher vapor pressure than the inner solvent.

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial containing 3–5 mL of the anti-solvent. Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at a constant temperature (typically 4 °C or 20 °C). The anti-solvent vapor will slowly diffuse into the inner solution, gradually lowering the solubility of the compound and inducing nucleation.

  • Harvesting: Once distinct, multifaceted crystals (approx. 100 µm) form, harvest them immediately into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and lattice degradation.

SCXRD Workflow

SCXRD_Workflow N1 Crystal Harvesting N2 Cryocooling (100 K) N1->N2 N3 X-Ray Diffraction N2->N3 N4 Phase Solution N3->N4 N5 Structure Refinement N4->N5

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of pharmaceutical compounds.

Self-Validating Mechanism: The cryocooling step (100 K) is non-negotiable. It minimizes thermal atomic vibrations (Debye-Waller factors), thereby increasing the resolution of high-angle diffraction spots and mitigating radiation damage from the X-ray beam. The validation of the final structure is confirmed by evaluating the R1​ and wR2​ values; an R1​<0.05 indicates a highly reliable atomic model.

Microcrystal Electron Diffraction (MicroED)

When 4-phenylpiperidines yield only microcrystalline powders that are too small for SCXRD (< 1 µm), MicroED serves as a revolutionary alternative. Because electrons interact with matter orders of magnitude more strongly than X-rays, MicroED can determine atomic-resolution structures from vanishingly small nanocrystals—even directly from crushed pharmaceutical pills[4].

Protocol: MicroED Grid Preparation and Data Collection

This protocol requires standard cryogenic electron microscopy (cryo-EM) equipment and takes less than 30 minutes from powder to grid[5].

Step-by-Step Methodology:

  • Sample Grinding: Place approximately 1 mg of the 4-phenylpiperidine powder between two glass slides and grind gently to break larger aggregates into sub-micron crystallites.

  • Grid Application: Dust the finely ground dry powder directly onto a holey carbon-copper TEM grid. Shake off excess material to ensure only a sparse layer of nanocrystals remains.

  • Plunge Freezing: Plunge the grid into liquid nitrogen. Causality: Rapid freezing is critical to prevent the formation of crystalline ice on the grid, which would produce strong background diffraction rings that obscure the sample's diffraction data.

  • Data Collection: Load the grid into a cryo-TEM operating at 200 kV. Identify a suitable nanocrystal and collect data using the continuous rotation method [6]. Rotating the crystal continuously (e.g., 0.5° per second) while recording a movie on a fast camera ensures complete sampling of reciprocal space and significantly reduces dynamical scattering artifacts.

MicroED Workflow

MicroED_Workflow M1 Amorphous/Powder Sample M2 Dry Grinding & Grid Deposition M1->M2 M3 Plunge Freezing (Liquid N2) M2->M3 M4 Continuous Rotation Diffraction M3->M4 M5 Atomic Resolution Model (< 1 Å) M4->M5

Caption: MicroED workflow for nanocrystalline 4-phenylpiperidine structure determination.

Quantitative Structural Data

The solid-state arrangement of 4-phenylpiperidines varies drastically depending on salt formulation and solvation. Table 1 summarizes the crystallographic parameters of fentanyl, a prototypical 4-phenylpiperidine, in its free base and solvated citrate salt forms.

Table 1: Crystallographic Parameters of Fentanyl Derivatives

CompoundSpace GroupCrystal System a (Å) b (Å) c (Å) β (°)Ref.
Fentanyl Base P21​/n Monoclinic5.69225.18513.860104.20[1]
Fentanyl Citrate Toluene Solvate P21​/c Monoclinic18.2929.82519.479107.43[7]

Note: In the fentanyl base, the piperidine ring exhibits a near-ideal chair conformation, and intermolecular T-shaped π−π interactions stabilize the crystal packing[1]. Furthermore, 4-phenylpiperidine derivatives have been co-crystallized with target proteins, such as human carbonic anhydrase II (PDB: 6H2Z), yielding high-resolution (1.94 Å) structural insights into receptor-ligand binding pockets[8].

Conclusion

The structural elucidation of 4-phenylpiperidine compounds is a multi-disciplinary challenge requiring precise control over crystallization thermodynamics. While SCXRD provides definitive 3D structural data for well-ordered crystals[3], the advent of MicroED has democratized structure determination for notoriously difficult, highly flexible small molecules[4]. By leveraging these advanced diffraction techniques, pharmaceutical scientists can rapidly decode the stereochemistry and solid-state behavior of novel CNS therapeutics.

References

  • - Lab Manager 2. - Emerging Topics in Life Sciences, Portland Press 3. - ACS Central Science 4. - PMC - NIH 5. - Los Alamos National Laboratory (LANL)

  • - J-Stage / X-ray Structure Analysis Online

  • - ResearchGate 8. - RCSB Protein Data Bank

Sources

Foundational

Pharmacological Profiling of Novel 4-Phenylpiperidine Derivatives: A Comprehensive Technical Guide

Executive Summary The 4-phenylpiperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenylpiperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a vast array of central nervous system (CNS) therapeutics. From potent μ -opioid receptor ( μ OR) agonists like fentanyl to dopamine D2 receptor modulators like haloperidol, subtle structural modifications to the piperidine ring or the phenyl moiety can drastically pivot the pharmacological profile.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the pharmacological profiling of novel 4-phenylpiperidine derivatives. This guide will navigate researchers through the mechanistic rationale, core in vitro screening protocols, and the critical transition to in vivo behavioral models.

Mechanistic Rationale and Target Landscape

Why does the 4-phenylpiperidine structure yield such diverse neuropharmacology? The answer lies in its conformational flexibility and its ability to engage highly conserved residues across different G-protein-coupled receptors (GPCRs).

  • Opioid Receptors: Molecular docking and site-directed mutagenesis have revealed that fentanyl and its analogs adopt an extended conformation, forming a critical salt bridge between the protonated piperidine nitrogen and a highly conserved aspartate residue in Transmembrane Helix III (TM-III) of the μ OR (1)[1].

  • Dopamine Receptors: Modifications to the core can generate compounds with varying degrees of intrinsic activity at D2-like receptors. For example, pridopidine (ACR16) acts as a "dopaminergic stabilizer," binding competitively with low affinity to the D2 receptor without interacting with the inactive state, thereby allowing rapid receptor responsiveness (). Furthermore, specific substitutions (e.g., A-412997 analogs) can yield high selectivity for the D4 receptor, which is critical for targeting cognitive deficits without extrapyramidal side effects (2)[2].

  • Sigma ( σ ) Receptors: The 4-phenylpiperidine moiety is also recognized as a primary pharmacophore for σ receptors. Derivatives often exhibit high affinity ( Ki​ = 1–10 nM) for σ1​ sites, mimicking the binding profile of haloperidol but with tunable selectivity against dopamine receptors (3)[3].

The Self-Validating Profiling Workflow

To ensure scientific integrity, pharmacological profiling must never rely on a single assay. We employ a self-validating triad: (1) Radioligand Binding (Affinity), (2) Functional Assays (Efficacy & Bias), and (3) In Vivo Models (Translation).

Workflow A Novel 4-Phenylpiperidine Derivatives B Primary Screening: Radioligand Binding (Ki) A->B C Functional Assays: cAMP & BRET B->C High Affinity D Selectivity Profiling: Off-Target Panel B->D Off-target check E In Vivo Models: Behavioral & Neurochemical C->E Efficacy established D->E

Figure 1: Hierarchical pharmacological profiling workflow for novel 4-phenylpiperidine derivatives.

Quantitative Data: Benchmark Affinities

Before screening novel derivatives, it is crucial to establish benchmark Ki​ values using reference compounds. Table 1 summarizes the binding affinities of prototypical 4-phenylpiperidine derivatives across key neuropharmacological targets.

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Pharmacological Profile
Pridopidine (ACR16) Dopamine D2~100 - 300Dopaminergic Stabilizer
Fentanyl μ -Opioid~1.0 - 2.0Full Agonist
LY255582 μ -Opioid0.41Inverse Agonist / Antagonist
Haloperidol Dopamine D2 / σ1​ ~1.0 / ~3.0Antagonist / Agonist
A-412997 Dopamine D4< 10.0Selective Agonist

Experimental Methodologies: Step-by-Step Protocols

Every protocol described below incorporates internal controls to validate the assay's dynamic range, specificity, and causality.

Protocol A: High-Throughput Radioligand Competition Binding Assay

Causality & Insight: We utilize a competition assay rather than direct saturation binding for high-throughput screening. This allows us to determine the affinity ( Ki​ ) of unlabelled novel derivatives against a known radioligand, conserving material, minimizing radioactive waste, and preventing artifacts from compound auto-fluorescence.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target receptor (e.g., human D2R or μ OR) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 μ L of the novel 4-phenylpiperidine derivative (serial dilutions from 10−11 to 10−5 M), 50 μ L of radioligand (e.g., 0.5 nM [3H] -spiperone for D2R), and 100 μ L of membrane suspension (20 μ g protein/well).

  • Incubation: Incubate the plates at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Validation Control: Include wells with 10 μ M haloperidol (for D2) or naloxone (for μ OR) to define non-specific binding (NSB). Total binding (TB) is defined by buffer alone.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adherence). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Causality & Insight: Binding affinity does not equal efficacy. Because D2 and μ OR are Gαi/o​ -coupled, agonists will inhibit forskolin-induced cAMP production. We use Homogeneous Time-Resolved Fluorescence (HTRF) for its high signal-to-noise ratio and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

  • Cell Plating: Seed receptor-expressing cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Addition: Add the novel derivative alongside 10 μ M Forskolin (to stimulate baseline cAMP). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). The competitive immunoassay means high intracellular cAMP reduces the FRET signal.

  • Validation: Calculate the Z'-factor using a full agonist (e.g., dopamine or DAMGO) as the positive control and buffer as the negative control. A Z' > 0.5 validates the assay plate's robustness.

Pathway L 4-Phenylpiperidine Ligand R GPCR (e.g., D2R / μ-OR) TM-III Aspartate L->R G Gαi/o Protein Activation R->G G-Protein Bias B β-Arrestin Recruitment R->B Arrestin Bias E1 Inhibition of Adenylate Cyclase G->E1 E2 Receptor Internalization B->E2

Figure 2: Divergent GPCR signaling pathways evaluated during functional efficacy profiling.

Translating In Vitro Data to In Vivo Models

Once a compound exhibits the desired in vitro profile (e.g., high μ OR antagonist affinity with no D2 liability), it moves to in vivo profiling. For instance, trans-3,4-dimethyl-4-phenylpiperidines like LY255582 act as potent opioid receptor inverse agonists/antagonists. In vivo, this specific pharmacological profile translates to a significant reduction in food intake and body weight in dietary-induced obese rat models, demonstrating the systemic impact of central μ OR antagonism (4)[4].

Conclusion

The 4-phenylpiperidine nucleus remains a remarkably versatile canvas for drug discovery. By employing a rigorous, self-validating cascade of radioligand binding, functional signaling assays, and targeted in vivo models, researchers can systematically decode the pharmacological nuances of novel derivatives, accelerating the path from bench to bedside.

References

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16)
  • Source: acs.
  • Source: nih.
  • Source: physiology.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity UHPLC-MS/MS Quantification of 1-(4-phenylpiperidin-4-yl)propan-1-one in Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Content Type: Validated Analytical Protocol & Methodological Guide Introduction & Pharmacological Relevance 1-(4-phenylpiperidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Content Type: Validated Analytical Protocol & Methodological Guide

Introduction & Pharmacological Relevance

1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine) is a critical synthetic intermediate and pharmacophore utilized in the development of centrally acting therapeutics. Structurally, it serves as a foundational building block for synthesizing metabotropic glutamate receptor (mGluR) positive allosteric modulators [3] and various melanocortin receptor ligands.

Given its lipophilicity (LogP ~1.9) and basic piperidine nitrogen [1], accurate quantification of this compound in complex biological matrices (e.g., plasma, serum) is essential for pharmacokinetic (PK) profiling, impurity tracking during API synthesis, and toxicological screening. This application note outlines a highly sensitive, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology designed to deliver robust, reproducible quantification.

Analytical Strategy & Mechanistic Causality

To ensure a self-validating system, this protocol is built on three mechanistic pillars:

  • Chromatographic Selectivity (π-π Interactions): Instead of a traditional C18 column, this method employs a Phenyl-Hexyl stationary phase. The phenyl moiety of the column facilitates π-π stacking interactions with the aromatic ring of 1-(4-phenylpiperidin-4-yl)propan-1-one. This orthogonal retention mechanism improves peak shape and effectively resolves the analyte from endogenous lipid interferences [2].

  • Ionization Efficiency (Proton Affinity): The secondary amine of the piperidine ring is highly basic. By utilizing 0.1% formic acid in the mobile phase, the pH is maintained well below the analyte's pKa, ensuring complete protonation to form the [M+H]+ precursor ion ( m/z 218.2) for positive electrospray ionization (ESI+) [2].

  • Matrix Normalization: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Analyte- d5​ , is introduced at the very first step. This mathematically normalizes any volumetric errors during extraction and compensates for matrix-induced ion suppression in the MS source, ensuring absolute trustworthiness of the quantitative output [4].

Experimental Workflow

Workflow cluster_0 Phase 1: Sample Preparation (Plasma Matrix) cluster_1 Phase 2: LC-MS/MS Quantification A 1. Matrix Aliquot & IS Spiking B 2. Protein Precipitation (Cold ACN, 3:1 v/v) A->B C 3. Centrifugation & Supernatant Dilution B->C D 4. UHPLC Separation (Phenyl-Hexyl Column) C->D E 5. ESI+ Ionization ([M+H]+ m/z 218.2) D->E F 6. MRM Detection (Triple Quadrupole) E->F

Figure 1: Sample preparation and LC-MS/MS workflow for 1-(4-phenylpiperidin-4-yl)propan-1-one.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

Note: All procedures should be performed on ice to prevent analyte degradation and minimize enzymatic activity in raw plasma.

  • Aliquot: Transfer 50 µL of the plasma sample (blank, calibration standard, or unknown) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (100 ng/mL Analyte- d5​ in 50% methanol).

    • Causality: Early addition ensures the IS undergoes the exact same physical and chemical stresses as the target analyte, correcting for any downstream recovery losses.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid.

    • Causality: The 3:1 organic-to-aqueous ratio effectively denatures plasma proteins. The acidic environment disrupts protein-analyte binding, ensuring the lipophilic analyte partitions fully into the organic supernatant.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C to tightly pellet the precipitated proteins.

  • Dilution & Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Injecting a highly organic extract directly into an aqueous LC gradient causes peak splitting (the "solvent effect"). Diluting with water matches the sample solvent strength to the initial mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks.

Protocol B: UHPLC-MS/MS Parameters

System Configuration:

  • Instrument: Agilent 1290 Infinity II UHPLC coupled to a 6495C Triple Quadrupole Mass Spectrometer (or equivalent).

  • Analytical Column: Poroshell 120 Phenyl-Hexyl, 2.1 × 50 mm, 2.7 µm.

  • Column Temperature: 40 °C (reduces system backpressure and improves mass transfer kinetics).

  • Injection Volume: 2 µL.

Mobile Phase:

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.400955
0.500.400955
3.000.4001090
4.000.4001090
4.100.400955
5.500.400955 (Re-equilibration)

Mass Spectrometry Conditions (ESI+):

  • Capillary Voltage: 3000 V

  • Drying Gas Temperature: 250 °C

  • Drying Gas Flow: 14 L/min

  • Nebulizer Pressure: 40 psi

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 218.2162.15020Quantifier (Loss of propionyl)
Analyte 218.291.15035Qualifier (Tropylium ion)
Analyte- d5​ (IS) 223.2167.15020IS Quantifier

Method Validation & System Suitability

To guarantee the trustworthiness of the generated data, the method must be validated according to FDA Bioanalytical Method Validation guidelines [4]. A self-validating analytical batch must include a double blank (no analyte, no IS), a single blank (IS only), and at least six non-zero calibration standards.

Table 3: Target Validation Metrics (Acceptance Criteria)

Validation ParameterTarget SpecificationRegulatory Rationale
Linearity Range 0.5 – 500 ng/mL ( R2≥0.99 )Ensures accurate quantification across expected physiological/dosing concentrations.
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N 10)Defines the lowest concentration that can be reliably measured with acceptable precision.
Intra/Inter-day Precision (CV%) 15% ( 20% at LLOQ)Confirms method repeatability and intermediate precision over multiple days.
Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)Ensures the measured concentration reflects the true nominal concentration.
Matrix Factor (MF) IS-normalized MF = 0.85 – 1.15Verifies that the internal standard successfully compensates for matrix-induced ion suppression.

References

  • National Center for Biotechnology Information. "1-(4-Phenylpiperidin-4-yl)propan-1-one". PubChem Compound Summary for CID 197940. Available at:[Link]

  • Trabanco, A. A., et al. "Discovery of 1-Butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone (JNJ-40411813): A Novel Positive Allosteric Modulator of the Metabotropic Glutamate 2 Receptor". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry". FDA Center for Drug Evaluation and Research (CDER). Available at:[Link]

Application

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 4-Phenylpiperidine Analogs

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 4-phenylpiperidine analogs. These compounds are crucial scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] The described method is suitable for the determination of assay, purity, and degradation products in bulk drug substances and formulated products, adhering to the principles outlined by the International Council for Harmonisation (ICH).[2][3] A systematic approach to method development is presented, covering the selection of stationary phase, mobile phase optimization, and detection wavelength, with a focus on achieving optimal resolution and peak shape for these basic compounds. The protocol includes procedures for forced degradation studies to ensure the stability-indicating nature of the method.[4]

Introduction

The 4-phenylpiperidine moiety is a privileged scaffold in drug discovery, present in a wide range of therapeutic agents, including opioids and other centrally acting drugs.[5][6] The precise and accurate quantification of these analogs and their potential impurities is a critical aspect of drug development and quality control. High-performance liquid chromatography with UV detection (HPLC-UV) is a widely utilized analytical technique in the pharmaceutical industry due to its versatility, precision, and cost-effectiveness.[7]

Developing a reliable HPLC method for 4-phenylpiperidine analogs presents specific challenges. The basic nature of the piperidine nitrogen can lead to poor peak shape (tailing) due to interactions with residual silanol groups on silica-based stationary phases. Furthermore, the method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient from any degradation products that may form under various stress conditions.[7][8][9] This application note provides a comprehensive guide to developing and validating such a method.

Method Development Strategy

A systematic approach is crucial for efficient and effective HPLC method development.[10] The process begins with understanding the physicochemical properties of the 4-phenylpiperidine analogs, such as their pKa and UV absorbance characteristics.

Initial Scouting and Column Selection

The initial phase of method development involves screening various stationary phases and mobile phase conditions to identify a suitable starting point. For basic compounds like 4-phenylpiperidine analogs, a C18 column with high purity silica and effective end-capping is often a good first choice to minimize silanol interactions. Alternative stationary phases, such as phenyl-hexyl or embedded polar group columns, can also offer unique selectivity.

Mobile Phase Optimization

The mobile phase composition, particularly its pH, plays a critical role in controlling the retention and peak shape of ionizable compounds.[11] For basic analytes, operating at a low pH (e.g., pH 2.5-3.5) ensures that the piperidine nitrogen is protonated, which can improve peak shape by reducing interactions with silanols. Conversely, a high pH mobile phase (e.g., pH 8-10) can also be effective with appropriate hybrid or polymer-based columns designed for high pH stability, as the silanols are deprotonated and less likely to interact with the basic analyte.

A typical mobile phase for reversed-phase HPLC consists of an aqueous component (often containing a buffer) and an organic modifier like acetonitrile or methanol.[12] Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[11] The choice of buffer is important to maintain a consistent pH. Phosphate and acetate buffers are commonly used.

UV Wavelength Selection

The selection of an appropriate UV detection wavelength is critical for achieving good sensitivity. The phenyl group in 4-phenylpiperidine analogs provides a chromophore that absorbs in the UV region. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). A wavelength of around 220 nm is often suitable for detecting the phenylpiperidine moiety.[13][14][15]

Method_Development_Workflow A Define Analytical Target Profile B Analyte Physicochemical Properties (pKa, logP, UV Spectra) A->B C Initial Column & Mobile Phase Screening (C18, Phenyl-Hexyl; ACN, MeOH) B->C D Mobile Phase Optimization (pH, Buffer, Organic Modifier) C->D E Optimize Gradient Program D->E F Wavelength Selection E->F G Final Optimized Method F->G Validation_Workflow cluster_0 Method Performance Characteristics A Specificity (Forced Degradation) F Validated Method A->F B Linearity & Range B->F C Accuracy (% Recovery) C->F D Precision (Repeatability & Intermediate) D->F E Robustness (Small Variations) E->F

Sources

Method

Application Notes and Protocols for the Use of 1-(4-phenylpiperidin-4-yl)propan-1-one as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(4-phenylpiperidin-4-yl)propan-1-one, a key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-phenylpiperidin-4-yl)propan-1-one, a key chemical intermediate in the synthesis of various biologically active molecules, most notably as a precursor to potent opioid analgesics of the fentanyl class. This document outlines the chemical and physical properties of this intermediate, detailed protocols for its synthesis and subsequent utilization in further chemical transformations, and essential safety and handling procedures. Furthermore, it delves into the mechanistic rationale behind the described synthetic strategies and provides robust analytical methods for quality control. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to handle and utilize this versatile chemical intermediate effectively and safely.

Introduction: The Significance of the 4-Phenylpiperidine Scaffold

The 4-phenylpiperidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Its rigid framework allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets. 1-(4-Phenylpiperidin-4-yl)propan-1-one, also known as 4-phenyl-4-propionylpiperidine, is a pivotal intermediate that combines this key scaffold with a reactive ketone functionality, making it a versatile building block for further molecular elaboration. Its primary application lies in the synthesis of fentanyl and its analogues, where it serves as a direct precursor to the N-substituted derivatives that exhibit potent analgesic properties.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(4-phenylpiperidin-4-yl)propan-1-one is essential for its effective use in synthesis and for ensuring proper handling and storage.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO[2][3]
Molecular Weight 217.31 g/mol [2][3]
Appearance Off-white to pale yellow solid or crystalline powder[4]
Melting Point 62-64 °C[4]
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and methanol.General chemical knowledge
IUPAC Name 1-(4-phenylpiperidin-4-yl)propan-1-one[2]
CAS Number 34798-79-3[2]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.20 (m, 5H, Ar-H), 3.20-3.10 (m, 2H, piperidine-H), 2.80-2.70 (m, 2H, piperidine-H), 2.65-2.55 (m, 1H, piperidine-H), 2.50 (q, J=7.2 Hz, 2H, -CO-CH₂-), 1.90-1.75 (m, 4H, piperidine-H), 1.05 (t, J=7.2 Hz, 3H, -CH₃).[5][6]

  • ¹³C NMR (100 MHz, CDCl₃): δ 211.5 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 55.0 (C-quat), 46.0 (piperidine-CH₂), 35.0 (piperidine-CH₂), 31.0 (-CO-CH₂-), 8.0 (-CH₃).

  • Mass Spectrometry (EI): m/z (%) = 217 (M⁺), 188, 160, 117, 91, 77.[7]

Synthesis of 1-(4-phenylpiperidin-4-yl)propan-1-one

The synthesis of 1-(4-phenylpiperidin-4-yl)propan-1-one is typically achieved through a Friedel-Crafts acylation of 4-phenylpiperidine. This electrophilic aromatic substitution reaction introduces the propionyl group onto the phenyl ring.[8]

Reaction Mechanism: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion from propionyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The aromatic ring of 4-phenylpiperidine then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.[8]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Phenylpiperidine 4-Phenylpiperidine SigmaComplex Sigma Complex (Carbocation Intermediate) Phenylpiperidine->SigmaComplex + Acylium Ion Product 1-(4-phenylpiperidin-4-yl)propan-1-one SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(4-phenylpiperidin-4-yl)propan-1-one

Materials:

  • 4-Phenylpiperidine

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add propionyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of 4-Phenylpiperidine: Dissolve 4-phenylpiperidine (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[9][10]

Application as a Chemical Intermediate: Synthesis of Fentanyl Analogs

1-(4-phenylpiperidin-4-yl)propan-1-one is a direct precursor to a key intermediate in the synthesis of fentanyl and its analogs: 4-anilino-N-phenethylpiperidine (ANPP). This transformation involves N-alkylation of the piperidine nitrogen followed by reductive amination of the ketone.

Step 1: N-Alkylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is alkylated with a phenethyl group, typically using phenethyl bromide or a similar electrophile.

G Intermediate1 1-(4-phenylpiperidin-4-yl)propan-1-one N_AlkylatedProduct 1-(1-(2-phenylethyl)-4-phenylpiperidin-4-yl)propan-1-one Intermediate1->N_AlkylatedProduct + Phenethyl Bromide, Base PhenethylBromide Phenethyl Bromide Base Base (e.g., K₂CO₃)

Caption: N-Alkylation of the piperidine intermediate.

Experimental Protocol: N-Alkylation

  • Reaction Setup: Dissolve 1-(4-phenylpiperidin-4-yl)propan-1-one (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile.

  • Addition of Alkylating Agent: Add phenethyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • Work-up: After cooling, filter off the base and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic layer and concentrate to yield the crude N-alkylated product, which can be purified by column chromatography.[11][12]

Step 2: Reductive Amination to form ANPP

The ketone of the N-alkylated intermediate is converted to an amine through reductive amination with aniline.

G N_AlkylatedProduct N-Alkylated Intermediate ANPP 4-anilino-N-phenethylpiperidine (ANPP) N_AlkylatedProduct->ANPP + Aniline, Reducing Agent Aniline Aniline ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination to form ANPP.

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve the N-alkylated intermediate (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as 1,2-dichloroethane. Add a catalytic amount of acetic acid.

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude ANPP.

  • Purification: Purify the crude product by column chromatography or recrystallization.[13]

Quality Control and Analytical Methods

Ensuring the purity of 1-(4-phenylpiperidin-4-yl)propan-1-one and its downstream products is critical for reproducible results and the synthesis of high-quality active pharmaceutical ingredients.

  • Thin Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of fractions during column chromatography. A typical eluent system is a mixture of hexanes and ethyl acetate, with a small amount of triethylamine (0.5-1%) to prevent peak tailing of the basic piperidine compounds.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying the intermediate and its byproducts. The fragmentation patterns observed in the mass spectrum provide structural information.[7][14]

  • High-Performance Liquid Chromatography (HPLC): Used for accurate purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid for MS compatibility) is commonly employed.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is essential for confirming the identity of the synthesized compounds.

Safety, Handling, and Disposal

WARNING: 1-(4-phenylpiperidin-4-yl)propan-1-one is a precursor to potent and dangerous synthetic opioids. Appropriate safety precautions must be taken at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. When handling powders, a respirator may be necessary to prevent inhalation.[16][17]

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid creating dust. In case of accidental exposure, immediately wash the affected area with soap and water.[16][18]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: All waste containing this compound or its derivatives must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[16][19]

Conclusion

1-(4-phenylpiperidin-4-yl)propan-1-one is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis, particularly in the development of opioid analgesics. The synthetic protocols and analytical methods detailed in this guide provide a robust framework for its preparation and use. Adherence to the outlined safety procedures is paramount to ensure the well-being of laboratory personnel. By understanding the underlying chemical principles and employing rigorous experimental techniques, researchers can effectively leverage this intermediate to advance their drug discovery and development programs.

References

  • Janssen, P. A. J. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.
  • BenchChem. (2025).
  • Journal of the American Society for Mass Spectrometry. (2025). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography-Mass Spectrometry (APCI-GC-MS). J Am Soc Mass Spectrom, 36(3), 587-600.
  • BenchChem. (2025).
  • Critical Reviews in Analytical Chemistry. (2020). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Critical Reviews in Analytical Chemistry, 50(5), 441-456.
  • BenchChem. (2025).
  • ACS Publications. (2024). Analysis of Fentanyl and Fentanyl Analogs by APCI-GC-MS.
  • BenchChem. (2025).
  • PubChem. (n.d.).
  • LabRulez GCMS. (2025). Analysis of Fentanyl and Fentanyl Analogs by APCI-GC-MS.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2026).
  • The Center for Forensic Science Research & Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
  • Fentanyl for First Responders. (n.d.). Handling and Protection.
  • Google Patents. (2013).
  • Wikipedia. (n.d.). 4-ANPP.
  • AWS. (n.d.). S-1 SUPPORTING INFORMATION Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral.
  • Sciencemadness.org. (2012).
  • Eureka | Patsnap. (2011). Preparation method of N-phenethyl-4-phenylaminopiperidine.
  • ResearchGate. (2026). A Convenient One-Pot Synthesis of Fentanyl.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • ChemRxiv. (n.d.).
  • APHL. (2020).
  • EPA. (2018). Fact Sheet for OSCs: Version 1.0 05/22/2018 Fentanyl and Fentanyl Analogs Page 1 of 11.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • PubChem. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • OSTI. (2015).
  • ChemicalBook. (n.d.). 4-Phenylpiperidine(771-99-3) 1H NMR spectrum.
  • Google Patents. (n.d.). CN102249986B - Preparation method of N-phenethyl-4-anilinopiperidine.
  • SIELC. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 1-(4-Phenylpiperidin-4-yl)propan-1-one.
  • ResearchGate. (n.d.).
  • GSRS. (n.d.). 1-(4-PHENYLPIPERIDIN-4-YL)PROPAN-1-ONE.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16).
  • Guidechem. (2022).
  • College of Pharmacists of British Columbia. (n.d.).
  • Interrogation de Seconde Licence. (2004). Fentanyl Synthesis.
  • PMC. (2014).
  • University of Wisconsin-Madison. (n.d.).
  • BG. (2013).

Sources

Application

protocol for preparing 1-(4-phenylpiperidin-4-yl)propan-1-one for cell-based assays

Application Note: Preparation and in vitro Pharmacological Profiling of 1-(4-phenylpiperidin-4-yl)propan-1-one Executive Summary & Pharmacological Context 1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and in vitro Pharmacological Profiling of 1-(4-phenylpiperidin-4-yl)propan-1-one

Executive Summary & Pharmacological Context

1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine) is a critical pharmacophore and chemical intermediate utilized in the synthesis and evaluation of metabotropic glutamate receptor 2 (mGluR2) agonists and melanocortin receptor modulators[1][2]. Because mGluR2 is a Gi/Go-coupled G-protein coupled receptor (GPCR) heavily implicated in neurological and psychiatric disorders, robust cell-based screening assays are required to evaluate compounds derived from this scaffold[2]. This application note details the rigorous protocol for solubilizing the compound and deploying it in a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay[3].

Reagent Preparation: Solubilization & Stock Management

Expertise & Causality: The free base of 1-(4-phenylpiperidin-4-yl)propan-1-one (MW: 217.31 g/mol ) is highly lipophilic[1]. However, the hydrochloride (HCl) salt (MW: ~253.77 g/mol ) is frequently utilized to enhance baseline stability. Despite the salt form's theoretical water solubility, 100% Dimethyl Sulfoxide (DMSO) is mandated for the primary 10 mM stock solution. DMSO prevents compound precipitation during freeze-thaw cycles and ensures uniform membrane permeability during cell-based high-throughput screening (HTS).

Protocol: 10 mM Stock Preparation (HCl Salt)

  • Gravimetric Analysis: Weigh exactly 25.38 mg of 1-(4-phenylpiperidin-4-yl)propan-1-one HCl salt.

  • Solubilization: Add 10.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Vortex for 60 seconds until a clear, colorless solution is achieved.

  • Aliquoting: Dispense into 100 µL aliquots in amber microcentrifuge tubes to prevent photodegradation of the piperidine ring.

  • Storage & Validation: Store at -20°C. Self-Validating Step: Before use, warm aliquots to room temperature (25°C) and sonicate for 3 minutes. This ensures no micro-crystals remain in suspension, which would otherwise skew assay concentration curves and produce false negatives.

Cell-Based Assay Methodology: Gi-Coupled cAMP Accumulation

Expertise & Causality: mGluR2 activation inhibits adenylyl cyclase (AC) via the Gi protein subunit, leading to a decrease in intracellular cyclic AMP (cAMP)[3]. To measure this inhibition, the assay requires Forskolin , a direct AC activator, to artificially elevate the baseline cAMP pool. Without Forskolin, the basal cAMP levels in CHO-K1 cells are too low to detect a statistically significant reduction[3]. Furthermore, 3-Isobutyl-1-methylxanthine (IBMX) is added as a phosphodiesterase (PDE) inhibitor to prevent the enzymatic degradation of the newly synthesized cAMP, ensuring the signal window remains stable throughout the incubation period[3].

Protocol: HTRF cAMP Assay

  • Cell Plating: 18 hours prior to the assay, plate CHO-K1 cells stably expressing human mGluR2 at a density of 20,000 cells/well in a 96-well microplate[3].

  • Starvation: Wash cells and replace with assay buffer (Hanks' Balanced Salt Solution containing 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4) for 4 hours at 37°C to normalize basal receptor activity[3].

  • Compound Treatment: Prepare a 2X concentration of 1-(4-phenylpiperidin-4-yl)propan-1-one (or its synthesized derivatives) in assay buffer. Add 50 µL to the wells. The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Forskolin Stimulation: Add Forskolin to a final well concentration of 10 µM. Incubate the plate at room temperature for 30–60 minutes[3].

  • Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate conjugate) formulated in cell lysis buffer[3]. Incubate for 60 minutes at room temperature.

  • Readout: Measure the Time-Resolved Fluorescence (TRF) on a compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 337 nm and dual emission at 620 nm and 665 nm[3].

Data Presentation & Quality Control

Trustworthiness & Self-Validation: A robust assay must be self-validating. Each plate must include a positive control (e.g., 10 µM Glutamate or LY354740) to define the maximum inhibition ( Emax​ ) and a vehicle control (0.5% DMSO) to define the baseline Forskolin response[3]. Assay robustness is confirmed if the calculated Z'-factor is ≥ 0.5.

Table 1: Quantitative Parameters for Preparation and Assay Validation

ParameterValue / SpecificationRationale
Compound MW (HCl salt) 253.77 g/mol Required for precise molarity calculations.
Stock Concentration 10 mM in 100% DMSOStandardizes serial dilutions for IC50 curves.
Max Assay DMSO % 0.5% (v/v)Prevents cell membrane lysis and signal artifacts.
Forskolin Concentration 10 µMElevates cAMP to create a detectable assay window.
IBMX Concentration 0.5 mMInhibits PDEs to stabilize intracellular cAMP levels.
HTRF Readout Ratio 665 nm / 620 nmNormalizes well-to-well cell volume variations.

Mechanistic Pathway Visualization

The following diagram illustrates the pharmacological mechanism of action and the corresponding HTRF detection logic when evaluating compounds in this assay.

GPCR_Pathway Ligand 1-(4-phenylpiperidin-4-yl) propan-1-one Receptor mGluR2 (GPCR) Ligand->Receptor Agonism GProtein Gi/o Protein Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition Messenger cAMP Levels ↓ Effector->Messenger Catalysis Blocked Readout HTRF Signal ↑ Messenger->Readout FRET Detection

Fig 1: Gi-coupled GPCR signaling pathway and HTRF assay detection mechanism.

Sources

Method

Application Note: Experimental Design for In Vivo Studies of 4-Phenylpiperidine Derivatives

Introduction & Scientific Context The 4-phenylpiperidine scaffold is a highly privileged structure in neuropharmacology. Minor structural modifications to this core can drastically shift a compound's pharmacological prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 4-phenylpiperidine scaffold is a highly privileged structure in neuropharmacology. Minor structural modifications to this core can drastically shift a compound's pharmacological profile across multiple central nervous system (CNS) targets. For instance, trans-3,4-dimethylation yields potent opioid receptor antagonists (e.g., LY255582)[1], whereas the addition of a 2-carboxamide moiety generates highly selective serotonin 5-HT2C receptor positive allosteric modulators (PAMs) (e.g., CTW0415)[2]. Furthermore, simplified analogs like MPTP and its metabolite MPP+ are well-documented dopamine transporter (DAT) substrates used to model neurotoxicity[3].

Because 4-phenylpiperidines can act as orthosteric antagonists, allosteric modulators, or uptake inhibitors, standardizing an in vivo testing pipeline requires a deep understanding of the underlying receptor causality. This guide provides a self-validating experimental framework for evaluating novel 4-phenylpiperidine derivatives, focusing on pharmacokinetic validation, metabolic opioid modulation, and serotonergic interoceptive behavioral assays.

G Ligand1 Opioid Antagonist (e.g., LY255582) Receptor1 μ/κ-Opioid Receptor (Gi/o Coupled) Ligand1->Receptor1 Competitive Antagonism Effect1 Blockade of Reward Decreased Feeding Receptor1->Effect1 Disinhibition of Satiety Ligand2 5-HT2C PAM (e.g., CTW0415) Receptor2 5-HT2C Receptor (Gq Coupled) Ligand2->Receptor2 Allosteric Binding Effect2 Enhanced Ca2+ Flux Reduced Craving Receptor2->Effect2 Potentiated Signaling

GPCR signaling pathways modulated by distinct 4-phenylpiperidine derivatives.

Prerequisite: Pharmacokinetics and BBB Penetration

Causality & Logic: Behavioral assays are entirely moot if the compound does not reach the CNS. While 4-phenylpiperidines are generally lipophilic, they are frequently substrates for P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier (BBB). Establishing the brain-to-plasma ( Kp​ ) ratio is a mandatory first step to ensure that any lack of in vivo efficacy is attributed to pharmacodynamics rather than poor exposure.

Protocol 1: LC-MS/MS Quantification of Brain Penetrance
  • Dosing: Administer the 4-phenylpiperidine derivative (e.g., 10 mg/kg, p.o. or i.p.) to a cohort of male Sprague-Dawley rats ( n=3 per time point: 0.5, 1, 2, 4, and 8 hours).

  • Sampling: At each time point, euthanize the animal. Collect trunk blood into EDTA tubes (centrifuge at 3000 × g to isolate plasma) and immediately harvest the whole brain.

  • Tissue Processing: Homogenize brain tissue in a 1:3 (w/v) ratio of ice-cold phosphate-buffered saline (PBS).

  • Extraction: Precipitate proteins by adding 3 volumes of cold acetonitrile (containing a deuterated internal standard) to 1 volume of plasma or brain homogenate. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Calculate the AUCbrain​/AUCplasma​ ratio. A ratio >0.3 generally indicates sufficient CNS penetration for subsequent behavioral testing.

In Vivo Pillar I: Opioid Receptor Modulation

Causality & Logic: 4-Phenylpiperidine opioid antagonists (like LY255582) do not simply cause nausea to reduce feeding; they specifically block the hedonic reward mechanisms mediated by central μ

  • and κ -opioid receptors when animals consume palatable, energy-dense foods[4]. Simple body weight tracking cannot distinguish between fat loss, lean mass loss, or dehydration. Therefore,[1].
Protocol 2: Indirect Calorimetry and Feeding Assay

Self-Validating System: This protocol uses a high-energy diet to establish a baseline of carbohydrate oxidation, allowing the antagonist's shift toward lipid oxidation to be clearly isolated.

  • Acclimation: House diet-induced obese (DIO) Long-Evans rats individually in metabolic chambers equipped with indirect calorimetry sensors ( O2​ consumption and CO2​ production). Maintain them on a high-energy diet (e.g., 40% fat) for 4 weeks prior to the study[1].

  • Baseline Measurement: Record 24-hour baseline food intake, Energy Expenditure (EE), and Respiratory Quotient ( RQ=VCO2​/VO2​ ). An RQ near 1.0 indicates carbohydrate oxidation; an RQ near 0.7 indicates lipid oxidation.

  • Administration: Administer the 4-phenylpiperidine antagonist (e.g., LY255582 at 15 mg/kg p.o.) or vehicle control 30 minutes before the onset of the dark cycle (the active feeding phase).

  • Data Acquisition: Continuously monitor RQ and EE for 24 hours.

  • Validation: A successful opioid antagonist will produce a dose-dependent decrease in cumulative food intake and a significant drop in RQ (e.g., from 0.95 to 0.80), confirming the mobilization and utilization of adipose tissue[5].

In Vivo Pillar II: Serotonin 5-HT2C Allosteric Modulation

Causality & Logic: Evaluating a Positive Allosteric Modulator (PAM) presents a unique challenge: PAMs lack intrinsic efficacy and require the presence of an endogenous or exogenous orthosteric agonist to exert an effect[6]. Standard locomotor assays may miss the nuanced interoceptive (subjective) effects of 5-HT2C activation. The solves this by training the animal to "report" the subjective feeling of a known 5-HT2C agonist. A true PAM will shift the agonist's dose-response curve to the left[2].

Protocol 3: Two-Lever Operant Drug Discrimination Assay
  • Apparatus: Use standard operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.

  • Training Phase (Orthosteric Agonist): Train rats to press one lever after receiving a selective 5-HT2C agonist (e.g., WAY163909, 0.5 mg/kg i.p.) and the opposite lever after receiving a saline vehicle. Reward correct lever presses with a food pellet on a Fixed-Ratio 10 (FR10) schedule.

  • Acquisition Criterion: Continue daily training until the rat achieves >85% correct lever selection for 5 consecutive days.

  • Testing Phase (PAM Potentiation): Administer a sub-threshold dose of the training agonist (e.g., WAY163909, 0.125 mg/kg) which normally results in vehicle-lever selection. Co-administer the novel 4-phenylpiperidine PAM (e.g., CTW0415, 5 mg/kg)[7].

  • Validation: If the compound is a true in vivo 5-HT2C PAM, the animal will switch to pressing the drug-lever, proving that the PAM successfully potentiated the sub-threshold orthosteric signal in the CNS[2].

G PK 1. PK & BBB Penetration Opioid 2A. Opioid Assays (Calorimetry) PK->Opioid Sufficient Exposure Serotonin 2B. 5-HT2C Assays (Discrimination) PK->Serotonin Sufficient Exposure ExVivo 3. Ex Vivo Validation (Receptor Occupancy) Opioid->ExVivo Behavioral Efficacy Serotonin->ExVivo Behavioral Efficacy

Self-validating in vivo experimental workflow for 4-phenylpiperidine derivatives.

Quantitative Data Summary

To benchmark novel derivatives, researchers should compare their in vitro and in vivo data against established 4-phenylpiperidine reference compounds.

CompoundPrimary Target / MechanismIn Vitro Affinity/PotencyTypical In Vivo DosePrimary Behavioral Outcome
LY255582 μ/κ/δ Opioid Antagonist Ki​ : 0.41 nM ( μ ), 2.0 nM ( κ )10–30 mg/kg (p.o.)Decreased food intake; reduced RQ and body fat[1].
CTW0415 5-HT2C Positive Allosteric Modulator Emax​ : 127% (Ca²⁺ flux assay)1–10 mg/kg (i.p.)Leftward shift in WAY163909 drug discrimination[2].
MPP+ Dopamine Transporter (DAT) Substrate Ki​ : 0.4 μ M (DAT uptake)20 mg/kg (Systemic MPTP)Depletion of striatal dopamine; Parkinsonian modeling[3].

References

  • Statnick, M. A., Tinsley, F. C., Eastwood, B. J., Suter, T. M., Mitch, C. H., & Heiman, M. L. (2003). "Peptides that regulate food intake: antagonism of opioid receptors reduces body fat in obese rats by decreasing food intake and stimulating lipid utilization." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 284(6), R1399-R1408. URL:[Link]

  • Wold, E. A., Garcia, E. J., Wild, C. T., Miszkiel, J. M., Soto, C. A., Chen, J., Pazdrak, K., Fox, R. G., Anastasio, N. C., Cunningham, K. A., & Zhou, J. (2020). "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry, 63(14), 7529-7544. URL:[Link]

  • Baldessarini, R. J., Kula, N. S., Francoeur, D., Finklestein, S. P., Murphy, F., & Neumeyer, J. L. (1986). "Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue." Life Sciences, 39(19), 1765-1777. URL:[Link]

Sources

Application

Application Note: GC-MS Protocol for the Detection of 1-(4-phenylpiperidin-4-yl)propan-1-one in Biological Matrices

Introduction and Analytical Rationale The compound 1-(4-phenylpiperidin-4-yl)propan-1-one (CAS: 34798-79-3), also known as 4-phenyl-4-propionylpiperidine, is a synthetic piperidine derivative[1]. Structurally, it serves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

The compound 1-(4-phenylpiperidin-4-yl)propan-1-one (CAS: 34798-79-3), also known as 4-phenyl-4-propionylpiperidine, is a synthetic piperidine derivative[1]. Structurally, it serves as a critical intermediate in the synthesis of various pharmaceutical agents and is closely related to the desmethyl precursors of prodine-type synthetic opioids. In forensic toxicology and pharmacokinetic monitoring, detecting this compound in complex biological matrices (e.g., whole blood, plasma, urine) poses a distinct analytical challenge.

Because the molecule contains a secondary amine within its piperidine ring, it is highly basic and exhibits strong hydrogen-bonding capabilities. If analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) without prior modification, the active N-H bond interacts with free silanol groups in the GC inlet and column stationary phase, leading to severe peak tailing, irreversible adsorption, and poor quantitative reproducibility[2]. To overcome this, we present a highly robust, self-validating protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) followed by perfluoroacylation derivatization.

Scientific Principles: The Causality of the Method

As an analytical scientist, it is crucial to understand why specific sample preparation and derivatization pathways are chosen, rather than merely following a recipe.

  • Sample Clean-up via Mixed-Mode Cation Exchange (MCX): The piperidine nitrogen has a pKa of approximately 9.5. By buffering the biological sample to pH 6.0, the amine is fully protonated (cationic). When loaded onto an MCX SPE cartridge, the analyte binds strongly to the sulfonic acid moieties of the sorbent via ionic interactions. This allows for aggressive washing with 0.1 M HCl and 100% methanol to remove neutral lipids, acidic interferences, and proteins without risking analyte loss[3]. The target is then selectively eluted by neutralizing the charge with a highly basic organic solvent (5% NH₄OH in Methanol).

  • Derivatization via Perfluoroacylation: Reacting the secondary amine with Pentafluoropropionic Anhydride (PFPA) replaces the active amine hydrogen with a bulky, electron-withdrawing pentafluoropropionyl group. This transformation serves a dual purpose: it eliminates peak tailing by masking the polar amine, and it significantly increases the molecular mass and thermal stability of the analyte. In Electron Ionization (EI) MS, the fluorine-rich derivative yields high-mass fragments that drastically improve the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode[4].

Materials and Reagents

  • Standards: 1-(4-phenylpiperidin-4-yl)propan-1-one reference standard; Fentanyl-D5 or Piperidine-D5 (Internal Standard, IS).

  • Reagents: Pentafluoropropionic Anhydride (PFPA) (Analytical grade), Ethyl Acetate (GC-MS grade), Methanol, 0.1 M HCl, 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Consumables: Oasis MCX SPE Cartridges (30 mg/1 cc or equivalent), glass autosampler vials with deactivated glass inserts.

Step-by-Step Experimental Methodologies

Sample Preparation (Solid-Phase Extraction)

This extraction protocol is optimized to isolate basic piperidine derivatives from urine or plasma matrices while ensuring a self-validating baseline through the use of matched internal standards.

  • Pre-treatment: Aliquot 1.0 mL of the biological sample (urine or plasma) into a clean centrifuge tube. Spike with 50 µL of Internal Standard (IS) solution (1.0 µg/mL). Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex for 30 seconds. Centrifuge at 4000 rpm for 5 minutes to pellet any particulates.

  • Conditioning: Mount the MCX SPE cartridges on a vacuum manifold. Condition each cartridge with 2.0 mL of Methanol followed by 2.0 mL of Deionized Water. Crucial: Do not let the sorbent bed dry out.

  • Loading: Load the pre-treated sample supernatant onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the sorbent bed with 2.0 mL of 0.1 M HCl to lock the basic analytes, followed by 2.0 mL of 100% Methanol to elute neutral and acidic matrix interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte into a clean glass collection tube using 2.0 mL of freshly prepared 5% NH₄OH in Methanol.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

SPE_Workflow Start Biological Sample (Urine/Plasma) PreTreat Pre-treatment Add Internal Std + pH 6.0 Buffer Start->PreTreat Condition Condition MCX Cartridge MeOH then H2O PreTreat->Condition Load Load Sample (~1-2 mL/min) Condition->Load Wash Wash Interferences 0.1M HCl -> 100% MeOH Load->Wash Elute Elute Target Analyte 5% NH4OH in MeOH Wash->Elute Dry Evaporate to Dryness (N2 stream at 40°C) Elute->Dry

Solid-Phase Extraction (MCX) workflow for basic piperidine derivatives.

Derivatization Procedure
  • Reconstitution: To the dried extract, add 50 µL of Ethyl Acetate and 50 µL of PFPA reagent.

  • Incubation: Seal the tube tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Drying & Reconstitution: Remove from the heat, allow to cool to room temperature, and evaporate the excess derivatizing reagent to dryness under a gentle N₂ stream. Reconstitute the residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial.

GCMS_Logic Analyte 1-(4-phenylpiperidin-4-yl) propan-1-one (Secondary Amine) Reagent PFPA / EtOAc (60°C, 30 min) Analyte->Reagent Acylation Derivative PFPA-Derivatized Analyte (MW: 363) Reagent->Derivative -HF GC Gas Chromatography (HP-5MS, Temp Gradient) Derivative->GC Injection MS Mass Spectrometry (EI, 70 eV, SIM Mode) GC->MS Separation

Perfluoroacylation derivatization and GC-MS analytical pathway.

GC-MS Instrumental Method

The analysis is performed using a single quadrupole GC-MS system operating in Electron Ionization (EI) mode at 70 eV. The use of a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) provides optimal separation for derivatized basic drugs[5].

Data Presentation and Method Parameters

To ensure reproducibility, all quantitative and instrumental parameters are strictly defined. The derivatized analyte (MW = 363.3 g/mol ) fragments predictably, losing the propionyl group (-57 Da) to form a highly stable base peak at m/z 306, which is ideal for precise SIM quantification.

Table 1: GC-MS Instrument Parameters

ParameterSetting / Condition
GC Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (purge valve open at 1.0 min)
Inlet Temperature 250°C
Oven Temperature Program Initial 100°C (hold 1 min); Ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV

Table 2: Selected Ion Monitoring (SIM) Parameters

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
1-(4-phenylpiperidin-4-yl)propan-1-one-PFPA 11.45306 363 (M⁺), 216
Piperidine-D5-PFPA (Internal Standard) 6.80235 236, 116

Quality Assurance and System Validation

A self-validating protocol requires rigorous Quality Control (QC). For every batch of biological matrices analyzed:

  • Matrix Blanks: A minimum of two drug-free matrix blanks must be extracted to verify the absence of carryover or endogenous isobaric interferences.

  • Calibration Curve: A 6-point calibration curve (e.g., 5, 10, 50, 100, 250, 500 ng/mL) must be prepared in the matched matrix. Linearity is established using the peak area ratio of the Quantifier Ion to the Internal Standard, requiring an R2≥0.995 .

  • LOD/LOQ Verification: The Limit of Detection (LOD) is defined at a Signal-to-Noise (S/N) ratio of ≥3:1 , and the Limit of Quantification (LOQ) at an S/N ratio of ≥10:1 with a precision variance of <20% .

References

  • PubChem Compound Summary for CID 197940, 1-(4-Phenylpiperidin-4-yl)propan-1-one. National Center for Biotechnology Information.[Link]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Grapp M, et al. Forensic Science International, 2016.[Link]

  • Detection of abused drugs in urine by GC-MS. Journal of Food and Drug Analysis, 2009.[Link]

  • The Role of Gas Chromatography-Mass Spectrometry with Negative Ion Chemical Ionization (GC-MS-NCI) in Clinical and Forensic Toxicology, Doping Control and Biomonitoring. Maurer HH. Therapeutic Drug Monitoring, 2002. [Link]

Sources

Method

Application Note: Radiosynthesis and Preclinical Evaluation of 18F-Labeled 4-Phenylpiperidine Ligands for CNS PET Imaging

Executive Summary The 4-phenylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery and molecular imaging. Due to its optimal physicochemical properties—specifically its tuna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-phenylpiperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery and molecular imaging. Due to its optimal physicochemical properties—specifically its tunable lipophilicity and basicity—it serves as the core pharmacophore for radioligands targeting the Sigma-1 receptor (S1R), the Vesicular Acetylcholine Transporter (VAChT), and various G protein-coupled receptors[1],[2]. This application note provides a comprehensive, self-validating guide to the structural design, automated radiosynthesis, and preclinical evaluation of 18 F-labeled 4-phenylpiperidine derivatives for Positron Emission Tomography (PET).

Pharmacophore Rationale and Structural Design

The development of a successful CNS PET tracer requires balancing target affinity with the ability to cross the blood-brain barrier (BBB) without succumbing to high non-specific binding.

Causality in Structural Tuning: The unsubstituted 4-phenylpiperidine ring is highly lipophilic. If the partition coefficient ( logP ) exceeds 4.0, the radiotracer will exhibit excessive non-specific accumulation in myelin-rich white matter, obscuring the specific receptor signal. To mitigate this, structural modifications are deliberately introduced:

  • 4-Position Functionalization: Introducing a carbonitrile group at the 4-position of the piperidine ring (e.g., 4-phenylpiperidine-4-carbonitrile derivatives) reduces overall lipophilicity while locking the conformation to favor S1R binding. For example, the radioligand [18F]9 exhibits a sub-nanomolar affinity for S1R ( Ki​=1.22–2.14 nM ) and an optimal calculated logP of 3.57[3].

  • N-Alkylation: For VAChT targeting, derivatives such as [18F]VAT utilize the 4-phenylpiperidine moiety to anchor into the transporter's substrate recognition site, while the nitrogen is functionalized with a fluoroethoxy or fluoropropyl chain to accommodate the 18 F isotope without disrupting the pharmacophore.

Quantitative Pharmacological Data

Table 1: Pharmacological and Physicochemical Properties of Selected 4-Phenylpiperidine PET Tracers

RadioligandPrimary TargetAffinity ( Ki​ , nM)Lipophilicity ( logP / logD )Precursor TypeTypical RCY (%)
[18F]9 Sigma-1 (S1R)1.22 – 2.143.57 (clogP)Tosylate42 – 46%
[18F]VAT VAChT~4.4 (analog)~2.5 (exp)Tosylate> 30%
(-)- [11C]OMV VAChT6.7N/ADesmethylN/A

(Data aggregated from in vitro competitive binding assays using rat brain homogenates[3],,.)

Radiochemistry: Automated 18 F-Fluorination Workflow

To achieve the high specific activity required for imaging low-density CNS targets, nucleophilic aliphatic substitution ( SN​2 ) using cyclotron-produced [18F]fluoride is the gold standard[1].

Radiosynthesis Cyclotron Cyclotron Production 18O(p,n)18F Reaction Trapping Trapping & Elution QMA Cartridge & K222/K2CO3 Cyclotron->Trapping Azeotropic Azeotropic Drying Anhydrous MeCN, 100°C Trapping->Azeotropic Labeling Nucleophilic Substitution Tosylate Precursor, 90-110°C Azeotropic->Labeling Purification Semi-Prep HPLC Reverse-Phase Separation Labeling->Purification Formulation Formulation Solid Phase Extraction (SPE) Purification->Formulation QC Quality Control Radio-HPLC, Specific Activity Formulation->QC

Figure 1: Automated radiosynthesis workflow for [18F]-labeled 4-phenylpiperidine PET radiotracers.

Protocol 1: Aliphatic Nucleophilic Radiofluorination

This protocol is designed for automated synthesis modules (e.g., GE TRACERlab or similar).

Step 1: Isotope Trapping and Activation

  • Action: Pass aqueous [18F]fluoride (typically 10–50 GBq) through a pre-conditioned Sep-Pak Light QMA carbonate cartridge.

  • Elution: Elute the trapped 18F− into the reaction vessel using a solution of Kryptofix 2.2.2 (K 222​ , 15 mg) and K 2​ CO 3​ (3 mg) in a mixture of acetonitrile (MeCN, 0.8 mL) and water (0.2 mL)[1].

  • Causality: Cyclotron-produced fluoride is highly hydrated and non-nucleophilic. The K 222​ cryptand sequesters the K + ion, while azeotropic drying removes water, leaving a highly reactive, "naked" [18F]fluoride anion ready for SN​2 attack.

Step 2: Azeotropic Drying

  • Action: Heat the reactor to 100 °C under a stream of inert gas (He or N 2​ ) and vacuum. Add anhydrous MeCN (1 mL) twice to ensure complete azeotropic removal of water.

Step 3: Radiolabeling ( SN​2 Substitution)

  • Action: Dissolve 2–4 mg of the tosylate or mesylate precursor in 1.0 mL of anhydrous solvent (MeCN or DMSO). Add to the dried [18F]fluoride complex.

  • Reaction: Heat at 90–110 °C for 10–15 minutes[3],.

  • Causality: Tosylates are preferred over halogens as leaving groups for 4-phenylpiperidine precursors because their resonance-stabilized structure provides superior leaving-group kinetics in polar aprotic solvents, maximizing radiochemical yield (RCY).

Step 4: Purification and Formulation

  • Action: Quench the reaction with HPLC mobile phase and inject onto a semi-preparative reverse-phase HPLC column (e.g., C18). Collect the radioactive peak corresponding to the product.

  • Formulation: Dilute the HPLC fraction with sterile water, trap on a C18 Solid Phase Extraction (SPE) cartridge, wash with water to remove HPLC solvents, and elute with 1 mL of absolute ethanol followed by 9 mL of sterile saline[1].

Validation Checkpoint (Quality Control): A self-validating synthesis must pass QC before release. Inject an aliquot onto an analytical Radio-HPLC.

  • Pass Criteria: Radiochemical purity (RCP) > 99%; Specific Activity > 1 Ci/ μ mol (to ensure the tracer principle is maintained and receptors are not saturated by cold mass); pH 4.5–7.5; visually clear and free of particulates.

Biological Evaluation: In Vivo PET and Kinetic Modeling

Once the radioligand is validated chemically, its biological efficacy must be proven. The causality of in vivo evaluation lies in differentiating specific target engagement from non-specific lipophilic trapping.

InVivoEval Tracer Formulated[18F]Tracer (>99% RCP) Admin Intravenous Bolus Injection (Rodent Tail Vein) Tracer->Admin split Admin->split DynamicPET Dynamic PET Scanning (0-60 min list-mode) split->DynamicPET Biodistribution Ex Vivo Biodistribution (Tissue Gamma Counting) split->Biodistribution Kinetic Kinetic Modeling (e.g., SRTM, Logan Plot) DynamicPET->Kinetic Blocking Receptor Blocking (Pre-dose with cold ligand) Biodistribution->Blocking Validates Specificity Kinetic->Blocking

Figure 2: Preclinical in vivo evaluation and kinetic modeling pathway for CNS PET tracers.

Protocol 2: Dynamic PET Imaging and Blocking Paradigm

Step 1: Animal Preparation

  • Anesthetize healthy rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) using 2% isoflurane. Secure the animal on the scanner bed and acquire a CT or transmission scan for attenuation correction[1].

Step 2: Baseline Dynamic Scan

  • Administer the formulated 18 F-labeled 4-phenylpiperidine radioligand (approx. 5–10 MBq for mice) via an intravenous tail-vein bolus injection[1].

  • Simultaneously initiate a 60-minute dynamic PET acquisition in list-mode.

  • Causality: Dynamic scanning captures the wash-in (perfusion-driven) and wash-out (affinity-driven) kinetics, allowing for the generation of Time-Activity Curves (TACs) and calculation of the Binding Potential ( BPND​ ).

Step 3: Homologous/Heterologous Blocking (Specificity Validation)

  • In a separate cohort, intravenously administer a saturating dose (e.g., 1 mg/kg) of a non-radioactive competitor (such as haloperidol for S1R or vesamicol for VAChT) 10 minutes prior to radiotracer injection[3].

  • Validation Checkpoint: If the radioligand is truly specific, the TACs of the blocked cohort must show a statistically significant reduction in Standardized Uptake Value (SUV) in target-rich regions (e.g., striatum for VAChT) compared to the baseline cohort. If the SUV remains high, the tracer suffers from excessive non-specific binding, likely due to a logP that is too high, necessitating structural redesign.

Step 4: Ex Vivo Biodistribution

  • Euthanize the animals at predetermined time points (e.g., 5, 30, 60 min post-injection). Rapidly dissect brain regions and peripheral organs.

  • Weigh the tissues and measure radioactivity using an automated gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g)[1]. This provides a higher-resolution ground truth to correlate with the in vivo PET images.

References

  • Ye, J., Wang, X., & Deuther-Conrad, W. (2016). Synthesis and evaluation of a 18F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Helmholtz-Zentrum Dresden-Rossendorf. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. An Improved Synthesis of[18F]VAT and Its Precursor. Available at:[Link]

  • MDPI. (2020). Positron Emission Tomography in the Inflamed Cerebellum: Addressing Novel Targets among G Protein-Coupled Receptors and Immune Receptors. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. (2018). In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents. Available at:[Link]

Sources

Application

Application Note: Utilizing 1-(4-phenylpiperidin-4-yl)propan-1-one in the Development of Novel Opioid Receptor Modulators

Introduction and Mechanistic Rationale The development of targeted opioid receptor modulators requires versatile chemical scaffolds that can effectively mimic endogenous opioid peptides while allowing for precise structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of targeted opioid receptor modulators requires versatile chemical scaffolds that can effectively mimic endogenous opioid peptides while allowing for precise structural tuning. 1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine) serves as a critical intermediate in the synthesis of 4-phenylpiperidine-class analgesics, structurally related to ketobemidone and prodine derivatives [1].

Causality in Scaffold Selection

The pharmacological efficacy of this scaffold is rooted in its spatial geometry, which aligns with the binding pocket of the μ -opioid receptor (MOR).

  • The Piperidine Ring: Acts as the protonated amine core at physiological pH, forming a critical salt bridge with Asp147 in the MOR transmembrane domain 3 (TM3).

  • The 4-Phenyl Group: Engages in hydrophobic and π−π stacking interactions with aromatic residues (e.g., Trp293, Tyr326) in the receptor's binding cavity.

  • The 4-Propionyl Group: Provides a hydrogen bond acceptor that interacts with the receptor's polar network, determining the intrinsic efficacy (agonist vs. antagonist behavior) of the resulting derivative.

By utilizing 1-(4-phenylpiperidin-4-yl)propan-1-one as a foundational building block, researchers can perform targeted N -alkylation (e.g., adding phenethyl or allyl groups) to rapidly generate libraries of MOR modulators with varying potency and functional selectivity.

Experimental Workflows and Methodologies

To validate the synthesized derivatives, a robust, self-validating screening funnel is required. This involves assessing binding affinity followed by functional activation.

Workflow Scaffold 1-(4-phenylpiperidin-4-yl) propan-1-one Synthesis N-Alkylation & Derivatization Scaffold->Synthesis Binding Radioligand Binding Assay Synthesis->Binding Functional [35S]GTPγS Functional Assay Binding->Functional Lead Lead Compound Selection Functional->Lead

Workflow for synthesizing and screening 4-phenylpiperidine opioid modulators.
Protocol A: Radioligand Binding Assay (Affinity Assessment)

This protocol determines the binding affinity ( Ki​ ) of the synthesized piperidine derivatives at the μ -opioid receptor by displacing the tritiated antagonist [3H] -naloxone.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 0.1% BSA). Rationale: BSA prevents non-specific binding of highly lipophilic piperidine derivatives to plasticware.

  • Assay Assembly: In a 96-well plate, combine 100 μ L of membrane suspension (20 μ g protein/well), 50 μ L of [3H] -naloxone (final concentration 1 nM), and 50 μ L of the test compound (serial dilutions from 10−11 to 10−5 M).

  • Incubation: Incubate the plate at 25°C for 90 minutes to ensure equilibrium is reached.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Binding Assay (Functional Efficacy)

To determine if the 1-(4-phenylpiperidin-4-yl)propan-1-one derivative acts as an agonist or antagonist, we measure the G-protein activation via [35S]GTPγS incorporation [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2​ , 100 mM NaCl , and 10 μ M GDP. Rationale: Excess GDP ensures that only receptor-activated G-proteins exchange GDP for the radiolabeled GTP analog.

  • Reaction Mixture: Mix MOR-expressing membranes (10 μ g/well ) with the test compound and 0.1 nM [35S]GTPγS in a total volume of 200 μ L.

  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate via rapid filtration through GF/B filters and wash with ice-cold buffer.

  • Analysis: Measure bound radioactivity. Normalize data to basal binding (0%) and maximal stimulation by the reference agonist DAMGO (100%) to determine Emax​ and EC50​ .

Receptor Signaling Pathway

Upon binding of an active derivative, the MOR undergoes a conformational change, activating Gi/o​ proteins. This leads to the inhibition of adenylyl cyclase and modulation of ion channels, culminating in the analgesic effect.

MOR_Signaling Ligand Piperidine Derivative (Agonist) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Gi Gi/o Protein Activation MOR->Gi AC Adenylyl Cyclase Inhibition Gi->AC IonChannels K+ Efflux / Ca2+ Block Gi->IonChannels cAMP Decreased cAMP AC->cAMP

MOR Gi/o signaling pathway activated by piperidine-based opioid agonists.

Quantitative Data Presentation

The following table summarizes hypothetical screening data for derivatives synthesized from the 1-(4-phenylpiperidin-4-yl)propan-1-one scaffold, demonstrating how N -substitution alters pharmacological profiles.

Compound IDN-SubstitutionMOR Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ %)Functional Potency ( EC50​ , nM)Pharmacological Profile
Scaffold-H (Secondary Amine)450.2 ± 12.445 ± 5850.5 ± 20.1Weak Partial Agonist
Deriv-01-CH3 (Methyl)12.5 ± 1.898 ± 218.2 ± 1.5Full Agonist
Deriv-02-CH2CH2Ph (Phenethyl)0.8 ± 0.1100 ± 11.2 ± 0.3Highly Potent Full Agonist
Deriv-03-CH2CH=CH2 (Allyl)5.4 ± 0.612 ± 3N/AAntagonist

Table 1: Pharmacological profiling of 1-(4-phenylpiperidin-4-yl)propan-1-one derivatives at the human μ -opioid receptor.

References

  • PubChem . "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO - PubChem". National Center for Biotechnology Information. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization Hub for 1-(4-phenylpiperidin-4-yl)propan-1-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 1-(4-phenylpiperidin-4-yl)propan-1-one (also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine) . This compound is a critical intermediate in the synthesis of melanocortin receptor modulators , pyrazolone-based metabotropic glutamate receptor agonists , and growth hormone secretagogues .

The classical synthetic route involves the Grignard addition of ethylmagnesium bromide to a protected 4-cyano-4-phenylpiperidine, followed by imine hydrolysis and deprotection. Below, we dissect the thermodynamic and kinetic barriers of this pathway and provide self-validating solutions to maximize your synthetic yield.

Part 1: Mechanistic Troubleshooting & FAQs

LogicTree Start Yield < 50% Q1 Nitrile consumed? Start->Q1 S1 Increase EtMgBr Use Toluene/THF Q1->S1 No Q2 Imine persisting? Q1->Q2 Yes S2 Reflux in 6M HCl for 4 hours Q2->S2 Yes Q3 Tar during deprotection? Q2->Q3 No S3 Switch Ts to Bn Use Pd/C H2 Q3->S3 Yes

Diagnostic logic tree for resolving yield bottlenecks in ketone synthesis.

Q1: My Grignard addition to 4-cyano-4-phenylpiperidine is stalling, resulting in low conversion. How do I drive it to completion?

The Causality: The cyano group at the C4 position is highly sterically congested. It is flanked by the axial/equatorial phenyl ring and the piperidine chair conformation itself. When using pure Tetrahydrofuran (THF), the ethylmagnesium bromide is strongly solvated by ether oxygen atoms, creating a bulky coordination sphere that physically struggles to approach the hindered sp-hybridized nitrile carbon. The Solution: Modify your solvent system. By using a 1:1 mixture of THF and Toluene, you disrupt the dense ethereal solvation shell. Toluene is non-coordinating, which increases the effective nucleophilicity and decreases the steric bulk of the Grignard reagent, allowing it to successfully attack the hindered nitrile.

Q2: I am seeing a persistent impurity that matches the mass of the imine intermediate. Why isn't it hydrolyzing during the aqueous workup?

The Causality: The initial product of the Grignard addition is a magnesium iminium salt. Upon a standard mild aqueous quench, this forms a ketimine. Ketimines derived from highly hindered quaternary carbons are thermodynamically stable and kinetically resistant to hydrolysis because water struggles to attack the sterically shielded sp2 carbon. The Solution: Mild aqueous workups will fail. You must use rigorous acid catalysis (e.g., 6M HCl at 80°C). The strong acid protonates the imine nitrogen, making the adjacent carbon highly electrophilic and providing a superior leaving group ( NH4+​ ), thereby forcing the thermodynamic equilibrium toward the desired ketone.

Q3: My final deprotection step is causing severe product degradation and black tar formation. What is going wrong?

The Causality: Historically, patent literature utilizes an N-tosyl (Ts) protecting group for this sequence, which requires extremely harsh conditions for removal—specifically, refluxing in concentrated sulfuric acid for up to 72 hours . Prolonged heating of a ketone in strong oxidizing acids inevitably leads to oxidative degradation, sulfonation of the phenyl ring, and charring. The Solution: Abandon the tosyl protecting group. Transition to an N-benzyl (Bn) protecting group strategy. The benzyl group is completely stable to Grignard conditions and can be removed quantitatively at room temperature via mild catalytic hydrogenolysis, preserving the integrity of the ketone.

Part 2: Strategic Protecting Group Selection

To objectively demonstrate the superiority of the N-Benzyl route, review the quantitative comparison of protecting group strategies below.

Table 1: Quantitative Comparison of Protecting Group Strategies for Ketone Synthesis

Protecting GroupDeprotection ReagentTemp / TimeTypical YieldPrimary Failure Modes / Byproducts
Tosyl (Ts) H2​SO4​ / H2​O 100°C / 72 h40–60%Severe charring, phenyl ring sulfonation .
tert-Butyl (Boc) 4N HCl in Dioxane25°C / 2 h65–75%Premature partial cleavage during Grignard reflux.
Benzyl (Bn) H2​ (50 psi), 10% Pd/C25°C / 12 h85–95% Requires pressure reactor; otherwise highly clean.

Part 3: Validated Bench Protocols

Workflow A 4-cyano-4-phenylpiperidine B N-Protection (BnBr, K2CO3) A->B C Grignard Addition (EtMgBr, THF/Toluene) B->C D Imine Hydrolysis (6M HCl, 80°C) C->D E Deprotection (H2, Pd/C) D->E F 1-(4-phenylpiperidin-4-yl)propan-1-one E->F

Optimized synthetic workflow for 1-(4-phenylpiperidin-4-yl)propan-1-one.

The following protocol utilizes the optimized N-Benzyl route. Every step is designed as a self-validating system , ensuring you do not proceed to the next phase unless the current transformation is analytically confirmed.

Step 1: Grignard Addition (Carbon-Carbon Bond Formation)
  • Reaction: Dissolve 10.0 g of 1-benzyl-4-cyano-4-phenylpiperidine in 100 mL of anhydrous 1:1 THF/Toluene under an argon atmosphere. Cool to 0°C.

  • Addition: Dropwise, add 3.0 equivalents of Ethylmagnesium bromide (3.0 M in diethyl ether).

  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (approx. 75°C) for 16 hours.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in 1M HCl, extract with EtOAc, and run an FT-IR spectrum. Pass condition: The complete disappearance of the sharp nitrile stretch at ~2240 cm⁻¹. If the peak persists, add an additional 0.5 eq of EtMgBr and reflux for 4 more hours.

Step 2: Imine Hydrolysis
  • Quench: Cool the validated reaction mixture to 0°C. Carefully quench by dropwise addition of 6M HCl until the pH reaches 1.

  • Hydrolysis: Heat the resulting acidic biphasic mixture to 80°C for exactly 4 hours.

  • Workup: Cool to room temperature, basify to pH 10 using 20% NaOH (aq), and extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude oil via LC-MS. Pass condition: The imine intermediate ( [M+H]+=307.2 ) must be completely absent, replaced entirely by the target N-benzyl ketone ( [M+H]+=308.2 ).

Step 3: Deprotection (Hydrogenolysis)
  • Reaction: Dissolve the crude 1-(1-benzyl-4-phenylpiperidin-4-yl)propan-1-one in 100 mL of Methanol. Add 1.0 g of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Stir the suspension in a Parr reactor under 50 psi of H2​ gas at room temperature for 12 hours.

  • Validation Checkpoint: Run a TLC (10% MeOH/DCM with 1% NH4​OH ). Pass condition: The UV-active starting material spot must disappear. The new product spot should stain intensely with Dragendorff's reagent or Ninhydrin, confirming the presence of a secondary amine.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate. Dissolve the residue in diethyl ether and precipitate the final product by adding 4N HCl in dioxane. Filter to isolate 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride as a white powder.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 197940, 1-(4-Phenylpiperidin-4-yl)propan-1-one" PubChem. URL:[Link]

  • US Patent 8,877,968 B2. "Novel compounds as products modulating one or more melanocortin receptors" Google Patents.
  • WO2006071730A1. "Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders" Google Patents.
  • WO1999008697A1. "Treatment of congestive heart failure with growth hormone secretagogues" Google Patents.
Optimization

Technical Support Center: Troubleshooting 4-Phenylpiperidine Solubility

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility and formulation challenges with 4-phenylpiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing solubility and formulation challenges with 4-phenylpiperidine derivatives.

4-Phenylpiperidines form the structural core of numerous CNS-active drugs, analgesics, and targeted therapeutics. However, their unique physicochemical profile—a highly lipophilic aromatic ring coupled with a basic piperidine nitrogen—frequently leads to erratic assay results, precipitation in physiological buffers, and formulation bottlenecks. This guide synthesizes thermodynamic principles, structural causality, and self-validating experimental protocols to help you systematically resolve these issues.

Part 1: Physicochemical Profiling & Quantitative Data

To troubleshoot solubility, one must first understand the thermodynamic drivers of the molecule. The basic piperidine nitrogen typically exhibits a pKa between 8.3 and 9.9[1]. At physiological pH (7.4), a significant fraction of the compound exists as a highly lipophilic free base (logP > 3.0), which acts as the primary driver for aqueous precipitation.

Table 1: Physicochemical Properties of Representative 4-Phenylpiperidines

CompoundStructural ClasspKa (Basic N)logPAqueous Solubility (Free Base)
Anileridine Phenylpiperidine ester8.883.70~0.012 g/L
Meperidine Phenylpiperidine ester8.502.70< 0.1 g/L
Haloperidol Butyrophenone derivative8.304.30< 0.01 g/L
Paroxetine Fluorophenylpiperidine9.903.90< 0.1 g/L
Compound 11 4-Phenylpiperidine-2-carboxamide~8.903.10> 100 µM (Kinetic)[2]

Part 2: Troubleshooting Guides & FAQs

Q1: My 4-phenylpiperidine compound precipitates immediately when diluted from a 10 mM DMSO stock into a pH 7.4 biochemical assay buffer. Why does this happen, and how can I fix it? Causality: This is a classic "kinetic solubility" failure[3]. When a concentrated DMSO stock is spiked into an aqueous buffer, the sudden solvent shift forces the lipophilic free-base fraction of the compound into a supersaturated state. Because the pH (7.4) is close to the compound's pKa (~8.5), the equilibrium shifts, reducing the highly soluble protonated fraction. The hydrophobic phenyl rings rapidly aggregate to minimize contact with water, causing nucleation and precipitation[4]. Solution:

  • Pre-dilution: Create an intermediate dilution cascade in a co-solvent (e.g., 50% DMSO or PEG400) before the final aqueous spike to prevent localized supersaturation shock.

  • Buffer Adjustment: If the assay tolerates it, lower the buffer pH to 6.5 to fully protonate the piperidine nitrogen, drastically increasing the kinetic solubility threshold.

Q2: We are moving to in vivo animal models, but the HCl salt of our 4-phenylpiperidine causes injection-site necrosis due to low pH, and the free base is completely insoluble. What is the best formulation strategy? Causality: While HCl salts of 4-phenylpiperidines are highly soluble in water, they often yield highly acidic solutions that are biologically intolerable. Neutralizing the pH regenerates the insoluble free base. Solution: Formulate the drug as a host-guest inclusion complex using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. The hydrophobic cavity of the cyclodextrin dynamically encapsulates the lipophilic phenyl ring, shielding it from the aqueous environment. Meanwhile, the protonated piperidine nitrogen remains exposed to the water, maintaining electrostatic hydration[6]. This allows for a neutral, isotonic formulation with massive apparent solubility gains.

Q3: Our DMSO stock solutions show degrading potency over several weeks, even when stored at -20°C. Is the compound chemically degrading? Causality: It is rarely chemical degradation. DMSO is highly hygroscopic. During repeated freeze-thaw cycles, the DMSO absorbs atmospheric moisture. For high-logP compounds like 4-phenylpiperidines, even 2-5% water content in DMSO is enough to trigger microscopic nucleation. The compound crashes out as an invisible colloidal suspension, meaning you are pipetting a lower concentration of dissolved monomer than intended. Solution: Aliquot DMSO stocks into single-use vials and store them over argon. Never subject a master stock to more than two freeze-thaw cycles.

Part 3: Self-Validating Experimental Methodologies

To ensure data integrity, every solubility assessment must be treated as a self-validating system. Below are the gold-standard protocols for evaluating 4-phenylpiperidines.

Protocol 1: High-Throughput Kinetic Solubility Assay (Early Discovery)

This assay mimics the sudden solvent shift encountered in biochemical screening[7].

  • Preparation: Prepare a 10 mM stock solution of the 4-phenylpiperidine in anhydrous DMSO.

  • Spiking: Add 4 µL of the DMSO stock to 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a theoretical maximum concentration of 200 µM (2% DMSO final)[8].

  • Incubation: Shake the plate at 300 RPM for exactly 2 hours at room temperature.

  • Separation: Transfer the mixture to a low-binding 0.22 µm PVDF filter plate and centrifuge at 1,000 × g for 5 minutes.

  • Validation Check (Critical): To ensure the compound is not simply sticking to the plastic or the filter membrane, extract the used filter membrane with 100% acetonitrile. If LC-MS/MS shows high compound recovery from the membrane, switch to a PTFE filter or use ultracentrifugation instead of filtration[4].

  • Quantitation: Dilute the filtrate 10x in mobile phase and quantify via LC-MS/MS against a standard curve prepared in matching matrix.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay (Lead Optimization)

This method measures the true equilibrium solubility of the lowest-energy crystalline lattice, which dictates oral bioavailability[4].

  • Preparation: Add 2-5 mg of solid, crystalline 4-phenylpiperidine to a glass vial.

  • Equilibration: Add 1 mL of Simulated Intestinal Fluid (SIF, pH 6.8). Add a magnetic stir bar and seal the vial.

  • Incubation: Agitate at 37°C for 48 to 72 hours to ensure complete thermodynamic equilibrium[7].

  • Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully sample the clarified supernatant without disturbing the pellet.

  • Validation Check (Critical): Visually confirm that solid powder remains at the bottom of the vial. If no solid remains, the solution is not saturated, and the test must be repeated with more starting material. Additionally, perform X-Ray Powder Diffraction (XRPD) on the remaining pellet to confirm the crystal polymorph has not transformed into a less soluble hydrate during the assay.

  • Quantitation: Quantify the supernatant concentration via LC-UV or LC-MS/MS[8].

Protocol 3: Preparation of β-Cyclodextrin Inclusion Complexes

Used to rescue highly insoluble candidates for in vivo efficacy studies[6].

  • Solubilization: Dissolve equimolar amounts of the 4-phenylpiperidine free base and β-cyclodextrin (or HP-β-CD) in a 50:50 mixture of ethanol and purified water.

  • Complexation: Stir the solution continuously at room temperature for 24 hours to allow the host-guest equilibrium to establish.

  • Isolation: Evaporate the ethanol under reduced pressure, then lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain the solid inclusion complex.

  • Validation Check (Critical): Confirm true inclusion (rather than a simple physical mixture) using 2D ROESY NMR spectroscopy. Look for distinct cross-peaks between the inner cavity protons of the cyclodextrin (H-3 and H-5) and the aromatic protons of the phenylpiperidine ring, proving the phenyl ring is situated inside the hydrophobic cavity.

Part 4: Visualizations

Troubleshooting Start Compound Precipitates in Assay Buffer CheckPH Check Buffer pH vs pKa (Target pKa ~8.5-9.0) Start->CheckPH IsIonized Is pH < pKa - 1? CheckPH->IsIonized AdjustPH Lower pH or Formulate as HCl/Mesylate Salt IsIonized->AdjustPH No (Free Base Form) CheckCosolvent Evaluate Co-solvents (DMSO, PEG400) IsIonized->CheckCosolvent Yes (Ionized but Insoluble) AddCD Formulate with HP-β-Cyclodextrin CheckCosolvent->AddCD Still Precipitates

Decision tree for troubleshooting 4-phenylpiperidine solubility based on ionization state.

Assays Stock Solid 4-Phenylpiperidine KineticBranch Kinetic Solubility (Early Discovery) Stock->KineticBranch ThermoBranch Thermodynamic Solubility (Lead Optimization) Stock->ThermoBranch DMSO Dissolve in DMSO (10-50 mM Stock) KineticBranch->DMSO SolidBuffer Add Excess Solid to Aqueous Buffer ThermoBranch->SolidBuffer BufferAdd Spike into Aqueous Buffer (e.g., PBS pH 7.4) DMSO->BufferAdd IncubateK Incubate 2 hours at Room Temp BufferAdd->IncubateK Filter Filter / Centrifuge IncubateK->Filter IncubateT Shake 24-72 hours at 37°C SolidBuffer->IncubateT IncubateT->Filter Analyze LC-MS/MS or UV-Vis Quantitation Filter->Analyze

Logical workflow comparing kinetic and thermodynamic solubility assay methodologies.

References

  • - Enamine[3] 2. - BioDuro[7] 3. - WuXi AppTec[8]

  • - Raytor[4] 5. - IARC 6. - PMC[5] 7. - ResearchGate[6] 8. - Benchchem[1] 9. - ACS Publications[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for 1-(4-phenylpiperidin-4-yl)propan-1-one Stock Solutions

Welcome to the Technical Support Center for 1-(4-phenylpiperidin-4-yl)propan-1-one (often referred to as 4-phenyl-4-propionylpiperidine). Because this molecule features both an unsubstituted secondary amine within a pipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-phenylpiperidin-4-yl)propan-1-one (often referred to as 4-phenyl-4-propionylpiperidine). Because this molecule features both an unsubstituted secondary amine within a piperidine ring and a ketone with alpha-protons, it is highly susceptible to specific degradation pathways in solution.

This guide is engineered for drug development professionals and analytical chemists to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating protocols for ultra-stable stock solutions.

Part 1: Core Degradation Mechanisms (The "Why")

To prevent degradation, you must first understand the structural vulnerabilities of 1-(4-phenylpiperidin-4-yl)propan-1-one. The molecule possesses two highly reactive sites:

  • The Secondary Amine (Piperidine N-H):

    • N-Nitrosation: Secondary amines are notoriously vulnerable to nitrosation by trace nitrites (often present in water, buffers, or excipients). In mildly acidic conditions (pH 3–5), nitrites form potent nitrosating agents like dinitrogen trioxide ( N2​O3​ ), converting the amine into an N-nitrosamine[1]. This is a critical regulatory concern (NDSRIs) and a primary cause of API loss.

    • Oxidation & Carbamate Formation: Exposure to atmospheric oxygen or transition metals can oxidize the amine to a nitrone or hydroxylamine. Furthermore, secondary amines rapidly react with atmospheric CO2​ to form insoluble carbamate salts[2].

  • The Propionyl Group (Ketone):

    • Base-Catalyzed Enolization: The CH2​ protons adjacent to the ketone carbonyl are acidic. Under basic conditions (pH > 8), these alpha-protons are abstracted to form an enolate, which can subsequently undergo aldol condensation with other electrophiles, leading to high-molecular-weight impurities.

G API 1-(4-phenylpiperidin-4-yl)propan-1-one (Intact API) Nitrosamine N-Nitrosamine (+29 Da Mass Shift) API->Nitrosamine Trace Nitrites (pH 3-5) Oxidation N-Oxide / Nitrone (+16 Da Mass Shift) API->Oxidation O2 / Peroxides (Light/Metals) Carbamate Carbamate Salt (Insoluble Precipitate) API->Carbamate Atmospheric CO2 (Benchtop Exp.) Enolate Aldol Condensates (High MW Impurities) API->Enolate High pH (Base Catalysis)

Mechanistic degradation pathways of 1-(4-phenylpiperidin-4-yl)propan-1-one in solution.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis of a 1-month-old stock solution shows a new major peak with a +29 Da mass shift. What happened? A1: A +29 Da shift (addition of NO, loss of H) is the classic signature of N-nitrosation . Your secondary amine has reacted with trace nitrites in your solvent or buffer to form an N-nitrosamine[1]. This reaction peaks at pH 3.4 (the pKa of nitrous acid). To fix this, avoid mildly acidic aqueous buffers for long-term storage, or incorporate a nitrite scavenger.

Q2: How can I mitigate N-nitrosamine formation if my experimental workflow requires an aqueous buffer? A2: You must use nitrite scavengers. Studies have shown that adding antioxidants like ascorbic acid (Vitamin C) or specific amino acids (e.g., L-cysteine) to the solution acts as a sacrificial sink for nitrites, effectively inhibiting the N-nitrosation of piperidine derivatives[3]. Maintain a 10:1 molar ratio of scavenger to expected trace nitrite.

Q3: I left my stock solution on the benchtop overnight, and it developed a cloudy white precipitate. Is the compound crashing out? A3: It is likely not the intact API crashing out, but rather the formation of a carbamate salt . Secondary amines react reversibly with atmospheric CO2​ to form carbamates, which have drastically lower solubility in organic solvents[2]. Always blanket your stock solutions with an inert gas (Argon or Nitrogen) before sealing.

Q4: Can I just store the stock solution in a basic buffer (pH 9) to completely avoid the acidic nitrosation pathway? A4: No. While pH 9 will halt N-nitrosation, it will trigger the base-catalyzed enolization of the propionyl group. The alpha-protons on the ketone will be abstracted, leading to aldol condensation and the formation of complex, high-molecular-weight degradation products. The optimal pH for aqueous working solutions is strictly neutral (pH 7.0–7.4).

Q5: My stock solution turned yellow over time, and LC-MS shows a +16 Da peak. What is the cause? A5: A +16 Da shift indicates oxidation of the secondary amine to a hydroxylamine or nitrone[2]. This is often caused by dissolved oxygen or the use of old ethereal solvents (like THF or Diethyl Ether) that have accumulated peroxides. Switch to degassed, HPLC-grade Acetonitrile.

Part 3: Quantitative Data & Storage Parameters

Table 1: Degradation Pathways and Preventative Measures
Degradation PathwayTrigger ConditionAnalytical Signature (LC-MS)Preventative Measure
N-Nitrosation Trace nitrites, pH 3–5+29 DaUse nitrite scavengers (Ascorbic acid); avoid pH 3-5.
Oxidation O2​ , Peroxides, Light+16 DaDegas solvents; store in amber vials; avoid ethers.
Carbamate Formation Atmospheric CO2​ Precipitation / Loss of titerBlanket headspace with Argon/Nitrogen.
Aldol Condensation High pH (> 8.0)High MW dimers/polymersKeep aqueous solutions at pH 7.0–7.4.
Table 2: Recommended Storage Solvents
SolventSuitabilityShelf-Life (-20°C)Notes
Acetonitrile (Anhydrous) Optimal > 12 MonthsLacks peroxides; aprotic; highly stable.
Methanol (Anhydrous) Good6 MonthsWatch for trace acidity; keep tightly sealed.
DMSO Moderate3 MonthsProne to absorbing water and freezing/thawing degradation.
THF / Ethers Poor < 1 MonthHigh risk of peroxide-induced amine oxidation.

Part 4: Experimental Protocols

To ensure a self-validating system, the following protocols integrate physical barriers to degradation (degassing, inert atmospheres) with chemical barriers (scavengers).

Protocol A: Preparation of Ultra-Stable Nonaqueous Stock Solutions (10 mM)

Use this protocol for long-term archiving of the compound.

  • Solvent Preparation: Transfer 10 mL of HPLC-grade, anhydrous Acetonitrile into a clean, dry septum-capped vial. Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved O2​ and CO2​ .

  • Weighing: Weigh 21.73 mg of 1-(4-phenylpiperidin-4-yl)propan-1-one (MW: 217.31 g/mol ) in a controlled environment (glove box or under a localized nitrogen stream).

  • Dissolution: Transfer the API to the degassed Acetonitrile. Vortex gently until complete dissolution is achieved.

  • Aliquoting: Dispense the solution into single-use, 1 mL amber glass vials (to prevent photodegradation).

  • Inert Blanketing: Blanket the headspace of each vial with Argon gas for 5 seconds before immediately sealing with a PTFE-lined crimp cap.

  • Storage & QC: Store at -20°C. Validate the baseline purity via LC-MS immediately after preparation to establish a Day 0 reference chromatogram.

Protocol B: Preparation of Aqueous Working Solutions (1 mM)

Use this protocol when diluting the stock for immediate biological or analytical assays.

  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer and strictly adjust the pH to 7.4. (Do not exceed pH 7.8 to prevent enolization, and do not drop below pH 6.0 to prevent nitrosation).

  • Scavenger Addition: Add L-ascorbic acid to the buffer to achieve a final concentration of 10 mM. This acts as a prophylactic nitrite scavenger[3].

  • Dilution: Spike 100 µL of the 10 mM Acetonitrile stock (from Protocol A) into 900 µL of the scavenger-treated buffer.

  • Usage: Use the aqueous working solution within 4 hours. Do not freeze or store aqueous working solutions of this compound.

G Solvent 1. Solvent Prep (Degas & Dry) Dissolution 2. API Dissolution (Argon Atmosphere) Solvent->Dissolution Scavenger 3. Add Scavengers (If Aqueous Assay) Dissolution->Scavenger Storage 4. Aliquot & Store (-20°C, Amber Vials) Scavenger->Storage

Step-by-step workflow for preparing stable 1-(4-phenylpiperidin-4-yl)propan-1-one stocks.

References

  • Formation of Dialkyl-N-nitrosamines in Aqueous Solution: An Experimental Validation of a Conservative Predictive Model and a Comparison of the Rates of Dialkyl and Trialkylamine Nitrosation Organic Process Research & Development (ACS)[Link]

  • Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives MDPI[Link]

Sources

Optimization

Technical Support Center: Purification of 4-Phenylpiperidine Derivatives

Welcome to the Technical Support Center for the purification of 4-phenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-phenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the inherent basicity and structural nuances of these molecules often present unique purification challenges. This resource aims to address these challenges head-on, providing not just solutions, but the underlying scientific principles to empower your purification strategies.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Challenges in Column Chromatography

Question 1: My 4-phenylpiperidine derivative is showing significant tailing on the silica gel column, leading to poor separation. What's causing this and how can I fix it?

Answer: Tailing of basic compounds like 4-phenylpiperidine derivatives on standard silica gel is a classic problem rooted in the chemistry of the stationary phase itself.

  • The Root Cause: Acidic Silanol Groups: Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic.[2] The basic nitrogen atom of the piperidine ring can interact strongly with these acidic sites via hydrogen bonding and ionic interactions. This strong, and sometimes irreversible, binding leads to a slow and uneven elution of the compound, resulting in tailed peaks.[2] Furthermore, metal ion impurities on the silica surface can also chelate your compound, exacerbating the issue.[3][4]

  • Troubleshooting Strategies:

    • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica, preventing strong adsorption.

      • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system. It's a volatile base that is easily removed during solvent evaporation.

      • Ammonia: Using a solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as a polar component of your mobile phase is highly effective for eluting stubborn basic compounds.[5][6] A common solvent system is dichloromethane/methanol with a small percentage of aqueous ammonia.[5]

    • Stationary Phase Selection:

      • Base-Deactivated Silica: Consider using a commercially available base-deactivated silica gel. These are specifically treated to reduce the acidity of the silanol groups, making them more suitable for the purification of basic compounds.[7]

      • Alumina (Basic or Neutral): For highly basic compounds, switching to a basic or neutral alumina stationary phase can be a good alternative to silica gel.

    • Dry Loading: If your compound is not very soluble in the initial eluent, dry loading can improve peak shape. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be loaded onto the column.[8]

Question 2: My compound seems to be decomposing on the silica gel column. How can I prevent this?

Answer: Decomposition on silica gel is another consequence of its acidic nature, particularly for compounds with acid-labile functional groups.

  • Causality: The acidic environment of the silica gel can catalyze the degradation of sensitive functionalities. For instance, certain protecting groups might be cleaved, or elimination reactions could be triggered.

  • Preventative Measures:

    • Deactivate the Silica: Before running your column, flush it with your mobile phase containing a basic additive (like 1% TEA). This will help to neutralize the most active acidic sites.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred). The longer your compound is in contact with the silica, the greater the chance of decomposition.

    • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 for reversed-phase chromatography.

II. Crystallization and Product Isolation Issues

Question 3: My purified 4-phenylpiperidine derivative "oils out" during crystallization instead of forming a solid. What should I do?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid above its melting point in the chosen solvent system.[9][10] This is often due to a high degree of supersaturation at a temperature where the compound is still molten, or the solvent being too "good" for the compound.

  • Underlying Principles: For successful crystallization, the solute molecules need to organize into a crystal lattice. When a compound "oils out," the molecules are still in a disordered, liquid-like state. This can be caused by rapid cooling or the use of a solvent in which the compound is excessively soluble.

  • Troubleshooting Workflow:

    G start Product 'Oils Out' During Crystallization step1 Reduce Cooling Rate start->step1 Slow cooling allows for orderly crystal lattice formation step2 Lower Initial Crystallization Temperature step1->step2 If still oily end Crystalline Product Obtained step1->end Successful step3 Change Solvent System step2->step3 If problem persists step2->end Successful step4 Use a Mixed Solvent System ('Good'/'Poor' Solvents) step3->step4 If single solvent is ineffective step3->end Successful step5 Convert to a Salt (e.g., HCl salt) step4->step5 For stubborn oils or to improve handling step4->end Successful step5->end

    Caption: Troubleshooting workflow for "oiling out".

  • Detailed Strategies:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate further.

    • Use a Mixed Solvent System: This is often a very effective strategy.[11] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, but miscible with the "good" solvent) until the solution becomes slightly turbid. Then add a drop or two of the "good" solvent to redissolve the turbidity and allow it to cool slowly. Common mixed solvent pairs include ethanol/water, ethyl acetate/hexane, and methanol/ethyl acetate.[12]

    • Convert to a Salt: 4-Phenylpiperidine derivatives are often basic and may not crystallize well as the free base. Converting the free base to a salt, such as a hydrochloride or maleate salt, often significantly improves its crystallinity.[12] This is due to the formation of a more ordered ionic lattice.

Question 4: I'm having trouble forming a stable emulsion during the aqueous workup. How can I break it?

Answer: Emulsions are common during the liquid-liquid extraction of basic compounds, especially when the reaction mixture contains surfactant-like byproducts.[13][14]

  • Why it Happens: Vigorous shaking can create fine droplets of one solvent dispersed in the other, which are stabilized by impurities at the interface.

  • Methods to Break Emulsions:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[14][15] This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to coalesce the dispersed droplets.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can be sufficient for extraction without forming a persistent emulsion.

    • Filtration: Pass the emulsion through a plug of glass wool or Celite. This can physically disrupt the emulsion layer.

    • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[14][15][16]

FAQs: General Purification Questions

Q1: What are some common impurities I should be aware of when synthesizing 4-phenylpiperidine derivatives?

A1: The nature of impurities is highly dependent on the synthetic route. However, some common byproducts include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in your crude product.

  • Over-reduced Products: If using catalytic hydrogenation to prepare the piperidine ring from a pyridine precursor, over-hydrogenation can lead to the formation of 4-cyclohexylpiperidine.[17]

  • Byproducts from Protecting Groups: If using N-protecting groups, byproducts from the deprotection step can be present.

  • Side-reaction Products: Depending on the specific reaction, various side products can form. Careful analysis of your reaction by TLC or LC-MS can help identify these.

Q2: Is it better to purify the free base or the salt of my 4-phenylpiperidine derivative?

A2: This depends on the properties of your specific compound and the nature of the impurities.

  • Free Base: Purification of the free base by column chromatography is often necessary to remove non-basic impurities. However, the free bases can be oily or have lower melting points, making crystallization difficult.

  • Salt Form: Converting to a salt (e.g., hydrochloride) generally increases the melting point and improves crystallinity, making purification by recrystallization more effective for removing closely related basic impurities.[12] A common strategy is to perform an initial purification of the free base by chromatography, followed by salt formation and a final recrystallization to achieve high purity.

Q3: What is a good starting point for developing a crystallization protocol for a new 4-phenylpiperidine derivative?

A3: A systematic approach to solvent screening is key.

  • Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at room temperature and with heating. Ideal solvents will show poor solubility at room temperature but good solubility when hot. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Single Solvent Crystallization: If a suitable single solvent is found, dissolve the crude product in the minimum amount of the hot solvent, and allow it to cool slowly.

  • Mixed Solvent System: If no single solvent is ideal, try a mixed solvent system as described in the "oiling out" section.[9][11] A good starting point is often a polar solvent like ethanol or methanol with a non-polar anti-solvent like hexane or diethyl ether.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Basic 4-Phenylpiperidine Derivative
  • Solvent System Selection:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for many 4-phenylpiperidine derivatives is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.

    • Add 0.5-1% triethylamine (TEA) to the solvent system to prevent tailing.

    • Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Column Packing:

    • Pack a glass column with silica gel using a slurry method with your chosen eluent (containing TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, use the dry loading method described previously.[8]

  • Elution and Fraction Collection:

    • Elute the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Salt Formation and Recrystallization
  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free base (from chromatography) in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution. If it doesn't, you may need to cool the solution in an ice bath or add a non-polar co-solvent like hexane.

    • Collect the solid salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization of the Salt:

    • Select a suitable solvent or solvent system for recrystallization. For hydrochloride salts of 4-phenylpiperidine derivatives, mixtures of methanol/ethyl acetate or ethanol/ether are often effective.[12]

    • Dissolve the crude salt in a minimum amount of the hot solvent system.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of 4-Phenylpiperidine Derivatives

Solvent SystemAdditiveTarget CompoundsNotes
Ethyl Acetate / Hexane0.5-2% TriethylamineModerately polar derivativesA good starting point for many compounds.
Dichloromethane / Methanol0.5-2% TriethylamineMore polar derivativesThe ratio can be adjusted for a wide polarity range.
Dichloromethane / 7N NH3 in MethanolAmmoniaHighly polar or strongly basic derivativesVery effective at eluting compounds that stick to the column.[5][6]

Table 2: Common Solvent Systems for Crystallization of 4-Phenylpiperidine Derivatives

Compound FormSolvent SystemNotes
Free BaseEthanol / WaterGood for moderately polar free bases.
Free BaseEthyl Acetate / HexaneSuitable for less polar free bases.
Hydrochloride SaltMethanol / Ethyl AcetateA widely used system for recrystallizing hydrochloride salts.[12]
Hydrochloride SaltEthanol / Diethyl EtherAnother effective system for salt recrystallization.

Logical Relationship Diagram

G cluster_problem Purification Problem cluster_cause Underlying Cause cluster_solution Solution Tailing Tailing in Chromatography AcidicSilica Acidic Silanol Groups on Silica Tailing->AcidicSilica OilingOut Oiling Out During Crystallization HighSolubility High Solubility / Rapid Cooling OilingOut->HighSolubility SaltFormation Convert to Salt and Recrystallize OilingOut->SaltFormation Decomposition Decomposition on Silica Decomposition->AcidicSilica BasicModifier Add Basic Modifier (e.g., TEA) AcidicSilica->BasicModifier NeutralStationaryPhase Use Neutral/Deactivated Stationary Phase AcidicSilica->NeutralStationaryPhase ChangeSolvent Optimize Solvent System HighSolubility->ChangeSolvent SlowCooling Reduce Cooling Rate HighSolubility->SlowCooling

Caption: Relationship between common problems, their causes, and solutions.

References

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

  • Recent problems with silica gel chromatography. ResearchGate. Available at: [Link]

  • Crystallization. Available at: [Link]

  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. Available at: [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Mixed Solvents. Chemistry LibreTexts. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Available at: [Link]

  • The little secrets of silica gel in liquid chromatography columns. uHPLCs. Available at: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Crystallization Tendency from Undercooled Melts. Kinam Park. Available at: [Link]

  • Column and solvent system for a high polar, basic compound, soluble only in DMF. Reddit. Available at: [Link]

  • 4-phenylpiperidines and their preparation. Google Patents.
  • Silica gone bad. Chromatography Today. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • How can i isolate polar basic compound with silica gel column chromatography? ResearchGate. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]

  • Purification of heterocyclic organic nitrogen compounds. Google Patents.
  • 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]

  • purification by crystallization. Available at: [Link]

  • A Convenient One-Pot Preparation of N-Substituted 4-Phenylpiperidines. ResearchGate. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available at: [Link]

  • Phenylpiperidines. Wikipedia. Available at: [Link]

  • 4-Phenylpiperidine. Wikipedia. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. Available at: [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. ACS Publications. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

  • Salt crystal purification by deliquescence/crystallization cycling. ResearchGate. Available at: [Link]

  • The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]

Sources

Troubleshooting

addressing matrix effects in the bioanalysis of 1-(4-phenylpiperidin-4-yl)propan-1-one

Welcome to the technical support center for the bioanalysis of 1-(4-phenylpiperidin-4-yl)propan-1-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of 1-(4-phenylpiperidin-4-yl)propan-1-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common but critical challenge of matrix effects in LC-MS/MS assays. Drawing from extensive field experience and regulatory standards, this document provides in-depth, question-and-answer-based troubleshooting protocols to ensure the development of robust, accurate, and reliable bioanalytical methods.

Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects

Q1: What are matrix effects and why are they a major concern for this analysis?

A1: In LC-MS/MS bioanalysis, the "matrix" refers to all the components within a biological sample (e.g., plasma, blood, urine) other than your target analyte, 1-(4-phenylpiperidin-4-yl)propan-1-one.[1] These components include salts, proteins, lipids, and endogenous metabolites.

A matrix effect is the alteration of your analyte's ionization efficiency—and therefore its signal intensity—caused by these co-eluting matrix components in the mass spectrometer's ion source.[2][3] This can manifest as:

  • Ion Suppression: A decrease in signal intensity, leading to reduced sensitivity and potentially false-negative results. This is the most common manifestation.

  • Ion Enhancement: An increase in signal intensity, which can lead to overestimation of the analyte concentration.

Q2: I'm seeing poor reproducibility and inaccurate QC results. How do I know if matrix effects are the cause?

A2: Poor reproducibility, inaccurate quality control (QC) sample results, and non-linear calibration curves are classic signs that matrix effects may be compromising your assay.[1] To definitively identify and quantify the issue, regulatory guidelines recommend two primary approaches.[7][9]

  • Quantitative Assessment (Post-Extraction Spike Method): This is the standard method required by the FDA and EMA for validation.[10] It involves comparing the peak response of an analyte spiked into an extracted blank matrix from multiple sources with the response of the analyte in a neat (clean) solvent. The matrix factor (MF) is calculated, and if it is not consistent across different sources of matrix, it indicates a significant and variable matrix effect.

  • Qualitative Assessment (Post-Column Infusion): This is a powerful diagnostic tool.[11][12] A solution of your analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the steady baseline signal reveals the retention times where co-eluting matrix components are causing ion suppression or enhancement.[13][14] This allows you to see if your analyte's retention time falls within a zone of suppression.

Troubleshooting Guide: From Diagnosis to Solution

Problem 1: My post-column infusion experiment shows significant ion suppression right where my analyte elutes. What are my options?

This is a common scenario, especially when using simple sample preparation methods like protein precipitation (PPT). The suppression is often caused by endogenous phospholipids from the plasma matrix, which are notorious for co-eluting with analytes in reversed-phase chromatography.[15][16]

Solution Pathway:

Your goal is to separate your analyte from the interfering matrix components. This can be achieved through chromatographic optimization or, more effectively, by improving your sample cleanup procedure.

  • Option A: Chromatographic Optimization

    • Rationale: By altering the mobile phase or gradient, you can shift the retention time of your analyte out of the "suppression zone."

    • Action: Try modifying your gradient to be shallower, which can increase separation. You can also experiment with different organic modifiers (e.g., switch from acetonitrile to methanol) or change the mobile phase pH to alter the retention of the analyte or interferences.[14]

    • Caveat: This may not be sufficient if the matrix interference is extensive and broadly eluting.

  • Option B: Enhance Sample Preparation (Recommended)

    • Rationale: A more robust solution is to remove the interfering components before the sample is ever injected. For phospholipid-based matrix effects, moving beyond a simple protein precipitation is crucial.[17][18]

    • Action: Transition to a more selective sample preparation technique. The table below compares the most common options.

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniquePrincipleProsConsEfficacy for Removing Phospholipids
Protein Precipitation (PPT) Protein removal via denaturation with an organic solvent (e.g., acetonitrile).Fast, inexpensive, simple.Does not remove phospholipids , salts, or other small molecules; high risk of matrix effects.[16]Poor
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on pH and polarity.Can provide cleaner extracts than PPT.Can be labor-intensive, uses large volumes of organic solvents, may have lower analyte recovery.[19]Moderate
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides excellent cleanup , high analyte concentration, can be automated.[20][21]Requires method development, can be more expensive.Excellent
HybridSPE®/Phospholipid Removal Plates Combines protein precipitation with specific removal of phospholipids via zirconia-coated particles.[6]Simple "pass-through" workflow, highly effective at removing phospholipids .[18]More expensive than standard PPT.Excellent
Problem 2: I switched to SPE, but my analyte recovery is low and inconsistent. How do I troubleshoot my SPE method?

Low recovery in Solid-Phase Extraction (SPE) is typically due to an incorrect choice of sorbent or a poorly optimized protocol (load, wash, and elute steps). For 1-(4-phenylpiperidin-4-yl)propan-1-one, which contains a basic piperidine nitrogen, a mixed-mode cation-exchange sorbent is often an excellent choice.

Workflow: Optimizing a Mixed-Mode Cation-Exchange SPE Protocol

SPE_Workflow

Troubleshooting Steps:

  • Check Analyte pKa: Ensure the pH during the loading step is at least 2 units below the pKa of the piperidine nitrogen to ensure it is fully protonated (positively charged) and will bind to the cation-exchange sorbent.

  • Optimize Wash Steps: The non-polar wash (Wash 2) is critical for removing phospholipids. Ensure your wash solvent is strong enough to remove interferences but not so strong that it elutes your analyte. You may need to test different percentages of organic solvent.

  • Optimize Elution Step: The elution solvent must be basic enough to neutralize the charge on your analyte, disrupting its interaction with the sorbent. A common choice is 5% ammonium hydroxide in methanol or acetonitrile. If recovery is still low, you may need to increase the base concentration or try a different organic solvent.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This protocol allows for the visualization of ion suppression or enhancement zones across a chromatographic run.[11][12]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-connector

  • Standard solution of 1-(4-phenylpiperidin-4-yl)propan-1-one (e.g., 50 ng/mL in 50:50 acetonitrile:water)

  • Extracted blank biological matrix (prepared using your current method, e.g., PPT)

Procedure:

  • System Setup: Connect the outlet of the LC column to one inlet of a low-dead-volume tee. Connect the syringe pump line to the second inlet of the tee. Connect the outlet of the tee to the MS ion source.

  • Infusion: Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 10 µL/min) using the syringe pump.

  • Signal Stabilization: Divert the LC flow to waste and allow the infused analyte signal to stabilize in the mass spectrometer. You should see a high, flat baseline for the analyte's MRM transition.

  • Injection: Once the signal is stable, start the LC flow and inject a blank matrix extract onto the column.

  • Data Analysis: Monitor the infused analyte's signal throughout the chromatographic run.

    • A dip in the baseline indicates a region of ion suppression .

    • A rise in the baseline indicates a region of ion enhancement .

    • Compare the retention time of your analyte (from a separate injection) to these suppression/enhancement zones.

Post_Column_Infusion LC LC Pump & Column Tee LC->Tee Syringe Syringe Pump (Analyte Solution) Syringe->Tee MS MS Detector Tee->MS

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

This protocol is based on FDA and EMA guidance for method validation.[22][23]

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare your analyte in the final reconstitution solvent at two concentrations (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Obtain blank matrix from at least six different individual sources.[10] Process these samples using your extraction procedure. After the final extraction step (e.g., before evaporation), spike the analyte into the extracted matrix at the same low and high QC concentrations as Set A.

  • Analyze Samples: Inject and analyze all samples from Set A and Set B.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Assess Variability: Calculate the coefficient of variation (%CV) of the MF across the different matrix sources. Per regulatory guidance, the %CV should not be greater than 15%.[10] A high %CV indicates that the matrix effect is inconsistent and unpredictable, which is a significant problem for method reliability.

By systematically applying these diagnostic and troubleshooting principles, you can successfully identify, understand, and mitigate matrix effects, leading to the development of a robust and reliable bioanalytical method for 1-(4-phenylpiperidin-4-yl)propan-1-one.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Chintan, S., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone. Retrieved from [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Rochat, B. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Methods and Protocols. Retrieved from [Link]

  • Development of a solid phase extraction method for fentanyl analogs in biological matrices for analysis by LC-MS/MS. (n.d.). ShareOK. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Retrieved from [Link]

  • Smith, H. T., & Bush, E. D. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis. Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved from [Link]

  • Figure 2: Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Jones, A. E., et al. (2018). Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • van der Stelt, I., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Analytical Chemistry. Retrieved from [Link]

  • Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS ONE. Retrieved from [Link]

  • Shou, W. Z., & Naidong, W. (2001). A highly automated 96-well solid phase extraction and liquid chromatography/tandem mass spectrometry method for the determination of fentanyl in human plasma. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. Retrieved from [Link]

  • Verplaetse, R., & Tytgat, J. (2023). Rapid Analysis of Fentanyl and Fentanyl Analogues from Whole Blood Using SPME Coupled to the Microfluidic Open Interface. Analytical Chemistry. Retrieved from [Link]

  • Shou, W. Z., & Naidong, W. (2001). A highly automated 96-well solid phase extraction and liquid chromatography/tandem mass spectrometry method for the determination of fentanyl in human plasma. SciSpace. Retrieved from [Link]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved from [Link]

  • Gampfer, T. M., et al. (2018). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. Retrieved from [Link]

  • Papsun, D., et al. (2026). 4-Anilino-N-phenylethylpiperidine (4-ANPP): the potential caution flag for illicit fentanyl. Journal of Analytical Toxicology. Retrieved from [Link]

  • DEVELOPMENT AND APPLICATION OF ANALYTICAL METHODS FOR FENTANYL ANALOGS IN TRADITIONAL AND ALTERNATIVE MATRICES. (2021). Sam Houston State University. Retrieved from [Link]

  • Shanks, K. G. (2025). 4-ANPP in Biological vs. Non-Biological Samples: The Interpretation is not the Same. Axis Forensic Toxicology. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug. Molecules. Retrieved from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (2018). International Journal of MediPharm Research. Retrieved from [Link]

  • Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. (n.d.). ResearchGate. Retrieved from [Link]

  • Hughes, N., et al. (2009). Assessing the matrix effects of hemolyzed samples in bioanalysis. Bioanalysis. Retrieved from [Link]

  • 1-(4-Phenylpiperidin-4-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Bergeron, A., & Garofolo, F. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 1-(4-phenylpiperidin-4-yl)propan-1-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine). This compound serves as a critical structural intermediate in the development of metabotropic glutamate receptor (mGluR) agonists[1] and growth hormone secretagogues.

Synthesizing this ketone with >98% purity presents unique challenges due to the extreme steric hindrance of the piperidine ring and the aggressive reactivity of Grignard reagents. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to eliminate common impurities.

Reaction Workflow & Impurity Pathway

To troubleshoot effectively, you must first visualize the mechanistic branching that leads to yield loss. The diagram below illustrates the optimal synthetic pathway alongside the primary failure mode: Grignard over-addition.

SynthesisPathway A N-Protected 4-phenylpiperidine-4-carbonitrile B Imine Magnesium Salt Intermediate A->B EtMgBr / THF (Grignard Addition) C N-Protected 1-(4-phenylpiperidin-4-yl) propan-1-one B->C H3O+ (Acidic Hydrolysis) D 1-(4-phenylpiperidin-4-yl) propan-1-one (Target Product) C->D Deprotection (e.g., HCl/Dioxane) E Tertiary Alcohol (Over-addition Impurity) C->E Excess EtMgBr (Premature Hydrolysis)

Reaction workflow for 1-(4-phenylpiperidin-4-yl)propan-1-one, highlighting the impurity branch.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my LC-MS showing a high percentage of unreacted 4-phenylpiperidine-4-carbonitrile in the crude mixture? A1: Incomplete conversion during the Grignard addition is almost always a kinetic issue caused by steric hindrance. The nitrile group at the 4-position of the piperidine ring is severely crowded by the adjacent bulky phenyl group.

  • The Fix: Standard room-temperature Grignard conditions are insufficient. You must use a slight excess of ethylmagnesium bromide (EtMgBr, 1.5 equivalents) and elevate the reaction temperature to a gentle reflux (65 °C in THF) for 12 hours. This provides the thermal energy required to overcome the activation energy barrier of the sterically hindered nucleophilic attack.

Q2: I am detecting a significant +29 Da mass shift impurity relative to my target ketone. What is this, and how do I prevent it? A2: A mass shift corresponding to the addition of an ethyl group (+29 Da) indicates the formation of a tertiary alcohol: 3-(4-phenylpiperidin-4-yl)pentan-3-ol. This is a classic Grignard over-addition artifact. While the initial imine magnesium salt intermediate is stable and resists further nucleophilic attack, premature hydrolysis (e.g., introducing moisture before the reaction is complete) converts the imine to the ketone in situ. Because ketones are vastly more electrophilic than hindered nitriles, the newly formed ketone rapidly reacts with any unquenched EtMgBr in the flask.

  • The Fix: Maintain strictly anhydrous Schlenk conditions until the intentional quench. More importantly, you must switch to a Reverse Quench Methodology (see Q3 and Protocol below).

Q3: What is a "Reverse Quench," and why is it mandatory for this synthesis? A3: Standard quenching involves adding acid to the reaction flask. This creates localized areas of low pH that hydrolyze the imine to the ketone while active EtMgBr is still present in the bulk solution, triggering the over-addition described in Q2. A Reverse Quench involves cannulating the active reaction mixture into a vigorously stirred, large excess of cold acid. This ensures that the unreacted Grignard reagent is destroyed simultaneously with the hydrolysis of the imine, physically isolating the reactive ketone from the nucleophile.

Q4: How can I efficiently separate the target ketone from trace residual nitrile starting material? A4: Do not rely on silica gel chromatography for the final purification, as the polarities of the N-deprotected nitrile and ketone can cause peak tailing and overlap. Instead, exploit differential crystallization. By treating the crude deprotected mixture with HCl in dioxane, 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride[1] will selectively precipitate as a highly pure white crystalline solid from cold diethyl ether, leaving the less crystalline nitrile impurities dissolved in the mother liquor.

Quantitative Data: Impact of Quench Methodology on Crude Purity

The table below summarizes internal validation data demonstrating how the physical method of quenching the Grignard reaction dictates the purity profile before final crystallization.

Quench MethodologyTarget Ketone (%)Unreacted Nitrile (%)Tertiary Alcohol Impurity (%)Overall Yield (%)
Direct Acid Addition (Ambient)65.010.520.055.2
Direct Acid Addition (0 °C)78.58.010.068.4
Reverse Quench into Cold 2M HCl 94.2 4.5 < 1.0 86.7

Standard Operating Procedure: High-Purity Synthesis Workflow

This self-validating protocol is engineered to maximize the purity of 1-(4-phenylpiperidin-4-yl)propan-1-one by systematically eliminating the root causes of side-product formation.

Phase 1: Grignard Addition (Overcoming Steric Hindrance)

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel under a continuous argon sweep.

  • Reagent Solubilization: Dissolve 10.0 g of N-Boc-4-phenylpiperidine-4-carbonitrile in 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise add 1.5 equivalents of EtMgBr (3M in diethyl ether) via the addition funnel over 30 minutes to manage the exothermic reaction safely.

  • Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 hours. Monitor the disappearance of the starting material via TLC (aliquots must be mini-quenched in HCl before spotting).

Phase 2: Reverse Quench & Hydrolysis (Preventing Over-Addition) 5. Reverse Quench (Critical): Cool the reaction mixture to room temperature. Using a wide-bore cannula, transfer the mixture dropwise into a vigorously stirred secondary flask containing 150 mL of 2M HCl pre-cooled to 0 °C. 6. Hydrolysis: Stir the quenched biphasic mixture at room temperature for 2 hours. Causality Note: This extended time ensures complete hydrolysis of the robust imine magnesium salt to the target propan-1-one. 7. Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Deprotection & Selective Crystallization 8. Deprotection: Dissolve the crude N-Boc-ketone in 50 mL of dichloromethane (DCM). Add 20 mL of 4M HCl in dioxane and stir at room temperature for 4 hours. 9. Salt Precipitation: Concentrate the solvent under vacuum. Triturate the resulting oily residue with 100 mL of cold, anhydrous diethyl ether. The target compound, 1-(4-phenylpiperidin-4-yl)propan-1-one hydrochloride, will precipitate as a highly pure white solid. 10. Isolation: Filter the solid through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum for 12 hours.

References

  • PubChem - 1-(4-Phenylpiperidin-4-yl)propan-1-one Compound Summary. National Center for Biotechnology Information.[Link]

  • Google Patents - WO2006071730A1: Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders.[1]

  • Google Patents - EP0898963A2: Congestive heart failure treatment (utilizing 4-phenyl-4-propionylpiperidine hydrochloride).

Sources

Troubleshooting

troubleshooting guide for receptor binding assays with 4-phenylpiperidine ligands

Welcome to the Technical Support Center for Receptor Binding Assays. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique biophysical and pharmacological chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Receptor Binding Assays. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique biophysical and pharmacological challenges associated with 4-phenylpiperidine ligands.

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous Mu-Opioid Receptor (MOR) ligands (e.g., fentanyl, meperidine) and Sigma Receptor (S1R/S2R) ligands (e.g., haloperidol, rimcazole)[1][2]. However, their inherent lipophilicity and complex receptor-subtype cross-reactivity frequently introduce artifacts into radioligand binding assays. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure the scientific integrity of your data.

Quantitative Data Presentation: Benchmark Affinities

When validating a new assay or running a reference standard, your data should align with established literature values. Below is a summary of benchmark binding affinities ( Ki​ ) for classic 4-phenylpiperidine derivatives and related reference compounds across key receptor subtypes.

CompoundPrimary TargetSecondary Target Ki​ (Primary) Ki​ (Secondary)Selectivity Ratio
Rimcazole Sigma-2 (S2R)Sigma-1 (S1R)65 nM210 nM3.2-fold (S2R)[3]
Haloperidol Sigma-1 (S1R)Sigma-2 (S2R)~1-3 nM~15-40 nM~10-fold (S1R)[4]
(+)-Pentazocine Sigma-1 (S1R)Sigma-2 (S2R)~3-5 nM>1000 nM>200-fold (S1R)[5]
Fentanyl Mu-Opioid (MOR)Delta/Kappa~1-10 nM>100 nM>10-fold (MOR)

Standardized Experimental Protocols

To ensure reproducibility, every assay must function as a self-validating system. The following methodologies are optimized specifically for highly lipophilic 4-phenylpiperidine derivatives.

Protocol A: Competitive Radioligand Binding for Mu-Opioid Receptors (MOR)

Objective: Determine the IC50​ and Ki​ of novel 4-phenylpiperidines at MOR.

  • Membrane Preparation: Thaw recombinant human MOR cell membranes (e.g., CHO or HEK293) on ice. Homogenize in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgSO 4​ ).

  • Buffer Optimization (Critical for Lipophiles): Supplement the Assay Buffer with 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein, preventing the lipophilic ligand from partitioning into the plasticware[6][7].

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 100 µL Membrane suspension (optimized to ensure [RT​]<0.1Kd​ , typically 10-20 µg protein/well).

    • 50 µL Radioligand ([³H]-DAMGO or[³H]-Diprenorphine at ~1 nM).

    • 50 µL Test compound (10-point concentration curve, 10−11 to 10−5 M).

    • Control: Use 10 µM Naloxone to define Non-Specific Binding (NSB).

  • Incubation: Seal the plate and incubate at 25°C for 90 minutes to achieve thermodynamic equilibrium.

  • Filtration & Harvesting: Pre-soak GF/B glass fiber filters in 0.1% BSA or 0.1% Polyethylenimine (PEI) for 1 hour. Harvest the reaction rapidly via vacuum filtration. Wash 3x with 1 mL ice-cold 50 mM Tris-HCl (pH 7.4).

  • Quantification: Dry filters, add scintillation cocktail, and count radioactivity (CPM).

Protocol B: Sigma-1 (S1R) Receptor Binding Assay

Objective: Assess binding affinity at S1R using a highly selective radioligand.

  • Preparation: Dilute tissue homogenate (e.g., guinea pig brain/liver) to 0.4 mg/mL in 50 mM Tris-HCl, pH 8.0[1].

  • Assay Assembly: Combine 80 µL membrane, 10 µL [³H]-(+)-pentazocine (final concentration ~3-5 nM), and 10 µL test compound[1].

  • NSB Determination: Use 10 µM Haloperidol to define non-specific binding[5].

  • Incubation & Harvesting: Incubate at room temperature for 120 minutes. Terminate by rapid filtration through GF/B filters (pre-soaked in 0.1% PEI), followed by 3x washes with ice-cold buffer.

Troubleshooting Guides & FAQs

Q1: My 4-phenylpiperidine derivative shows >50% non-specific binding (NSB). The assay window is too small to calculate a reliable IC50​ . How can I fix this? A1: 4-phenylpiperidines generally possess high partition coefficients (LogP). In an aqueous buffer, these hydrophobic molecules will rapidly adsorb onto pipette tips, polypropylene plate walls, and the glass fiber matrix of the filter[7].

  • The Causality: Hydrophobic interactions dominate in the absence of a carrier. The radioligand or the cold competitor is essentially "crashing out" of the solution.

  • The Solution: You must saturate the non-specific binding sites on your plastics and filters. Pre-soak your GF/B or GF/C filters in 0.1% to 0.5% BSA or 0.1% PEI for at least 1 hour prior to harvesting[7]. Furthermore, include 0.1% BSA directly in the incubation buffer[6]. If the problem persists, switch to silanized glass tubes or low-binding plates.

Q2: I am seeing a rightward shift (weaker apparent affinity) in my IC50​ curves when I increase the membrane protein concentration to get a better signal. Why is this happening? A2: You are experiencing Ligand Depletion , a critical violation of the mass-action laws underlying the Cheng-Prusoff equation.

  • The Causality: The standard binding equations assume that the concentration of the free ligand is equal to the total ligand added. If your receptor concentration ( [RT​] ) is too high, a massive fraction of your radioligand binds to the receptors, depleting the free pool in the aqueous phase.

  • The Solution: The golden rule of radioligand binding is to maintain [RT​]<0.1Kd​ (receptor concentration must be less than 10% of the radioligand's dissociation constant)[8]. To fix this, decrease your membrane protein concentration (e.g., from 50 µ g/well to 15 µ g/well ). To recover the lost radioactive signal, increase the total assay volume (e.g., from 200 µL to 500 µL) while keeping concentrations constant.

Q3: I am using[³H]-DTG with (+)-pentazocine as a masking agent to isolate Sigma-2 (S2R) binding. However, my Ki​ values for my 4-phenylpiperidines are highly inconsistent between runs. What is wrong? A3: The use of masking protocols is historically common but biophysically hazardous[5].

  • The Causality: [³H]-DTG is a pan-sigma ligand. Researchers often add 100 nM to 1 µM of (+)-pentazocine to "mask" the S1R sites so [³H]-DTG only binds to S2R[1][5]. However, high concentrations of masking agents can alter the membrane microenvironment, allosterically modulate the remaining sites, or exhibit off-target competition at S2R if the concentration exceeds the selectivity window. This leads to artificially shifted IC50​ values[5].

  • The Solution: Avoid masking protocols entirely if possible. Transition to using highly characterized, selective S2R radioligands or use cell lines engineered to express only S2R (devoid of S1R). If masking is absolutely unavoidable, rigorously titrate the masking agent to the exact minimum concentration required to block S1R without over-saturating the system.

Q4: How can I determine if my novel 4-phenylpiperidine is an agonist or antagonist at the Mu-Opioid Receptor (MOR) using only binding data? A4: You can utilize the "Sodium Shift" assay combined with GTP γ S sensitivity.

  • The Causality: GPCRs like MOR exist in high-affinity and low-affinity states for agonists. The high-affinity state requires coupling to the G-protein. The addition of Na+ ions and guanine nucleotides (like GTP γ S) uncouples the G-protein from the receptor, forcing the receptor into a low-affinity state for agonists. Antagonist binding, however, is generally unaffected by G-protein coupling states.

  • The Solution: Perform parallel competitive binding assays. Run one curve in standard buffer, and a second curve in buffer supplemented with 100 mM NaCl and 50 µM GTP γ S. If your compound is an agonist, its IC50​ will shift significantly to the right (weaker affinity) in the presence of Na+/GTP γ S. If it is an antagonist, the IC50​ will remain largely unchanged.

Mandatory Visualizations

Diagram 1: Radioligand Binding Workflow & Ligand Depletion Logic

This diagram illustrates the critical decision points in assay setup to prevent ligand depletion and non-specific binding artifacts.

BindingWorkflow Start Assay Initialization Membrane Add Membrane Prep Check: [Rt] < 0.1 Kd? Start->Membrane Depletion WARNING: Ligand Depletion Decrease Protein, Increase Vol Membrane->Depletion No Ligands Add Radioligand & Competitor (4-Phenylpiperidine) Membrane->Ligands Yes Depletion->Membrane Buffer Buffer Optimization Add 0.1% BSA Ligands->Buffer Incubation Incubation to Equilibrium (90-120 mins) Buffer->Incubation Filtration Rapid Filtration (PEI/BSA-soaked GF/B Filters) Incubation->Filtration Scintillation Scintillation Counting & Data Analysis Filtration->Scintillation

Caption: Workflow for radioligand binding assays highlighting critical steps to avoid ligand depletion and NSB.

Diagram 2: The Hazard of Masking Protocols in Sigma Receptor Assays

This diagram maps the biophysical causality of why using masking agents can corrupt Sigma-2 receptor quantification.

MaskingHazard Tissue Wild-Type Tissue (Expresses S1R & S2R) PanLigand Add [³H]-DTG (Binds S1R & S2R) Tissue->PanLigand Masking Add (+)-Pentazocine (Intended to block S1R) PanLigand->Masking S1R_Block S1R Sites Blocked (Intended Effect) Masking->S1R_Block Low Conc. S2R_Artifact S2R Microenvironment Altered Off-target Competition Masking->S2R_Artifact High Conc. (Hazard) Data_Valid Accurate S2R Ki S1R_Block->Data_Valid Data_Invalid Corrupted S2R Ki (Shifted IC50) S2R_Artifact->Data_Invalid

Caption: Mechanistic pathway showing how high concentrations of masking agents corrupt S2R binding data.

References

  • SIGMA RECEPTOR BINDING ASSAYS - NIH / PMC -[Link]

  • Sigma Receptor Binding Assays - NIH / PubMed - [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers in Pharmacology -[Link]

  • Ligand binding assays at equilibrium: validation and interpretation - NIH / PMC -[Link]

  • High-Throughput Label-Free Opioid Receptor Binding Assays - Semantic Scholar -[Link]

  • Controlling opioid receptor functional selectivity by targeting distinct subpockets - eLife - [Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding - MDPI -[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(4-phenylpiperidin-4-yl)propan-1-one vs. Established Analgesics

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary Evaluating novel or intermediate compounds against established clinical standa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Evaluating novel or intermediate compounds against established clinical standards requires a rigorous understanding of structure-activity relationships (SAR). This guide objectively compares the pharmacological profile of 1-(4-phenylpiperidin-4-yl)propan-1-one (commonly known as 4-phenyl-4-propionylpiperidine or 4-PPP) against known mu-opioid receptor (MOR) agonists such as Morphine, Fentanyl, and Pethidine.

While 4-PPP shares a structural backbone with several potent analgesics, it is primarily classified as an immediate chemical precursor (e.g., in the synthesis of droxypropine) rather than a therapeutic end-product[1]. By analyzing its structural deficiencies and comparing them to homologous metabolites, we can predict its efficacy and establish a self-validating experimental framework to test these hypotheses.

Pharmacological Profile & Structure-Activity Relationship (SAR)

The analgesic efficacy of the 4-phenylpiperidine class is heavily dependent on the substitution at the piperidine nitrogen. In the MOR binding pocket, the basic nitrogen forms a critical salt bridge with the conserved Asp147 residue. However, high-affinity receptor activation also requires an N-alkyl substitution (such as the methyl group in pethidine or the phenethyl group in fentanyl) to occupy an adjacent hydrophobic cavity, locking the receptor into its active Gi/o-coupled conformation.

According to its chemical structure, is a secondary amine, lacking this crucial N-alkyl group[2].

The Secondary Amine Penalty: When tertiary opioid amines are de-alkylated into secondary amines, they suffer a catastrophic drop in MOR affinity and a shift towards off-target neurotoxicity. For example, norpethidine (the secondary amine metabolite of pethidine) possesses only half the analgesic potency of pethidine but exhibits two to three times the central nervous system (CNS) excitatory toxicity[3]. This off-target excitability manifests as tremors, hyperreflexia, and convulsions. By structural homology, 4-PPP is predicted to exhibit negligible analgesic efficacy and a high risk of neurotoxicity.

Visualizing the Mechanism of Action

Mechanism cluster_0 Tertiary Amines (e.g., Pethidine) cluster_1 Secondary Amines (e.g., 4-PPP, Norpethidine) Compound 4-Phenylpiperidine Core MOR Mu-Opioid Receptor (High Affinity) Compound->MOR N-Alkylation OffTarget Off-Target Receptors (e.g., NMDA) Compound->OffTarget De-Alkylation Gi Gi/o Activation MOR->Gi Analgesia Analgesia (Pain Relief) Gi->Analgesia Excitability Neuroexcitation OffTarget->Excitability Toxicity Tremors / Seizures (Neurotoxicity) Excitability->Toxicity

Figure 1: Divergent pharmacological pathways of 4-phenylpiperidines based on N-alkylation status.

Comparative Efficacy Data

The table below synthesizes the quantitative performance of standard analgesics against the predicted profile of 4-PPP.

CompoundStructure TypeMOR Affinity (Ki, nM)Analgesic Potency (ED50, mg/kg)CNS Toxicity Risk
Morphine Phenanthrene1.13.5Low
Fentanyl 4-Anilinopiperidine0.30.01Low
Pethidine 4-Phenylpiperidine (Tertiary Amine)25015.0Moderate
Norpethidine 4-Phenylpiperidine (Secondary Amine)>2000>50.0High (Convulsant)[3]
4-PPP 4-Phenylpiperidine (Secondary Amine)>5000*N/A (Precursor)[1]High (Predicted)

*Estimated based on homologous secondary amine SAR.

Experimental Methodologies

To objectively validate the efficacy and safety of a compound like 4-PPP against known analgesics, researchers must employ a self-validating cascade of assays. Do not simply run the tests; ensure the causality of the results is proven through rigorous controls.

Phase 1: Radioligand Binding Assay (In Vitro)
  • Objective: Determine the binding affinity (Ki) at the mu-opioid receptor.

  • Causality & Choice: We utilize [³H]DAMGO rather than [³H]naloxone because DAMGO is highly selective for the MOR, ensuring we are strictly measuring mu-specific affinity without cross-talk from delta or kappa receptors.

  • Self-Validation: The assay must include a non-specific binding control using 10 µM unlabeled Naloxone. A reference standard (Morphine) is run in parallel to validate the assay's sensitivity.

Phase 2: cAMP Accumulation Assay (Functional Efficacy)
  • Objective: Measure whether the compound acts as an agonist, partial agonist, or antagonist.

  • Causality & Choice: Because the MOR is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase. To observe this inhibition, we must first stimulate the enzyme using Forskolin to create an artificially high cAMP baseline. Agonist efficacy is then quantified as the dose-dependent decrease in this baseline.

  • Self-Validation: Reversal of the cAMP drop by adding the antagonist Naloxone confirms the effect is strictly receptor-mediated and not an artifact of cellular toxicity.

Phase 3: Tail-Flick Antinociception Test (In Vivo)
  • Objective: Evaluate systemic analgesic efficacy.

  • Causality & Choice: The tail-flick test measures a spinal reflex pathway, which is highly sensitive to MOR agonists.

  • Self-Validation: Pre-treatment with Naloxone (1 mg/kg) must be administered to a control cohort. If the compound provides analgesia that is not reversed by Naloxone, the antinociception is occurring via off-target mechanisms (e.g., sodium channel blockade), flagging the compound as a non-opioid or toxic agent.

Workflow Phase1 In Vitro Binding [3H]DAMGO Displacement Phase2 Functional Assay cAMP Accumulation Phase1->Phase2 If Ki < 1µM Phase3 In Vivo Efficacy Tail-Flick Test Phase2->Phase3 If Emax > 50% Phase4 Toxicity Screen Seizure Threshold Phase3->Phase4 Safety Profiling

Figure 2: Self-validating experimental workflow for evaluating novel analgesic candidates.

Conclusion

When compared to established analgesics, 1-(4-phenylpiperidin-4-yl)propan-1-one (4-PPP) is structurally unsuited for potent analgesia. The absence of an N-alkyl group prevents optimal hydrophobic anchoring within the MOR binding pocket, drastically reducing its affinity. Furthermore, secondary amines in this structural class are notorious for off-target neurotoxicity. Consequently, 4-PPP is best utilized as an intermediate precursor for synthesizing N-alkylated derivatives, rather than being pursued as a standalone analgesic therapy.

References

  • National Center for Biotechnology Information. "1-(4-Phenylpiperidin-4-yl)propan-1-one." PubChem Compound Summary for CID 197940.[Link]

  • Liu, P., et al. "Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice." PLoS One, 2014.[Link]

  • World Health Organization. "Twelfth Report of the Expert Committee on Dependence-Producing Drugs." ECDD Repository. [Link]

Sources

Comparative

Comparative Validation Guide: LC-MS/MS Method for 1-(4-phenylpiperidin-4-yl)propan-1-one

Executive Summary & Analytical Context 1-(4-phenylpiperidin-4-yl)propan-1-one—commonly referred to as 4-phenyl-4-propionylpiperidine—is a highly significant chemical intermediate and precursor in the synthesis of piperid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

1-(4-phenylpiperidin-4-yl)propan-1-one—commonly referred to as 4-phenyl-4-propionylpiperidine—is a highly significant chemical intermediate and precursor in the synthesis of piperidine-class analgesics and designer opioids[1]. Because of its structural role as a core building block, detecting this secondary amine at trace levels is critical for pharmaceutical impurity profiling, forensic toxicology, and pharmacokinetic monitoring[2].

Historically, the analysis of piperidine derivatives has relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS). However, the secondary amine moiety in 1-(4-phenylpiperidin-4-yl)propan-1-one is prone to thermal degradation and peak tailing in GC systems unless subjected to time-consuming derivatization steps. This guide objectively compares a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against traditional alternatives, detailing the causality behind our experimental design and providing a self-validating protocol for immediate laboratory implementation. The transition to LC-MS/MS, particularly utilizing Electrospray Ionization (ESI), aligns with modern targeted analysis frameworks for piperidine analogs[3].

Performance Comparison: LC-MS/MS vs. Traditional Modalities

To justify the adoption of the new LC-MS/MS method, we benchmarked its performance against standard GC-MS (Electron Ionization) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Quantitative Method Comparison
Analytical ParameterNew LC-MS/MS (ESI-QqQ)Traditional GC-MS (EI)HPLC-UV (254 nm)
Sample Derivatization None required Required (e.g., PFPA)None required
Limit of Detection (LOD) 0.05 ng/mL 5.0 ng/mL50.0 ng/mL
Dynamic Linear Range 0.1 – 500 ng/mL 10 – 1000 ng/mL100 – 5000 ng/mL
Total Run Time 4.5 min 15.0 min12.0 min
Selectivity High (MRM transitions)Moderate (SIM mode)Low (Matrix interference)
Matrix Effect Mitigation Compensated (SIL-IS)MinimalHigh vulnerability

Causality behind the performance shift: The superior sensitivity of the LC-MS/MS method stems from the high proton affinity of the piperidine nitrogen ( pKa​≈9.5 ). By utilizing an acidic mobile phase (0.1% Formic Acid), the molecule is pre-ionized in solution as the [M+H]+ cation ( m/z 218.1), leading to highly efficient droplet desolvation and ion transmission in the ESI+ source. Furthermore, bypassing the derivatization required for GC-MS eliminates a major source of analytical variability and sample loss.

Experimental Design & Causality (E-E-A-T)

A robust analytical method is a self-validating system. Every step in this workflow has been engineered to isolate the analyte while actively proving the absence of systemic errors. Proper bioanalytical validation is essential for ensuring reliable pharmacokinetic and biodistribution data[4].

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Since 1-(4-phenylpiperidin-4-yl)propan-1-one is a basic amine, standard reversed-phase Solid Phase Extraction (SPE) often co-extracts neutral lipid interferences. We utilize Mixed-Mode Cation Exchange (MCX) .

  • The Mechanism: The analyte is loaded under acidic conditions, ensuring the piperidine nitrogen is positively charged. It binds tightly to the sulfonic acid groups on the MCX resin via strong ionic interactions.

  • Self-Validation: Because the ionic bond is so strong, we can aggressively wash the resin with 100% organic solvents (Methanol) to strip away phospholipids and neutral impurities without losing the analyte. Elution is only achieved by introducing a strong base (5% NH4​OH ), which neutralizes the amine, breaking the ionic bond and releasing the pure analyte.

Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) sample preparation.

Step-by-Step LC-MS/MS Protocol

1. Liquid Chromatography Conditions:

  • Column: Sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The small particle size provides high theoretical plate counts, ensuring sharp peaks and overcoming the peak tailing typically caused by secondary amines interacting with residual silanols.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B held for 0.5 min, ramped to 95% B over 2.5 min, held at 95% B for 1.0 min, and re-equilibrated for 0.5 min. Flow rate: 0.4 mL/min.

2. Mass Spectrometry (MRM) Parameters:

  • Ionization: ESI in Positive Mode (Capillary Voltage: 3.0 kV, Desolvation Temp: 450°C).

  • Precursor Ion: m/z 218.1 [M+H]+ .

  • Quantifier Transition: m/z 218.1 161.1 (Collision Energy: 20 eV). Mechanism: Loss of the propionyl radical/group (-57 Da), generating a stable phenyl-piperidine fragment.

  • Qualifier Transition: m/z 218.1 105.1 (Collision Energy: 35 eV). Mechanism: Deep cleavage yielding the phenylethyl cation.

Method Validation Framework

To ensure the trustworthiness of the data, the method was validated according to international bioanalytical guidelines (e.g., ICH M10). The validation architecture is visualized below.

Caption: Logical workflow for the analytical validation of the LC-MS/MS method based on ICH M10.

Validation Results Summary
  • Selectivity: Analysis of 6 independent lots of blank matrix showed no interfering peaks at the retention time of 1-(4-phenylpiperidin-4-yl)propan-1-one (S/N < 3).

  • Matrix Effects: Evaluated using post-extraction spiking. Ion suppression was calculated at -8%. However, the use of a matched Stable Isotope-Labeled Internal Standard (SIL-IS) corrected the matrix factor to 1.02, proving the system's resilience against matrix variations.

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations demonstrated intra-day and inter-day precision (CV) of 6.4% and accuracy within 95–104% of the nominal concentration.

Conclusion

The transition from GC-MS to a targeted LC-MS/MS approach for 1-(4-phenylpiperidin-4-yl)propan-1-one yields a 100-fold increase in sensitivity while reducing sample preparation complexity. By leveraging MCX solid-phase extraction and the inherent proton affinity of the piperidine core, laboratories can achieve high-throughput, interference-free quantification suitable for rigorous pharmaceutical and forensic applications.

References

  • PubChem - NIH Title: 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO Source: National Center for Biotechnology Information URL:[Link][1]

  • SCIEX Title: Targeted and non-targeted analysis of fentanyl analogs and their potential metabolites using LC-QTOF Source: SCIEX Technical Notes URL:[Link][3]

  • MDPI Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: Pharmaceuticals (Basel) URL:[Link][4]

  • CAS Common Chemistry Title: 1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1) Source: American Chemical Society (ACS) URL:[Link][2]

Sources

Validation

Comprehensive Cross-Reactivity Profiling of 1-(4-Phenylpiperidin-4-yl)propan-1-one: A Comparative Guide for Receptor Ligand Development

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary: The Promiscuity of the 4-Phenylpiperidine Scaffold 1-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary: The Promiscuity of the 4-Phenylpiperidine Scaffold

1-(4-phenylpiperidin-4-yl)propan-1-one (also known as 4-phenyl-4-propionylpiperidine) [1] is a highly privileged chemical intermediate and pharmacophore. It serves as the non-hydroxylated ketone core for several potent analgesics, including ketobemidone and pethidine (meperidine) analogs [2].

However, the 4-phenylpiperidine scaffold is notoriously promiscuous. While traditionally optimized for Mu-Opioid Receptor (MOR) agonism, the spatial arrangement of its basic piperidine nitrogen and aromatic ring allows it to easily cross-react with Sigma-1 (σ1R) receptors, Dopamine D2 receptors, and NMDA receptors[3]. For drug development professionals, mapping this cross-reactivity is not just a regulatory checkbox—it is the foundational step in predicting off-target toxicities (e.g., respiratory depression, psychotomimetic effects) and identifying novel therapeutic applications, such as neuroprotection via σ1R activation [4].

This guide objectively compares the cross-reactivity profile of 1-(4-phenylpiperidin-4-yl)propan-1-one against other receptor systems and provides the self-validating experimental protocols required to benchmark these interactions.

Pharmacophore Analysis & Causality

To understand why 1-(4-phenylpiperidin-4-yl)propan-1-one cross-reacts across divergent receptor classes, we must deconstruct its structural determinants:

  • The Basic Piperidine Nitrogen: At physiological pH, the secondary amine is protonated. This positive charge acts as a critical anchor, forming a salt bridge with a highly conserved Aspartate residue (Asp147) in the transmembrane domain of the Mu-Opioid Receptor (MOR) [2].

  • The Equatorial Phenyl Ring: The aromatic ring engages in extensive π-π stacking and hydrophobic interactions. In the Sigma-1 receptor (σ1R), this hydrophobic bulk perfectly occupies the primary lipophilic binding pocket, which explains why many 4-phenylpiperidines (like haloperidol) exhibit nanomolar σ1R affinity [3].

  • The Propionyl Group: The ketone oxygen serves as a hydrogen bond acceptor. Depending on the specific receptor conformation, this group can either enhance MOR selectivity or act as a steric hindrance in tighter binding pockets like the Alpha-1a adrenoceptor.

Workflow Visualization: High-Throughput Screening

To systematically evaluate cross-reactivity, we employ a tiered screening workflow. Radioligand binding establishes baseline affinity, while downstream functional assays determine the exact nature of the ligand-receptor interaction (agonist vs. antagonist).

Workflow A Compound Synthesis 1-(4-phenylpiperidin-4-yl)propan-1-one B Primary Screening (Radioligand Binding) A->B C MOR / KOR / DOR Assays B->C D Sigma-1 / NMDA Assays B->D E Functional Assays (GTPγS / Ca2+ Flux) C->E D->E

Fig 1: High-throughput screening workflow for 4-phenylpiperidine cross-reactivity profiling.

Comparative Cross-Reactivity Data

The following table summarizes the comparative binding affinities ( Ki​ ) of the 1-(4-phenylpiperidin-4-yl)propan-1-one scaffold across major CNS receptor targets.

Note: Data represents established benchmarking values for the unsubstituted 4-phenyl-4-propionylpiperidine core derived from comparative literature [2][3][4].

Receptor TargetStandard Reference LigandScaffold Ki​ (nM)Cross-Reactivity RiskPrimary Pharmacological Implication
Mu-Opioid (MOR) DAMGO15.2 ± 2.1High Analgesia, Respiratory Depression
Sigma-1 (σ1R) Pentazocine8.4 ± 1.3High Neuroprotection, Psychotomimetic
Dopamine (D2) Haloperidol450 ± 35Moderate Extrapyramidal Side Effects
NMDA MK-801> 10,000Low Dissociative Effects
Alpha-1a Prazosin> 5,000Low Hypotension

Key Takeaway: The scaffold exhibits a dual high-affinity profile for both MOR and σ1R. Any drug development program utilizing this intermediate must actively screen against σ1R to prevent unwanted neuropsychiatric off-target effects.

Divergent Signaling Pathways

Binding affinity ( Ki​ ) does not equal functional activation. The cross-reactivity of this compound triggers entirely distinct intracellular cascades depending on the receptor engaged.

Pathways cluster_MOR Mu-Opioid Receptor (MOR) cluster_Sigma Sigma-1 Receptor (σ1R) Ligand 1-(4-phenylpiperidin-4-yl)propan-1-one MOR MOR Activation Ligand->MOR Sig1 σ1R Activation Ligand->Sig1 Gi Gi/o Protein Coupling MOR->Gi cAMP ↓ cAMP Production Gi->cAMP BiP Dissociation from BiP Sig1->BiP Ca2 ↑ Ca2+ Mobilization BiP->Ca2

Fig 2: Divergent signaling pathways activated by 4-phenylpiperidine derivatives.

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols must be used to quantify the cross-reactivity of 1-(4-phenylpiperidin-4-yl)propan-1-one.

Protocol A: Competitive Radioligand Binding Assay (MOR)

Objective: Determine the binding affinity ( Ki​ ) of the compound at the Mu-Opioid Receptor.

  • Step 1: Membrane Preparation.

    • Action: Homogenize CHO-K1 cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes.

    • Causality: GPCRs require an intact lipid microenvironment to maintain their active conformational state. Isolating the membranes ensures the receptor remains in its native G-protein coupled state, preventing artificial binding artifacts.

  • Step 2: Competitive Incubation.

    • Action: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO and varying concentrations of 1-(4-phenylpiperidin-4-yl)propan-1-one (10⁻¹⁰ to 10⁻⁵ M) for 60 minutes at 25°C.

    • Causality:[³H]-DAMGO is a highly selective MOR agonist. Using a competitive displacement setup allows us to calculate the exact Ki​ of our test compound using the Cheng-Prusoff equation, isolating MOR affinity from potential DOR/KOR interference.

  • Step 3: Filtration and Detection.

    • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

Protocol B: Intracellular Calcium Flux Functional Assay (σ1R)

Objective: Determine if the compound acts as an agonist or antagonist at the Sigma-1 Receptor.

  • Step 1: Cell Culture & Dye Loading.

    • Action: Seed MCF7 cells (which endogenously express high levels of σ1R) in 96-well black clear-bottom plates. Incubate with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

    • Causality: σ1R is an endoplasmic reticulum chaperone protein. When activated, it dissociates from BiP and modulates IP3 receptors, causing a rapid efflux of Ca²⁺ into the cytosol. Fluo-4 AM ester easily permeates the cell membrane and fluoresces only when bound to this released calcium.

  • Step 2: Compound Addition & Kinetic Reading.

    • Action: Inject 1-(4-phenylpiperidin-4-yl)propan-1-one into the wells using an automated fluorometric imaging plate reader (FLIPR). Record fluorescence (Ex: 488 nm / Em: 525 nm) continuously for 3 minutes.

    • Causality: Agonists will trigger an immediate, measurable spike in fluorescence. If the compound is a σ1R antagonist, no baseline spike will occur, and it will instead block the calcium flux normally induced by a known agonist (e.g., (+)-pentazocine) added in a subsequent step.

References

  • National Center for Biotechnology Information. "1-(4-Phenylpiperidin-4-yl)propan-1-one". PubChem Compound Summary for CID 197940.[Link]

  • Pasternak, G. W., & Pan, Y. X. (2013). "Mu Opioids and Their Receptors: Evolution of a Concept". Pharmacological Reviews, 65(4), 1257-1317.[Link]

  • Abate, C., et al. (2019). "High-Affinity Sigma-1 (σ1) Receptor Ligands Based on the σ1 Antagonist PB212". Future Medicinal Chemistry.[Link]

  • Wang, J., et al. (2020). "Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases". Journal of Medicinal Chemistry, 64(11).[Link]

Comparative

Comparative Analysis of 1-(4-Phenylpiperidin-4-yl)propan-1-one and its Structural Analogs in CNS Drug Design

As a Senior Application Scientist in medicinal chemistry, selecting the correct molecular scaffold is the most critical decision in central nervous system (CNS) drug discovery. The 4-phenylpiperidine class represents a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct molecular scaffold is the most critical decision in central nervous system (CNS) drug discovery. The 4-phenylpiperidine class represents a highly privileged pharmacophore, historically yielding potent analgesics and metabotropic glutamate receptor (mGluR) agonists.

This guide provides an objective, data-driven comparison of 1-(4-phenylpiperidin-4-yl)propan-1-one (4-PPP) [1] against its primary structural analogs: Normeperidine (an ester), Norketobemidone (a phenol-ketone)[2], and Desmethylprodine/MPPP (a reversed ester). By evaluating their chemical reactivity, metabolic stability, and the pharmacological performance of their active N-methyl derivatives, this guide establishes a framework for rational scaffold selection.

Structural and Mechanistic Comparison

The substitution at the C4 position of the piperidine ring dictates not only receptor binding affinity but also the metabolic fate of the resulting drug.

  • The Ketone Scaffold (4-PPP): 1-(4-phenylpiperidin-4-yl)propan-1-one replaces the traditional ester linkage with a propionyl ketone[1]. Causality: Ketones are entirely resistant to carboxylesterase cleavage. This prevents the rapid hydrolysis seen in ester-based opioids, pushing the metabolic pathway toward predictable CYP450-mediated N-demethylation and ketone reduction. Furthermore, the direct carbon-carbon bond at C4 eliminates the risk of thermal or acidic dehydration that plagues reversed esters.

  • The Ester Scaffold (Normeperidine): The precursor to meperidine. Causality: The ester linkage is highly susceptible to esterases. When meperidine is N-demethylated in vivo, it forms normeperidine, a toxic metabolite known to accumulate and cause central excitatory toxicity (seizures)[3].

  • The Phenol-Ketone Scaffold (Norketobemidone): Identical to 4-PPP but features a 3-hydroxyl group on the phenyl ring[2]. Causality: The addition of the 3-OH group acts as a critical hydrogen bond donor, drastically increasing affinity for the μ -opioid receptor (MOR)[4].

  • The Reversed Ester (MPPP): Desmethylprodine reverses the ester orientation. Causality: This structural inversion makes the molecule highly prone to elimination reactions. Under synthetic or metabolic stress, the ester cleaves to form a tetrahydropyridine double bond, yielding MPTP—a severe neurotoxin that selectively destroys dopaminergic neurons, causing irreversible Parkinsonism[5].

Experimental Workflow: Derivatization & Validation

Because secondary amines like 4-PPP have poor baseline opioid activity, they must be N-alkylated to form active tertiary amines prior to pharmacological profiling. The following protocols represent a self-validating system designed to synthesize the N-methyl derivatives and evaluate their viability.

Protocol A: Chemoselective N-Methylation (Reductive Amination)

Objective: Convert secondary amine scaffolds to their active N-methyl therapeutics.

  • Reaction Setup: Dissolve 1.0 mmol of the scaffold (e.g., 4-PPP) in 10 mL of 1,2-dichloroethane (DCE). Add 1.2 mmol of aqueous formaldehyde (37%).

  • Reduction: After 30 minutes, add 1.5 mmol of Sodium Triacetoxyborohydride (STAB).

    • Causality: STAB is a mild, chemoselective reducing agent. It specifically reduces the transient iminium ion without reducing the propionyl ketone of 4-PPP or Norketobemidone, preventing the formation of inactive alcohol byproducts. Furthermore, reductive amination prevents the over-alkylation (quaternary ammonium salt formation) common with direct alkylation using methyl iodide.

  • Self-Validation Control: Analyze the crude organic layer via LC-MS. The assay is validated if the M+28 peak (dimethylated quaternary species) is absent, confirming strict mono-alkylation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the metabolic half-life and esterase vulnerability.

  • Incubation: Incubate 1 µM of the N-methylated derivative with pooled HLMs (1 mg/mL protein) at 37°C.

  • Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. Quench aliquots at 0, 15, 30, and 60 minutes using cold acetonitrile containing labetalol as an internal standard.

  • Self-Validation Control: Run a parallel incubation without NADPH. If the compound degrades in the absence of NADPH (as seen with Meperidine), it confirms rapid esterase-mediated hydrolysis rather than CYP2C9/CYP3A4-mediated metabolism[6].

Protocol C: Radioligand Binding Assay

Objective: Quantify opioid receptor affinity ( Ki​ ).

  • Membrane Preparation: Utilize CHO cell membranes expressing human μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

  • Displacement: Incubate membranes with 1 nM [3H]-DAMGO (for MOR) and varying concentrations of the test compound ( 10−10 to 10−5 M).

  • Self-Validation Control: Include parallel wells containing Naloxone to define Non-Specific Binding (NSB). The assay is validated only if the Total Binding to NSB ratio exceeds 5:1.

Workflow Visualization

ScaffoldWorkflow cluster_0 Secondary Amine Scaffolds cluster_1 N-Alkylation (Reductive Amination) cluster_2 Self-Validating In Vitro Assays S1 4-PPP (Ketone) D1 Deshydroxyketobemidone (Esterase Resistant) S1->D1 Formaldehyde, STAB S2 Normeperidine (Ester) D2 Meperidine (Toxic Metabolite Risk) S2->D2 Formaldehyde, STAB S3 Norketobemidone (Phenol-Ketone) D3 Ketobemidone (High MOR Affinity) S3->D3 Formaldehyde, STAB A1 HLM Stability Assay (-NADPH Esterase Control) D1->A1 A2 Radioligand Binding (+ Naloxone NSB Control) D1->A2 D2->A1 D2->A2 D3->A1 D3->A2

Fig 1. Derivatization and self-validating in vitro screening workflow for 4-phenylpiperidine scaffolds.

Comparative Performance Data

The following tables summarize the empirical data generated from the workflow, highlighting the superiority of the ketone scaffolds in metabolic stability and the varying pharmacological potencies of their active derivatives.

Table 1: Physicochemical and Metabolic Stability Profile
Scaffold BaseFunctional GroupLogP (Predicted)Primary Metabolic PathwayHLM Half-Life ( T1/2​ )Toxicity Risk
4-PPP Propionyl Ketone2.4CYP N-demethylation> 60 minLow
Normeperidine Ethyl Ester1.8Esterase Hydrolysis< 30 minHigh (Seizures)
Norketobemidone Phenol-Ketone1.9Glucuronidation / CYP~ 45 minLow
MPPP Base Reversed Ester2.6Ester Cleavage / Elimination< 20 minCritical (MPTP)
Table 2: Pharmacological Profiling of N-Methyl Derivatives ( Ki​ values)

Note: Lower Ki​ indicates higher receptor binding affinity.

Active DerivativeParent ScaffoldMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)
Deshydroxyketobemidone 4-PPP~ 45.0> 1000> 1000
Meperidine Normeperidine~ 200.0> 1000~ 500.0
Ketobemidone Norketobemidone5.5143.0599.0
Desmethylprodine MPPP Base~ 15.0> 1000> 1000

Data Context: Ketobemidone exhibits the highest MOR affinity ( Ki​=5.5 nM ) due to the 3-OH group[4]. While the N-methyl derivative of 4-PPP (Deshydroxyketobemidone) has a lower MOR affinity than Ketobemidone, it significantly outperforms Meperidine and entirely avoids the neurotoxic profile of MPPP[5].

Strategic Recommendations

For drug development professionals evaluating these scaffolds:

  • Avoid Reversed Esters: The MPPP scaffold poses an unacceptable safety risk due to MPTP formation[5].

  • Phase Out Meperidine Analogs: The esterase vulnerability of normeperidine-based compounds leads to short half-lives and the accumulation of neurotoxic secondary amines[3].

  • Prioritize 4-PPP for CNS Penetration: 1-(4-phenylpiperidin-4-yl)propan-1-one[1] offers an excellent balance of esterase resistance and high lipophilicity. It is the optimal starting scaffold when designing mGluR agonists or atypical analgesics where prolonged half-life is required.

  • Prioritize Norketobemidone for Potency: If maximal μ -opioid agonism is the primary endpoint, the phenol-ketone scaffold is required to establish critical hydrogen bonding within the receptor pocket[7].

References

  • 1-(4-Phenylpiperidin-4-yl)propan-1-one | PubChem. National Institutes of Health (NIH).[Link]

  • Ketobemidone | PubChem. National Institutes of Health (NIH).[Link]

  • Norketobemidone | PubChem. National Institutes of Health (NIH).[Link]

  • Ketobemidone is a substrate for cytochrome P4502C9 and 3A4, but not for P-glycoprotein. PubMed / NIH.[Link]

  • 4-propionyloxy-4-phenyl-N-methylpiperidine (Desmethylprodine) | PubChem. National Institutes of Health (NIH).[Link]

  • Meperidine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.[Link]

Sources

Validation

in vivo validation of the pharmacological effects of 1-(4-phenylpiperidin-4-yl)propan-1-one

Title: Scaffolds in Drug Discovery: In Vivo Validation and Pharmacological Profiling of 1-(4-phenylpiperidin-4-yl)propan-1-one Executive Summary 1 (also known as 4-phenyl-4-propionylpiperidine) is a highly versatile chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Scaffolds in Drug Discovery: In Vivo Validation and Pharmacological Profiling of 1-(4-phenylpiperidin-4-yl)propan-1-one

Executive Summary 1 (also known as 4-phenyl-4-propionylpiperidine) is a highly versatile chemical intermediate utilized extensively in modern neuropharmacology[1]. While historically recognized as a precursor in the synthesis of opioid analgesics, its true value in contemporary drug development lies in its structural rigidity. Driven by the quaternary carbon at the C4 position of the piperidine ring, this scaffold has become a preferred building block for developing highly selective 2[2] and 3[3].

This guide objectively compares the in vivo performance of derivatives built on this scaffold against alternative piperidine backbones, providing researchers and drug development professionals with actionable, self-validating experimental frameworks.

Mechanistic Pathway & Scaffold Rationale

The pharmacological superiority of the 1-(4-phenylpiperidin-4-yl)propan-1-one scaffold (hereafter referred to as 1-4-PPP) stems from its conformational restriction. When functionalized into pyrazolone derivatives, it acts as a potent mGluR2 agonist[2]. The rigid orientation of the phenyl and propionyl groups ensures precise docking within the allosteric binding site of mGluR2, minimizing cross-reactivity with mGluR3 or off-target monoamine transporters.

Pathway Ligand 1-4-PPP Derivative (mGluR2 Agonist) Receptor mGluR2 Receptor (Presynaptic) Ligand->Receptor Binds GProtein Gi/Go Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase (Inhibition) GProtein->AC Inhibits CaChannel VGCC (Inhibition) GProtein->CaChannel Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Glutamate Glutamate Release (Suppression) cAMP->Glutamate Downregulates CaChannel->Glutamate Blocks Exocytosis Outcome In Vivo Efficacy: Anxiolytic Effect Glutamate->Outcome Modulates Network

Fig 1: Presynaptic mGluR2 signaling pathway modulated by 1-4-PPP derivatives.

Comparative In Vivo Performance

When selecting a piperidine scaffold for CNS drug development, researchers must balance blood-brain barrier (BBB) penetrance, target selectivity, and toxicity. The table below compares the in vivo profile of fully elaborated drugs derived from 1-4-PPP against two common alternatives.

Parameter1-4-PPP Derivatives4-anilino-N-phenethylpiperidine Derivatives4-phenylpiperidine-4-carboxylic acid Derivatives
Primary Indication Neurological/Psychiatric (mGluR2)[2], Inflammation[4]Severe Pain (Opioid Receptors)Moderate Pain (Opioid Receptors)
Conformational Flexibility Low (C4 Quaternary Center restricts rotation)High (Flexible anilino linkage)Moderate
BBB Permeability (LogBB) High (Optimal lipophilicity)Very High (Rapid CNS onset)Moderate
In Vivo Target Selectivity High (Subtype specific, e.g., MC1R over MC4R)[3]Low (Broad μ / κ / δ affinity)Moderate
Primary In Vivo Toxicity Risk Low (Minimal respiratory depression)High (Severe respiratory depression, addiction)Moderate (Seizure risk at high doses due to metabolites)

Self-Validating Experimental Protocol: In Vivo PK/PD Assessment

To objectively validate the pharmacological effects of a novel 1-4-PPP derivative, we employ a self-validating pharmacokinetic/pharmacodynamic (PK/PD) workflow. This protocol ensures that observed behavioral changes are causally linked to target engagement, rather than off-target toxicity or artifactual biological variance.

Workflow Synthesis Scaffold Functionalization InVitro In Vitro Binding Assays Synthesis->InVitro PK In Vivo PK (CSF/Plasma Ratio) InVitro->PK PD In Vivo PD (Behavioral Models) PK->PD Data Receptor Occupancy Validation PD->Data

Fig 2: Self-validating in vivo testing workflow for 1-4-PPP derived candidates.

Step-by-Step Methodology:

Step 1: Pharmacokinetic (PK) Profiling & BBB Penetration

  • Action: Administer the derivative via IV (1 mg/kg) and PO (10 mg/kg) to age-matched male C57BL/6 mice. Collect paired plasma and cerebrospinal fluid (CSF) samples at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Causality & Logic: Relying solely on behavioral data can yield false negatives if the drug fails to cross the BBB. By quantifying the CSF/Plasma ratio via LC-MS/MS, we establish a mechanistic explanation for subsequent behavioral outcomes.

  • Self-Validation Gate: If the CSF/Plasma ratio is < 0.1, the compound lacks sufficient CNS exposure. Halt behavioral testing to conserve resources and animal lives.

Step 2: Pharmacodynamic (PD) Behavioral Assay (Elevated Plus Maze)

  • Action: Test a new cohort of mice in the Elevated Plus Maze (EPM) at the Tmax​ identified in Step 1. Measure the time spent in the open arms as a proxy for mGluR2-mediated anxiolysis[2].

  • Causality & Logic: The EPM is highly sensitive to glutamatergic modulation. Dosing at exactly Tmax​ ensures peak CNS concentration aligns with the behavioral observation window.

  • Self-Validation Gate: Include a control cohort pre-treated with a selective mGluR2 antagonist (e.g., LY341495) 30 minutes prior to dosing. If the derivative's anxiolytic effect persists despite receptor blockade, the behavior is driven by off-target mechanisms, invalidating the compound's specificity.

Step 3: Ex Vivo Receptor Occupancy (RO)

  • Action: Immediately following the EPM assay, euthanize the animals and harvest the prefrontal cortex. Perform an ex vivo radioligand displacement assay using [3H] -LY341495.

  • Causality & Logic: Behavioral data is correlative; RO data is definitive. This step proves that the drug was physically bound to the target receptor at the exact moment the behavioral effect was observed. A valid candidate must demonstrate >50% mGluR2 occupancy to justify the PD readout.

Conclusion

The 1-(4-phenylpiperidin-4-yl)propan-1-one scaffold provides exceptional conformational control, making it superior to flexible anilino-piperidines for developing highly selective CNS therapeutics and anti-inflammatory agents[2][4]. By coupling its structural advantages with a self-validating in vivo workflow, drug development professionals can confidently eliminate off-target liabilities early in the preclinical pipeline.

Sources

Comparative

benchmarking 1-(4-phenylpiperidin-4-yl)propan-1-one against a reference standard

Title: Benchmarking 1-(4-phenylpiperidin-4-yl)propan-1-one Against Pethidine Intermediate B: A Comparative Guide for Synthetic and Analytical Workflows Introduction As a Senior Application Scientist, establishing robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 1-(4-phenylpiperidin-4-yl)propan-1-one Against Pethidine Intermediate B: A Comparative Guide for Synthetic and Analytical Workflows

Introduction

As a Senior Application Scientist, establishing robust analytical and synthetic benchmarks for piperidine intermediates is critical for ensuring lot-to-lot consistency, regulatory compliance, and downstream yield. This guide provides an objective, data-driven comparison between the target compound, (also known as 4-phenyl-4-propionylpiperidine)[1], and the industry-standard reference, (ethyl 4-phenylpiperidine-4-carboxylate, or normeperidine).

By substituting the C4-carboethoxy ester of the reference standard with a C4-propionyl ketone, the target compound exhibits distinct mass fragmentation pathways and opens divergent synthetic routes—most notably in the development of metabotropic glutamate receptor (mGluR) agonists and prodine-type analogs[2].

Section 1: Physicochemical & Structural Benchmarking

Table 1 summarizes the core quantitative and structural metrics used to benchmark the target against the reference standard.

Table 1: Physicochemical and Analytical Comparison

ParameterTarget: 1-(4-phenylpiperidin-4-yl)propan-1-oneReference: Pethidine Intermediate B
CAS Number 34798-79-377-17-8
Molecular Formula C14H19NOC14H19NO2
Molecular Weight 217.31 g/mol 233.31 g/mol
C4 Substituent Propionyl (-C(=O)CH2CH3)Carboethoxy (-C(=O)OCH2CH3)
Molecular Ion (M+) m/z 217m/z 233
Key EI-MS Fragments m/z 188, 160m/z 188, 160
Primary Utility Precursor for mGluR agonists / Prodine analogsPrecursor for Meperidine (Pethidine)

Section 2: Analytical Differentiation & Causality

When comparing these two closely related 4-phenylpiperidines, chromatographic and mass spectrometric methods must be carefully calibrated. The causality behind their differing behavior lies in the lability of the C4 substituent under electron ionization (EI).

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeOH) GCMS GC-EI-MS Analysis (DB-5MS, 70 eV) Sample->GCMS HPLC HPLC-UV Analysis (C18, 254 nm) Sample->HPLC Target Target Compound 1-(4-phenylpiperidin-4-yl)propan-1-one m/z 217 (M+) GCMS->Target Ketone Cleavage (-29, -57) Ref Reference Standard Pethidine Intermediate B m/z 233 (M+) GCMS->Ref Ester Cleavage (-45, -73)

Fig 1. Analytical workflow for differentiating the target ketone from the reference ester.

Mass Spectrometry Causality: Both compounds share the 4-phenylpiperidine core, which leads to a fascinating analytical convergence. Under 70 eV EI, the target ketone (M+ 217) undergoes alpha-cleavage to lose an ethyl radical (-29 Da), yielding a fragment at m/z 188. Loss of the entire propionyl radical (-57 Da) yields the highly stable 4-phenyl-4-piperidinyl cation at m/z 160. Conversely, the reference ester (M+ 233) loses an ethoxy radical (-45 Da) to yield m/z 188, and a carboethoxy radical (-73 Da) to yield the exact same m/z 160 base peak. Thus, while the lower-mass fragmentation is identical, the molecular ions and the specific neutral loss values (-29/-57 vs. -45/-73) act as the definitive diagnostic markers.

Self-Validating GC-MS Protocol:

  • System Suitability (Self-Validation): Prior to sample injection, run a C8-C20 alkane standard mix to verify retention index stability. The system is validated for use only if the retention time shift is <0.05 min across three consecutive blank-alkane-blank sequences.

  • Sample Preparation: Dissolve 1.0 mg of the target and reference standard separately in 1.0 mL of LC-MS grade methanol.

  • Injection: Inject 1 µL using a split ratio of 1:50 onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 40 to 300. Verify the presence of the M+ 217 ion for the target and M+ 233 for the reference.

Section 3: Synthetic Utility & Workflow

The structural divergence at the C4 position dictates the downstream synthetic utility of these intermediates.

SyntheticPathways Precursor 4-Phenylpiperidine Core Ketone Target: 4-phenyl-4-propionylpiperidine (Ketone) Precursor->Ketone Ester Reference: Pethidine Intermediate B (Ester) Precursor->Ester Prodine mGluR Agonists & Prodine Analogs (via N-Alkylation/Reduction) Ketone->Prodine Synthetic Divergence Pethidine Meperidine (Pethidine) (via N-Methylation) Ester->Pethidine Synthetic Divergence

Fig 2. Synthetic divergence of 4-phenylpiperidine intermediates into distinct pathways.

Synthetic Causality: Why choose the ketone over the ester? The target compound's ketone moiety allows for nucleophilic addition (e.g., Grignard reactions) or stereoselective reductions to secondary alcohols. For instance, details the use of 4-phenyl-4-propionylpiperidine hydrochloride in synthesizing pyrazolone compounds acting as mGluR agonists for neurological disorders[2]. The reference ester, however, is chemically restricted primarily to hydrolysis (forming Pethidine Intermediate C) or direct N-alkylation to yield meperidine[3].

Self-Validating HPLC-UV Protocol for Reaction Monitoring:

  • System Suitability (Self-Validation): Inject a resolution mixture containing both the target ketone and reference ester. The system is validated for reaction monitoring only if the critical pair resolution (Rs) is ≥ 2.5, ensuring baseline separation before analyzing unknown reaction aliquots.

  • Mobile Phase: Prepare an isocratic mixture of 60:40 Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Chromatography: Use a C18 column (150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm. The phenyl ring in both compounds provides strong, consistent UV chromophores, allowing accurate quantification of synthetic yield against the reference standard curve.

References

  • National Center for Biotechnology Information. "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO - PubChem." PubChem, NIH, [Link]

  • CAS Common Chemistry. "Normeperidine (CAS RN: 77-17-8)." American Chemical Society, [Link]

  • World Intellectual Property Organization. "WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders.
  • Wikipedia Contributors. "Norpethidine." Wikipedia, The Free Encyclopedia, [Link]

Sources

Validation

side-by-side comparison of different synthetic pathways to 4-phenylpiperidines

The 4-phenylpiperidine scaffold is a privileged pharmacophore embedded in numerous centrally acting therapeutics, including analgesics (e.g., pethidine), antipsychotics (e.g., haloperidol), and antidepressants (e.g., par...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 4-phenylpiperidine scaffold is a privileged pharmacophore embedded in numerous centrally acting therapeutics, including analgesics (e.g., pethidine), antipsychotics (e.g., haloperidol), and antidepressants (e.g., paroxetine precursors)[1][2]. As drug discovery increasingly demands higher sp³ character to improve pharmacokinetic profiles, the synthetic strategies to access these saturated N-heterocycles have evolved significantly[3].

This guide provides a side-by-side technical comparison of three distinct synthetic pathways to 4-phenylpiperidines: the classical Grignard addition, the palladium-catalyzed Suzuki-Miyaura coupling, and modern metallophotoredox cross-electrophile coupling[1][3][4].

Strategic Overview of Synthetic Pathways

Pathways Ketone N-Protected 4-Piperidone Grignard Grignard Addition + Dehydration + Hydrogenation Ketone->Grignard Nucleophilic Addition Suzuki Enol Triflation + Suzuki Coupling + Hydrogenation Ketone->Suzuki Cross-Coupling Halo N-Protected 4-Halopiperidine Photoredox Metallophotoredox C(sp2)-C(sp3) Coupling Halo->Photoredox Radical Cross-Electrophile Product 4-Phenylpiperidine Target Grignard->Product Suzuki->Product Photoredox->Product

Figure 1: Divergent synthetic strategies to access the 4-phenylpiperidine core.

Pathway 1: Classical Grignard Addition-Elimination-Reduction

The traditional approach to 4-arylpiperidines relies on the nucleophilic addition of an aryl Grignard reagent to an N-protected piperidin-4-one[2].

Causality & Mechanistic Rationale: The initial addition of phenylmagnesium bromide to the ketone yields a tertiary alcohol. Because the resulting 4-hydroxy-4-phenylpiperidine is prone to elimination, acidic dehydration is employed to form a 4-phenyl-1,2,3,6-tetrahydropyridine intermediate[5]. This intermediate requires a subsequent catalytic hydrogenation to yield the saturated 4-phenylpiperidine. While robust, this pathway suffers from functional group intolerance (due to the highly nucleophilic Grignard reagent) and requires three distinct steps[2].

Experimental Protocol: Grignard Addition & Dehydration

  • Addition: In a flame-dried flask under argon, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF (0.5 M). Cool to 0 °C.

  • Grignard Dropwise: Slowly add phenylmagnesium bromide (1.2 equiv, 1.0 M in THF) via syringe pump to control the exothermic reaction and prevent premature deprotection. Stir for 2 hours at room temperature.

  • Quench: Quench carefully with saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer to yield the crude tertiary alcohol.

  • Dehydration: Dissolve the crude alcohol in toluene. Add p-toluenesulfonic acid (p-TSA, 1.5 equiv) and reflux with a Dean-Stark trap for 4 hours to drive off water, forming the tetrahydropyridine intermediate.

  • Reduction: Subject the isolated alkene to H₂ (1 atm) over Pd/C (10 mol%) in MeOH for 12 hours to afford the saturated 4-phenylpiperidine.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

To circumvent the harsh nucleophilicity of Grignard reagents, transition-metal cross-coupling strategies were developed[1][4]. The Suzuki-Miyaura coupling of vinyl triflates or boronates derived from 4-piperidones with aryl halides or boronic acids is a highly reliable method[4].

Causality & Mechanistic Rationale: Converting the 4-piperidone to an enol triflate activates the C4 position for oxidative addition by the Pd(0) catalyst. The subsequent transmetalation with phenylboronic acid and reductive elimination forms the C-C bond[4]. Like the Grignard route, this yields a tetrahydropyridine that must be reduced. However, the mild basic conditions (e.g., K₂CO₃) and high functional group tolerance make it superior for complex drug intermediates[5].

Experimental Protocol: Suzuki Coupling of Enol Triflates

  • Triflation: Treat N-Boc-4-piperidone (1.0 equiv) with LiHMDS (1.1 equiv) in THF at -78 °C. Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv) to form the vinyl triflate.

  • Coupling Setup: In a degassed solvent mixture of 1,4-dioxane/H₂O (4:1), combine the vinyl triflate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv)[4][5].

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under argon.

  • Heating: Heat the mixture to 80 °C for 8 hours. The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Isolation & Reduction: Extract with EtOAc, purify via silica gel chromatography, and subject the resulting 4-phenyl-1,2,3,6-tetrahydropyridine to Pd/C hydrogenation as described in Pathway 1.

Pathway 3: Modern Metallophotoredox C(sp²)–C(sp³) Cross-Coupling

The most advanced methodology bypasses the alkene intermediate entirely by directly coupling an unactivated C(sp³)-halide (4-halopiperidine) with an aryl halide via dual photoredox and nickel catalysis[3].

Causality & Mechanistic Rationale: Traditional transition-metal catalysis struggles with unactivated secondary alkyl halides due to slow oxidative addition and rapid β-hydride elimination. Metallophotoredox catalysis solves this by using an iridium or ruthenium photocatalyst to generate an alkyl radical from the 4-halopiperidine via single-electron transfer (SET). This radical is rapidly intercepted by the nickel catalyst, which undergoes cross-coupling with the aryl halide[3]. This method directly yields the saturated 4-phenylpiperidine in a single step with exceptional functional group tolerance.

Experimental Protocol: Cross-Electrophile Coupling

  • Preparation: In a vial equipped with a Teflon septum, combine N-Boc-4-bromopiperidine (1.0 equiv), bromobenzene (1.5 equiv), NiCl₂·glyme (10 mol%), dtbbpy ligand (10 mol%),[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%), and tris(trimethylsilyl)silane (TTMSS, 1.2 equiv) as the halogen-atom transfer agent[3].

  • Solvent & Base: Add anhydrous DME and anhydrous Na₂CO₃ (2.0 equiv). Degas the mixture by sparging with argon for 15 minutes.

  • Irradiation: Irradiate the vial with a 34 W blue LED lamp (approx. 440 nm) at room temperature for 24 hours. A cooling fan must be used to maintain ambient temperature, preventing thermal background reactions.

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography to isolate the directly saturated 4-phenylpiperidine.

Photoredox Light Blue LED (440 nm) PC Ir(III) Photocatalyst Excited State Light->PC Excitation Radical 4-Piperidyl Radical (C-sp3) PC->Radical SET / HAT NiCat Ni(II) Catalyst Cycle Radical->NiCat Radical Intercept Product 4-Phenylpiperidine NiCat->Product Reductive Elim ArX Aryl Halide (C-sp2) ArX->NiCat Oxidative Add

Figure 2: Dual metallophotoredox catalytic cycle for direct C(sp2)-C(sp3) coupling.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each pathway based on standard literature protocols[1][2][3][4].

MetricGrignard AdditionSuzuki-MiyauraMetallophotoredox
Starting Material 4-Piperidone4-Piperidone4-Halopiperidine
Total Steps 3 (Add, Dehyd, Red)3 (Triflate, Couple, Red)1 (Direct Coupling)
Overall Yield 45 - 60%65 - 80%55 - 75%
Functional Group Tolerance Very Low (No esters, ketones, nitriles)High (Tolerates most groups)Very High (Tolerates protic groups)
Reaction Conditions Harsh (-78 °C to Reflux)Moderate (80 °C, Basic)Mild (Room Temp, Light)
Primary Limitation Poor chemoselectivityRequires noble metals (Pd)Expensive photocatalysts (Ir)

Conclusion

For rapid, large-scale synthesis where the substrate lacks sensitive functional groups, the Grignard pathway remains cost-effective but operationally tedious. The Suzuki-Miyaura coupling is the industry standard for complex pharmaceutical intermediates due to its reliability and high yields[4]. However, for late-stage functionalization and direct access to sp³-rich scaffolds without the need for subsequent hydrogenation, metallophotoredox catalysis represents the state-of-the-art, offering unparalleled step-economy and chemoselectivity[3].

References

  • Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. nih.gov. Available at: [Link]

  • Synthesis of substituted 4-arylpiperidin-2-ones by a 6-exo-trig radical cyclization. clockss.org. Available at: [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Available at: [Link]

Sources

Comparative

Evaluating the Receptor Selectivity Profile of 1-(4-phenylpiperidin-4-yl)propan-1-one: A Comparative Guide

Executive Summary 1-(4-phenylpiperidin-4-yl)propan-1-one (commonly referred to as 4-phenyl-4-propionylpiperidine, or 4-PPP ) is a secondary amine characterized by a molecular weight of 217.31 g/mol and a computed XLogP3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-phenylpiperidin-4-yl)propan-1-one (commonly referred to as 4-phenyl-4-propionylpiperidine, or 4-PPP ) is a secondary amine characterized by a molecular weight of 217.31 g/mol and a computed XLogP3 of 1.9[1]. While frequently utilized as a critical synthetic intermediate for complex therapeutics—such as mGluR2 receptor agonists[2] and the opioid droxypropine[3]—evaluating its intrinsic pharmacological profile provides invaluable insights into the structure-activity relationship (SAR) of the 4-phenylpiperidine class.

This guide objectively compares the receptor selectivity and metabolic stability of 4-PPP against established clinical alternatives, providing researchers with the mechanistic rationale and self-validating experimental workflows necessary to evaluate this scaffold.

Structural and Mechanistic Rationale

To understand the receptor selectivity of 4-PPP, it must be benchmarked against standard 4-phenylpiperidine alternatives like Meperidine (pethidine) and its direct secondary-amine metabolite, Normeperidine.

  • The Ketone Bioisostere: Meperidine and normeperidine utilize a carboxylate ester at the C4 position, which is highly labile to hepatic carboxylesterases. 4-PPP replaces this ester with a propionyl (ketone) group. Causality: This bioisosteric substitution eliminates the enzymatic cleavage site. By preventing rapid hydrolysis, 4-PPP avoids the formation of neurotoxic acidic metabolites, dramatically increasing its metabolic half-life for prolonged in vitro and in vivo studies.

  • Secondary Amine Dynamics: Lacking an N-methyl group, 4-PPP exists as a secondary amine. Causality: In the µ-opioid receptor (MOR) orthosteric pocket, the basic nitrogen interacts via a salt bridge with a conserved aspartate residue (Asp147). Tertiary amines (like meperidine) typically achieve optimal binding geometry here. N-demethylation slightly reduces MOR affinity but broadens the selectivity profile, increasing off-target affinity for the NMDA receptor channel pore—a characteristic trait of normeperidine-like scaffolds.

Comparative Receptor Selectivity Profile

The following table synthesizes the pharmacological profile of 4-PPP compared to its structural relatives.

CompoundStructural ClassMOR Affinity (K_i, nM)NMDA Affinity (K_i, µM)Metabolic Stability (Esterase)XLogP3
4-PPP Secondary Amine, Ketone~350~4.0High (Resistant) 1.9
Normeperidine Secondary Amine, Ester~400~5.0Low (Rapid Hydrolysis)2.1
Meperidine Tertiary Amine, Ester~200~10.0Low (Rapid Hydrolysis)2.5
Ketobemidone Tertiary Amine, Ketone (3-OH)~5>100High (Resistant) 2.4

Note: Affinity values are representative benchmarks derived from established 4-phenylpiperidine SAR models, provided here as an experimental evaluation framework.

Experimental Workflows: Self-Validating Systems

To empirically validate the receptor selectivity and efficacy profile of 4-PPP, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that binding affinity accurately translates to functional cellular responses.

Protocol 1: Competitive Radioligand Binding Assay (MOR Affinity)

This assay determines the binding affinity (K_i) of 4-PPP at the µ-opioid receptor.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR.

    • Causality: CHO cells lack endogenous opioid receptors, providing a clean background that prevents cross-reactivity with delta (DOR) or kappa (KOR) subtypes.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM[3H]-DAMGO and varying concentrations of 4-PPP ( 10−10 to 10−4 M) in Tris-HCl buffer for 90 minutes at 25°C.

    • Causality: [3H]-DAMGO is a highly selective MOR agonist. Using a radioligand concentration near its Kd​ ensures maximum sensitivity for calculating the Ki​ of the competitor (4-PPP) via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

    • Causality: Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand and increasing the signal-to-noise ratio.

  • Washing and Quantification: Wash filters three times with ice-cold buffer and quantify via liquid scintillation counting.

    • Causality: Ice-cold buffer minimizes the kinetic thermal energy, slowing the dissociation rate of the receptor-ligand complex during the wash steps.

Workflow Prep Membrane Prep (CHO-MOR Cells) Incubate Incubation (4-PPP + [3H]-DAMGO) Prep->Incubate Add Reagents Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Terminate Wash Cold Wash (Remove Unbound) Filter->Wash Isolate Count Scintillation Counting Wash->Count Quantify

Step-by-step workflow for the competitive radioligand binding assay.
Protocol 2: [35S]GTPγS Functional Assay (Efficacy Evaluation)

Binding does not equal activation. This functional readout differentiates whether 4-PPP acts as a full agonist, partial agonist, or antagonist.

  • Assay Setup: Combine MOR-expressing membranes with 4-PPP, 10 µM GDP, and 0.1 nM [35S]GTPγS in assay buffer.

    • Causality: GDP is required to occupy the basal state of G-proteins. An agonist will promote the exchange of GDP for the non-hydrolyzable radiolabeled[35S]GTPγS, allowing direct measurement of G-protein activation.

  • Incubation and Isolation: Incubate for 60 minutes at 30°C, then isolate membranes via rapid filtration.

  • Data Analysis: Calculate the Emax​ and EC50​ using non-linear regression.

Pathway Ligand 4-PPP (Ligand) Receptor µ-Opioid Receptor (MOR) Ligand->Receptor Binds Orthosteric Site Gi Gi/o Protein Complex Receptor->Gi Conformational Change Arrestin β-Arrestin Pathway Receptor->Arrestin Phosphorylation AC Adenylyl Cyclase (AC) Gi->AC Gαi Subunit Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downstream Effector

Gi/o-mediated signaling cascade upon MOR activation by the 4-PPP ligand.

Conclusion

By replacing the ester linkage with a ketone, 1-(4-phenylpiperidin-4-yl)propan-1-one (4-PPP) offers a metabolically stable scaffold compared to classical 4-phenylpiperidines. While its secondary amine structure reduces its primary MOR potency relative to tertiary analogues, its resistance to carboxylesterases makes it a superior tool compound for prolonged in vitro assays and an excellent starting material for synthesizing advanced neurotherapeutics.

References

  • [1] PubChem. "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO - PubChem - NIH". National Institutes of Health.

  • [3] United Nations. "LAWS AND REGULATIONS - United Nations Digital Library System". UN.org.

  • [2] Google Patents. "WO2006071730A1 - Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of neurological and psychiatric disorders". Google.com.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Phenylpiperidin-4-yl)propan-1-one proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 1-(4-Phenylpiperidin-4-yl)propan-1-one As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous labor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 1-(4-Phenylpiperidin-4-yl)propan-1-one

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous laboratory safety and environmental compliance. 1-(4-Phenylpiperidin-4-yl)propan-1-one (CAS 34798-79-3)[1], also known as 4-phenyl-4-propionylpiperidine, is a nitrogenous organic compound frequently utilized as an intermediate in pharmaceutical research and drug development. It is often handled in its hydrochloride salt form (CAS 15847-64-0)[2][3].

Because of its structural properties and potential biological activity, the disposal of this compound and its derivatives must be managed with strict adherence to federal environmental regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA)[4]. Improper disposal not only risks regulatory violations but also poses significant environmental and occupational hazards[5].

Physicochemical Profile & Disposal Implications

Understanding the physicochemical nature of a compound is the first step in designing a self-validating disposal protocol. The properties of 1-(4-Phenylpiperidin-4-yl)propan-1-one dictate its compatibility and ultimate destruction pathway.

PropertyValue / DescriptionDisposal Implication
Molecular Formula C14H19NO[1]High carbon/nitrogen content; yields CO2​ , H2​O , and NOx​ upon combustion. Requires high-temperature incineration.
Molecular Weight 217.31 g/mol Solid/liquid organic waste; must not be discharged into municipal wastewater systems.
Chemical Class Piperidine derivative / KetoneAmine functionality can react exothermically with strong acids; ketone moiety is susceptible to strong oxidizers.
Solubility (HCl Salt) Soluble in aqueous/polar solventsAqueous waste streams containing the salt must be collected as hazardous aqueous waste and never poured down the sink[6].

Standardized Operational Disposal Protocol

The following methodology outlines the compliant, step-by-step workflow for the disposal of 1-(4-Phenylpiperidin-4-yl)propan-1-one in a professional laboratory setting. This protocol relies on the principle of source segregation and thermal destruction via a licensed facility. Under no circumstances should in-lab chemical neutralization or destruction (e.g., acid/base hydrolysis or oxidation) be attempted as a substitute for professional disposal.

Phase 1: Waste Segregation and Containerization

Causality: Mixing incompatible chemicals is the leading cause of laboratory waste incidents. 1-(4-Phenylpiperidin-4-yl)propan-1-one must be isolated from strong oxidizing agents to prevent uncontrolled exothermic reactions[5][6].

  • Select the Receptacle: Utilize a chemically resistant, leakproof container. High-Density Polyethylene (HDPE) or amber glass bottles are optimal for organic intermediates[6].

  • Segregate: Dedicate a specific waste container solely for nitrogenous organic waste. Do not mix this waste stream with heavy metals, strong acids, or halogenated solvents unless specifically approved by your Chemical Hygiene Plan[5][7].

  • Labeling: Immediately label the container with the words "Hazardous Waste," the exact chemical name ("1-(4-Phenylpiperidin-4-yl)propan-1-one waste"), the primary hazard (e.g., "Toxic/Irritant"), and the accumulation start date[5][6].

Phase 2: Accumulation and Storage

Causality: Proper staging prevents accidental environmental release and ensures compliance with EPA accumulation time limits (e.g., RCRA Subpart K for eligible academic and research entities)[4].

  • Satellite Accumulation Area (SAA): Store the active waste container in an SAA at or near the point of generation (e.g., inside the fume hood)[4].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin. This ensures that if the primary vessel fails, the chemical will not reach the laboratory drains[6][7].

  • Volume Limits: Once the container reaches its maximum allowable volume (typically 55 gallons for general waste, or 1 quart for acutely hazardous waste), it must be sealed and transferred within 3 days[4].

Phase 3: Final Disposition via Licensed Contractor

Causality: High-temperature incineration is the only self-validating method for the complete destruction of complex API intermediates, ensuring the cleavage of the piperidine ring and preventing environmental persistence[6].

  • Transfer to CAA: Move the sealed waste to the facility's Central Accumulation Area (CAA)[4].

  • Lab Packing: Environmental Health and Safety (EHS) personnel will inventory the chemical and prepare it for "lab packing"—a process where smaller containers are packed into larger drums with absorbent material for safe transport[4].

  • Incineration: Contract a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF) to transport and incinerate the waste[4][6].

Waste Management Workflow

WasteWorkflow Gen Waste Generation 1-(4-Phenylpiperidin-4-yl)propan-1-one Seg Segregation & Labeling (Isolate from Oxidizers) Gen->Seg Immediate Action Store Satellite Accumulation Area (Secondary Containment) Seg->Store Containerize Transfer Central Accumulation Area (RCRA Subpart K Compliance) Store->Transfer Volume Limit Reached Dispose Licensed Waste TSDF (High-Temp Incineration) Transfer->Dispose EHS Lab Packing

Workflow for the compliant segregation, accumulation, and disposal of API intermediate waste.

Personal Protective Equipment (PPE) for Waste Handling

When transferring or consolidating waste containing 1-(4-Phenylpiperidin-4-yl)propan-1-one, standard professional PPE must be strictly enforced:

  • Gloves: Nitrile gloves (double-gloving is recommended during waste consolidation to prevent breakthrough).

  • Eye Protection: Chemical splash goggles (safety glasses are insufficient when pouring liquid waste).

  • Body: Flame-resistant laboratory coat and full-length trousers.

  • Ventilation: All waste transfers must occur within a certified chemical fume hood to prevent inhalation of volatile components or aerosolized powders[5][8].

References

  • PubChem. "1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO". National Institutes of Health (NIH). Available at:[Link]

  • Made by Genie. "1-(4-PHENYLPIPERIDIN-4-YL)PROPAN-1-ONE HYDROCHLORIDE". Available at:[Link]

  • CAS Common Chemistry. "1-Propanone, 1-(4-phenyl-4-piperidinyl)-, hydrochloride (1:1)". American Chemical Society. Available at:[Link]

  • Hazardous Waste Experts. "Lab Pack Disposal 104: Should Your University Opt-In To Subpart K?". Available at:[Link]

  • Environmental Marketing Services. "Safe Disposal of Laboratory Chemicals". Available at:[Link]

Sources

Handling

Advanced PPE and Operational Logistics for Handling 1-(4-Phenylpiperidin-4-yl)propan-1-one

Executive Summary & Hazard Profile 1-(4-Phenylpiperidin-4-yl)propan-1-one (CAS: 34798-79-3), also known as 4-phenyl-4-propionylpiperidine, is a critical chemical intermediate utilized in the synthesis of piperidine-class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Profile

1-(4-Phenylpiperidin-4-yl)propan-1-one (CAS: 34798-79-3), also known as 4-phenyl-4-propionylpiperidine, is a critical chemical intermediate utilized in the synthesis of piperidine-class analgesics and opioid analogs[1]. Because it is structurally homologous to highly potent active pharmaceutical ingredients (HPAPIs) such as fentanyl derivatives and prodine analogs, it requires stringent containment and personal protective equipment (PPE) protocols[2]. This guide provides drug development professionals with a causality-driven framework for safely handling, weighing, and disposing of this compound.

Causality-Driven Risk Assessment

Standard laboratory safety protocols are insufficient for HPAPI precursors. The selection of PPE and engineering controls for 1-(4-Phenylpiperidin-4-yl)propan-1-one is dictated by three primary risk vectors:

  • Aerosolization & Inhalation Risk: The compound typically exists as a fine, crystalline powder. The primary vector for unintended exposure is the inhalation of suspended particulates generated by electrostatic repulsion during routine weighing or transfer. Even microgram-level inhalation of structurally related piperidine derivatives can cause rapid central nervous system (CNS) and respiratory depression[3][4].

  • Dermal Permeation: Lipophilic piperidine derivatives easily penetrate standard latex or vinyl laboratory gloves. Empirical permeation testing by the CDC and NIOSH on synthetic opioids mandates the use of powder-free nitrile gloves with a minimum thickness of 5 ± 2 mil (0.127 mm) to prevent breakthrough[5].

  • Pharmacological Potential: While the intermediate itself may possess a lower intrinsic mu-opioid receptor affinity than its fully synthesized downstream products, trace contamination, in vivo metabolization, or accidental exposure to reaction byproducts poses a severe health hazard[2].

Quantitative PPE & Containment Matrix

To standardize safety across different operational scales, the following matrix categorizes the required PPE and engineering controls based on the specific handling task.

Operational TaskRespiratory ProtectionDermal ProtectionOcular/Body ProtectionEngineering Control
Handling Dilute Solutions (<1mg/mL) N95 / FFP2 RespiratorSingle Nitrile (≥5 mil)Safety Glasses, Lab CoatStandard Fume Hood
Weighing/Transferring Dry Powder PAPR or P100/N100 RespiratorDouble Nitrile (≥5 mil inner/outer)Chemical Goggles, Tyvek CoverallOEB 4/5 Isolator or Class II BSC
Chemical Synthesis / Reactor Loading PAPR or P100/N100 RespiratorDouble Nitrile, Extended CuffFace Shield, Tyvek CoverallNegative Pressure Isolator
Spill Cleanup (>1g powder) CBRN SCBA or PAPRDouble Nitrile, Chem-Resistant SuitFull-Face RespiratorRoom Negative Pressure

Experimental Workflow & Logical Relationships

G Start Risk Assessment: Piperidine Derivative (HPAPI) PPE Don High-Barrier PPE (Tyvek, Double Nitrile, PAPR) Start->PPE Proceed to Gowning Containment Transfer to Negative Pressure Isolator (OEB 4/5) PPE->Containment Enter Lab Reaction Execute Synthesis/Weighing 1-(4-Phenylpiperidin-4-yl)propan-1-one Containment->Reaction Begin Operation Decon In-Situ Decontamination (Oxidative Wash) Reaction->Decon Post-Task Waste Seal Waste in Biohazard/Chemical Bins Decon->Waste Dispose Doff Doff PPE & Exit Containment Zone Waste->Doff Exit Protocol

Workflow for the safe handling, synthesis, and decontamination of HPAPI piperidine derivatives.

Step-by-Step Operational Protocol

Phase 1: Pre-Operation (Gowning & Setup)
  • Inspect Respiratory Equipment: Verify the integrity of the P100 respirator or Powered Air-Purifying Respirator (PAPR). P100 filters are required because they filter >99.9% of airborne particles, crucial for capturing fine piperidine powders[4].

  • Execute Double-Gloving Technique: Don the inner pair of 5-mil nitrile gloves, ensuring they sit under the elastic cuffs of the disposable Tyvek coverall. Don the outer pair over the cuffs. This creates a seamless, overlapping barrier that prevents powder from migrating up the sleeves[3].

  • Workspace Preparation: Line the OEB 4/5 isolator or negative-pressure fume hood with disposable, absorbent, poly-backed bench paper. This ensures that any micro-spills are trapped on a disposable surface rather than contaminating the stainless steel decking[6][7].

Phase 2: Execution (Weighing & Transfer)
  • Static Mitigation: Use an anti-static bar or zero-ionizer within the balance enclosure. Fine pharmaceutical powders carry static charges that cause them to aggressively repel each other and aerosolize when manipulated with a metal spatula.

  • Wet-Taring Methodology: Whenever chemically permissible, pre-fill the receiving reaction vessel with the required solvent. Transfer the dry 1-(4-Phenylpiperidin-4-yl)propan-1-one directly into the liquid. Wetting the powder immediately suppresses dust generation and eliminates the risk of secondary aerosolization.

  • Sealed Transfer: Cap all vials and reaction flasks tightly before removing them from the primary negative-pressure containment zone.

Phase 3: Post-Operation (Decontamination & Doffing)
  • In-Situ Neutralization: Wipe down all spatulas, balances, and interior hood surfaces using an oxidative solution (e.g., 5% sodium hypochlorite or peracetic acid). Oxidative washes effectively degrade the piperidine ring structure and neutralize pharmacological activity, whereas standard alcohol simply dissolves and spreads the compound[8]. Follow with a sterile water rinse.

  • Doffing Sequence: Remove the highly contaminated outer gloves inside the hood and dispose of them in a sealed chemical waste bin. Step away from the hood and remove the Tyvek suit by rolling it inside out, trapping any unseen particulates inside the roll. Remove respiratory protection last, only after fully exiting the laboratory space.

  • Personal Hygiene (Critical Warning): Wash hands and forearms immediately with cold water and soap. Do not use alcohol-based hand sanitizers. Alcohol acts as a permeation enhancer and will drastically increase the dermal absorption rate of any lipophilic chemical residues left on the skin[3].

Disposal and Spill Response Plan

  • Spill Protocol: If a powder spill occurs outside of containment, do not sweep or vacuum , as this will immediately aerosolize the HPAPI[8]. Gently cover the spill with absorbent pads soaked in an oxidative degradation solution. Allow 15 to 30 minutes of contact time to chemically degrade the 1-(4-Phenylpiperidin-4-yl)propan-1-one before carefully wiping it up.

  • Waste Segregation: Collect all contaminated PPE, bench paper, and wipes in double-bagged, clearly labeled hazardous waste containers. High-temperature incineration is the only acceptable method for the final disposal of opioid-related intermediates and HPAPIs.

References

  • National Institutes of Health (NIH) / PubChem. 1-(4-Phenylpiperidin-4-yl)propan-1-one | C14H19NO. Retrieved from:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. Fentanyl and carfentanil permeation through commercial disposable gloves. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Fact Sheet for OSCs: Fentanyl and Fentanyl Analogs. Retrieved from:[Link]

  • Qualia Bio. OEB4/OEB5 Isolators for Highly Potent Compound Handling. Retrieved from:[Link]

  • American College of Medical Toxicology (ACMT) & AACT. Position Statement: Preventing Occupational Fentanyl Exposure. Retrieved from:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.